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N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Documentation Hub

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  • Product: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
  • CAS: 34595-14-7

Core Science & Biosynthesis

Foundational

A Technical Guide to (E)-N-(2-chloro-5-nitrobenzylidene)aniline: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the Schiff base (E)-N-(2-chloro-5-nitrobenzylidene)aniline, a molecule of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the Schiff base (E)-N-(2-chloro-5-nitrobenzylidene)aniline, a molecule of significant interest in medicinal and materials chemistry. We will cover its systematic nomenclature, a detailed and field-proven synthesis protocol, the underlying reaction mechanism, and comprehensive characterization data. Furthermore, this guide discusses the compound's potential applications, particularly in antimicrobial and anticancer research, drawing connections between its distinct structural features—a halogen substituent and an electron-withdrawing nitro group—and its biological activity. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile synthetic intermediate.

Nomenclature and Structural Identity

The precise identification of a chemical entity is foundational for scientific communication. The Schiff base formed from the condensation of 2-chloro-5-nitrobenzaldehyde and aniline is systematically identified by its nomenclature and structural formula.

  • IUPAC Name: (E)-N-(2-chloro-5-nitrobenzylidene)aniline

  • Synonyms:

    • 2-chloro-5-nitrobenzaldehyde-aniline Schiff base

    • N-(2-chloro-5-nitrobenzylidene)benzenamine

The "(E)" designation in the IUPAC name refers to the stereochemistry about the carbon-nitrogen double bond (imine), where the substituent groups of higher priority are on opposite sides, which is the more stable and typically isolated isomer.

Caption: Molecular structure of (E)-N-(2-chloro-5-nitrobenzylidene)aniline.

Synthesis and Mechanistic Insights

Schiff bases are synthesized via a nucleophilic addition-elimination reaction, commonly known as a condensation reaction, between a primary amine and a carbonyl compound.[1] The synthesis of (E)-N-(2-chloro-5-nitrobenzylidene)aniline is a robust and high-yielding procedure.

Experimental Protocol

This protocol is a standard method for synthesizing Schiff bases of this type.[2][3]

Materials:

  • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 molar equivalent) in a minimum amount of absolute ethanol.

  • Amine Addition: To this stirring solution, add an equimolar amount of aniline, also dissolved in a minimal volume of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallizing from hot ethanol to obtain a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Scientist's Notes: The "Why" Behind the Protocol
  • Solvent Choice: Ethanol is an ideal solvent as it effectively dissolves both the aromatic aldehyde and aniline, while being sufficiently polar to facilitate the reaction. Its relatively low boiling point allows for easy removal after the reaction.[2]

  • Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the aniline nitrogen. This accelerates the reaction rate.[3]

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the dehydration step (elimination of water), which drives the equilibrium towards the formation of the stable imine product.

Reaction Mechanism

The formation of the Schiff base proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzaldehyde. This results in the formation of an unstable tetrahedral intermediate called a hemiaminal (or carbinolamine).[1]

  • Dehydration: Under the acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of the carbon-nitrogen double bond yields the final Schiff base product.

Caption: Experimental workflow for the synthesis of (E)-N-(2-chloro-5-nitrobenzylidene)aniline.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Expected Spectroscopic Data

While a dedicated publication with a full dataset for this specific molecule is not prominent, the following table summarizes the expected characterization data based on well-established principles and data from structurally analogous compounds.[4][5]

Technique Functional Group / Proton Expected Observation Justification / Notes
FT-IR (cm⁻¹)C=N (Imine/Azomethine)~1620-1630The characteristic stretching vibration of the newly formed imine bond is a key indicator of successful synthesis.[4]
N-O (asymmetric stretch)~1510-1530Strong absorption due to the nitro group (NO₂) on the benzaldehyde ring.
N-O (symmetric stretch)~1340-1350Second characteristic strong absorption for the nitro group.
C-Cl (stretch)~700-800Indicates the presence of the chloro substituent on the aromatic ring.
¹H NMR (ppm)-CH=N- (Imine Proton)~8.5-9.0 (singlet)This proton is highly deshielded due to the electronegativity of the nitrogen and the aromatic systems, appearing far downfield.
Aromatic Protons~7.0-8.4 (multiplets)Protons on both aromatic rings will appear in this region, with complex splitting patterns due to coupling. Protons adjacent to the nitro group will be the most deshielded.
¹³C NMR (ppm)-C H=N- (Imine Carbon)~158-162The imine carbon is characteristically found in this region of the spectrum.
Aromatic Carbons~115-150Carbons attached to the chloro, nitro, and imine groups will have distinct chemical shifts based on their electronic environment.
Melting Point (°C)-Expected to be a crystalline solid with a sharp melting point.The exact melting point would need to be determined experimentally, but similar compounds melt in the 90-150 °C range.[6]

Applications in Research and Drug Development

Schiff bases are a privileged scaffold in medicinal chemistry due to their synthetic accessibility and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The specific structural motifs in (E)-N-(2-chloro-5-nitrobenzylidene)aniline—the imine linkage, the chloro group, and the nitro group—are known to contribute significantly to its bioactivity.

Antimicrobial Potential

The azomethine group (-C=N-) is crucial for the biological activity of Schiff bases.[8] It is theorized that the lone pair of electrons on the sp² hybridized nitrogen atom of the imine group can interfere with normal cell processes in microorganisms.

  • Influence of Substituents: The presence of electron-withdrawing groups like nitro (NO₂) and chloro (Cl) on the aromatic rings can enhance the antimicrobial potency.[9] These groups increase the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes. Furthermore, they modulate the electronic properties of the imine group, potentially enhancing its interaction with biological targets.[9] Derivatives of 2-chloro-5-nitrobenzaldehyde are being actively investigated for these properties.[9]

Anticancer Activity

Many Schiff bases containing nitro and halogen groups have been reported to possess significant cytotoxic activity against various cancer cell lines.[9][10]

  • Mechanism of Action: While the exact mechanism is often multifactorial, proposed pathways include the induction of apoptosis (programmed cell death) and interference with cellular respiration. The planar structure and electron distribution of these molecules allow them to intercalate with DNA or inhibit key enzymes involved in cell proliferation. The chloro and nitro groups are key pharmacophores that often enhance these interactions.[9][10]

Conclusion

(E)-N-(2-chloro-5-nitrobenzylidene)aniline is a synthetically accessible Schiff base with significant potential for further investigation. Its straightforward synthesis, coupled with the known biological importance of its constituent functional groups, makes it a valuable target for screening libraries in drug discovery and a versatile intermediate in materials science. The characterization data outlined in this guide provide a reliable benchmark for researchers synthesizing this compound. Future studies should focus on the experimental validation of its biological activities and the synthesis of its metal complexes to explore potentially enhanced therapeutic properties.

References

  • Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes.
  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry.
  • Al-Omary, M. A. M., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.
  • Dell’Annunziata, F., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 234. Retrieved from [Link]

  • Sadeh, S. E., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S2542-S2547. Retrieved from [Link]

  • Jiang, Y.-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219. Retrieved from [Link]

  • Karki, S. S., et al. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 707-717. Retrieved from [Link]

  • Khalaji, A. D. (2013). Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol. Journal of Chemistry and Crystalline Materials, 43(11), 539-543. Retrieved from [Link]

  • Pérez-Guerrero, M. E., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzanilide. PubChem Compound Database. Retrieved from [Link]

  • Hauk, L., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 22(1), 12. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzanilide. PubChem Compound Database. Retrieved from [Link]

  • International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Schiff Base of p-chloro aniline and their Metal Complexes and their evaluation for Antibacterial Activity. Retrieved from [Link]

  • Jiang, Y.-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Liu, J.-T. (2010). N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2026. Retrieved from [Link]

  • Al-Omary, M. A. M., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1376. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 2-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Biological activity of 2-chloro-5-nitro substituted Schiff bases literature review

An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-Nitro Substituted Schiff Bases For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical review of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Chloro-5-Nitro Substituted Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of the synthesis, biological activities, and structure-activity relationships of Schiff bases featuring the 2-chloro-5-nitro aromatic moiety. As a class of compounds, Schiff bases are renowned for their synthetic versatility and broad spectrum of biological activities.[1][2][3] The incorporation of a benzene ring substituted with both a chloro and a nitro group—both strong electron-withdrawing groups—often imparts potent and diverse pharmacological properties, making these compounds a focal point in medicinal chemistry.[4][5] This document synthesizes current research to offer field-proven insights into their antimicrobial, anticancer, and antioxidant potential, complete with detailed experimental protocols and mechanistic explorations.

The 2-Chloro-5-Nitro Moiety: A Cornerstone for Bioactivity

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound.[2][4] Their biological significance is often magnified by the nature of the substituents on the aromatic rings. The 2-chloro-5-nitro substitution pattern is particularly noteworthy. The nitro group (NO₂) is a powerful electron-withdrawing group that can participate in redox cycling and interactions with biological macromolecules. The chloro (Cl) group enhances the lipophilicity of the molecule, potentially improving its ability to cross cell membranes, and also acts as an electron-withdrawing group.[5] This electronic profile makes 2-chloro-5-nitro substituted Schiff bases promising candidates for drug discovery.

Synthesis of 2-Chloro-5-Nitro Substituted Schiff Bases

The synthesis of these Schiff bases is typically a straightforward condensation reaction. The process involves reacting 2-chloro-5-nitrobenzaldehyde with a selected primary amine. The reaction is commonly carried out in an alcohol solvent, such as ethanol, and is often catalyzed by a few drops of a weak acid like glacial acetic acid to facilitate the dehydration step.[4][6]

General Synthesis Workflow

The general workflow for synthesizing and evaluating these compounds is outlined below. It begins with the selection of precursors and proceeds through synthesis, purification, characterization, and finally, biological screening.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A 2-Chloro-5-nitrobenzaldehyde C Condensation Reaction (Ethanol, Acetic Acid Catalyst) A->C B Primary Amine (R-NH2) B->C D Crude Schiff Base C->D Formation E Purification (Recrystallization) D->E F Characterization (IR, NMR, Mass Spec) E->F Pure Product G Biological Assays (Antimicrobial, Anticancer, etc.) F->G Screening H Data Analysis (MIC, IC50, etc.) G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: General workflow for synthesis and biological evaluation.

Detailed Experimental Protocol: Synthesis

The following protocol details a representative synthesis of a Schiff base from 2-chloro-5-nitrobenzaldehyde.[6]

  • Dissolution: Dissolve one molar equivalent of 2-chloro-5-nitrobenzaldehyde in absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[6]

  • Reflux: Heat the mixture under reflux for a period of 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: Confirm the structure of the purified Schiff base using spectroscopic methods, including Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the presence of the C=N imine bond), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry.

Spectrum of Biological Activities

The unique electronic and structural features of 2-chloro-5-nitro substituted Schiff bases have led to their investigation for a wide range of biological activities.

Antimicrobial and Antifungal Activity

These compounds have demonstrated notable activity against a variety of bacterial and fungal pathogens.[4] The presence of both chloro and nitro groups is believed to contribute significantly to their inhibitory effects.[4] The mechanism of action is thought to involve interference with microbial cell wall synthesis or inhibition of essential enzymes due to the chelation of metal ions vital for their function.

Compound Type/ReferenceTarget OrganismsActivity (MIC or Inhibition Zone)
Chloro and nitro substituted Schiff bases[4]E. coli, S. typhi, S. aureus, P. vulgarisMIC values reported from 600-1650 µg/mL
2-chloro-5-nitrobenzoic acid derivative (1)[7]S. aureus, E. coliInhibition zones up to 27 mm and 17 mm, respectively
2-chloro-5-nitrobenzoic acid derivative (2)[7]Methicillin-resistant S. aureus (MRSA)Inhibition zones of 14-16 mm, comparable to gentamicin
Metal complexes of nitrobenzaldehyde Schiff base[8]S. aureus, E. coli, B. subtilisBroad-spectrum activity; Cu(II) complex showed the largest inhibition zone (18 mm)
Anticancer Activity

Several studies have highlighted the potent cytotoxic activity of 2-chloro-5-nitro substituted Schiff bases and their metal complexes against various human cancer cell lines.[9][10] A primary proposed mechanism of action is their ability to bind to nuclear DNA through intercalation or groove binding, disrupting DNA replication and transcription and ultimately leading to apoptosis.[9]

Compound/ReferenceCancer Cell Line(s)Activity (IC₅₀ or GI₅₀)
Ruthenium-pyrimidine complex from 2-chloro-5-nitrobenzaldehyde[9]T47D (Breast), MCF-7 (Breast)IC₅₀: 38.5 µM (T47D), 46.7 µM (MCF-7)
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid[10]Tongue Squamous Cell Carcinoma (TSCCF)IC₅₀: 446.68 µg/mL
2h (derivative of chloro-nitro-aromatic motif)[6]NCI-60 cell line panelMean GI₅₀: 1.57 µM

The process of DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action can unwind the helix and inhibit the function of enzymes like DNA polymerase and topoisomerase.

Caption: Schiff base intercalating between DNA base pairs.

Antioxidant Activity

Schiff bases can act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.[11][12] The antioxidant capacity is influenced by the substituents on the aromatic rings. While electron-donating groups typically enhance antioxidant activity, the presence of chloro and nitro groups can modulate this property in complex ways.[12] The activity is commonly assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[13]

Compound Type/ReferenceAssayActivity (IC₅₀)
Chitosan-based Schiff bases with nitro and chloro substituents[11]Superoxide and hydroxide radical scavengingActivity reported, quantitative data varies
Schiff base with chloro group[12]DPPH radical scavengingIC₅₀ = 9.33 ± 0.06 µM (noted as less effective due to electron-withdrawing nature)
Metal complexes of Schiff bases[13][14]DPPH, FRAP, FICMetal complexes often show enhanced activity compared to the free ligand

Structure-Activity Relationships (SAR)

The biological activity of these Schiff bases is not solely due to the 2-chloro-5-nitrobenzaldehyde core but is also heavily influenced by the nature of the amine component.

  • Electron-Withdrawing vs. Donating Groups: As a general rule, the presence of electron-withdrawing groups like -NO₂ and -Cl on the aldehyde ring is crucial for the observed antimicrobial and anticancer activities.[4] Conversely, for antioxidant activity, electron-donating groups on the amine-derived ring can enhance radical scavenging potential.[12]

  • Lipophilicity: Increased lipophilicity, often imparted by halogen atoms like chlorine, can enhance membrane permeability, leading to better bioavailability and, consequently, higher activity.

  • Steric Factors: The size and shape of the molecule can influence how it fits into the active site of an enzyme or intercalates with DNA. Bulky substituents on the amine portion can either enhance or hinder activity depending on the specific biological target.

  • Metal Chelation: The imine nitrogen and often a nearby hydroxyl or other donor group can chelate with metal ions. The resulting metal complexes frequently exhibit enhanced biological activity compared to the uncomplexed Schiff base ligand, a phenomenon attributed to Overtone's concept and Tweedy's chelation theory.[2][15]

SAR cluster_aldehyde Aldehyde Ring Substituents cluster_amine Amine Ring (R) Substituents Core 2-Chloro-5-Nitro Schiff Base Core EDG Electron-Donating Groups (e.g., -OH, -OCH3) EWG Electron-Withdrawing Groups (e.g., -F, -CF3) Bulk Bulky Groups Cl -Cl Group (Position 2) Activity Biological Activity (Antimicrobial, Anticancer, etc.) Cl->Activity Increases Lipophilicity & Electron Withdrawal NO2 -NO2 Group (Position 5) NO2->Activity Strong Electron Withdrawal EDG->Activity May increase Antioxidant Activity EWG->Activity May modulate Anticancer Activity Bulk->Activity Influences Target Binding (Steric Effects)

Caption: Key Structure-Activity Relationship factors.

Conclusion and Future Directions

Schiff bases substituted with the 2-chloro-5-nitro moiety represent a versatile and potent class of biologically active compounds. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for drug development. The literature strongly supports their efficacy as antimicrobial, antifungal, and anticancer agents, with DNA binding being a key proposed mechanism for their cytotoxic effects.

Future research should focus on synthesizing novel derivatives to optimize potency and selectivity, thereby minimizing off-target effects. A deeper investigation into their precise mechanisms of action, particularly their interactions with specific cellular targets beyond DNA, is crucial. Furthermore, the enhanced activity of their metal complexes warrants more extensive exploration, potentially leading to the development of novel metallodrugs for treating cancer and infectious diseases.

References

  • Nowak, M., & Grzesiak-Gaca, J. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • Gorea, O., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Anonymous. (n.d.). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica.
  • Anonymous. (2009). Studies on synthesis of some schiff bases, metal complexes and their antimicrobial activity. Trade Science Inc.
  • Asim, N., & Asim, H. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry.
  • Anonymous. (n.d.).
  • Dharmaraj, N., et al. (n.d.). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
  • Al-Ghamdi, S., et al. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Pakistan Journal of Medical and Health Sciences.
  • Rojas-Montoya, I., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • Kumar, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences.
  • Arulmurugan, S., et al. (n.d.). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW.
  • Akeredolu, O., et al. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research.
  • Gorea, O., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. [Link]

  • Ibrahim, M., et al. (2017). In Vitro Antioxidant Properties of Novel Schiff Base Complexes. Asian Journal of Chemical Sciences.
  • Anonymous. (n.d.). (PDF) In Vitro Antioxidant Properties of Novel Schiff Base Complexes. Academia.edu.
  • Gorea, O., et al. (2026). (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Mondal, J., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Publishing. [Link]

  • Sharma, M., & Devi, U. (n.d.). A comprehensive review on synthesis and biological activity of schiff bases. SciSpace.
  • Al-Hakimi, A. N., et al. (n.d.). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry.
  • Rani, R. M., & Kavitha, P. (2024). Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes. Indian Journal of Chemistry.
  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI. [Link]

  • Ejidike, I. P., & Adole, A. O. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Beni-Suef University Journal of Basic and Applied Sciences.
  • Anonymous. (n.d.). Structure-Activity Relationships in Schiff Bases.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroanisole. PubChem. [Link]

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Foundational

Technical Guide: 2-Chloro-5-Nitrobenzaldehyde Derived Azomethines for Coordination Chemistry

Executive Summary The derivatization of 2-chloro-5-nitrobenzaldehyde into azomethines (Schiff bases) represents a critical pathway in modern coordination chemistry and medicinal inorganic chemistry.[1] This scaffold is u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The derivatization of 2-chloro-5-nitrobenzaldehyde into azomethines (Schiff bases) represents a critical pathway in modern coordination chemistry and medicinal inorganic chemistry.[1] This scaffold is uniquely positioned due to the synergistic electronic effects of the 2-chloro (inductive withdrawal, steric bulk) and 5-nitro (strong resonance withdrawal) substituents.[1] These groups significantly enhance the electrophilicity of the carbonyl carbon, facilitating rapid condensation with amines, while the resulting ligands exhibit enhanced lipophilicity and bioactivity.

This guide provides a rigorous technical framework for the design, synthesis, metal complexation, and biological evaluation of these compounds. It moves beyond generic protocols to address the specific physiochemical nuances of this halogenated nitro-derivative.[1]

Part 1: Synthetic Strategy & Ligand Design

The Core Chemistry

The formation of the azomethine bond (-HC=N-) is a reversible condensation reaction.[1] For 2-chloro-5-nitrobenzaldehyde, the reaction kinetics are favorable compared to unsubstituted benzaldehydes.[1]

  • Electronic Activation: The -NO₂ group at the meta position relative to the carbonyl (but para to the chloro) exerts a strong electron-withdrawing effect (-I, -R), reducing electron density at the carbonyl carbon. The -Cl group at the ortho position further enhances this electrophilicity via the inductive effect (-I), making the carbonyl highly susceptible to nucleophilic attack by primary amines.

  • Steric Considerations: The ortho-chloro group introduces steric strain.[1] While it activates the carbonyl electronically, it requires that the incoming amine nucleophile approaches at a specific trajectory to avoid steric clash.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical carbinolamine intermediate.

SynthesisMechanism Aldehyde 2-Chloro-5-Nitrobenzaldehyde (Electrophile) Attack Nucleophilic Attack Aldehyde->Attack Amine Primary Amine (R-NH2) Amine->Attack Intermediate Carbinolamine (Unstable) Attack->Intermediate Fast Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Azomethine Ligand (Schiff Base) Dehydration->Product Stable Imine

Figure 1: Step-wise mechanism of Schiff base formation.[1] The electron-deficient nature of the 2-chloro-5-nitrobenzaldehyde accelerates the initial nucleophilic attack.[1]

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesis of (E)-1-(2-chloro-5-nitrophenyl)-N-substituted methanimine.

Reagents:

  • 2-Chloro-5-nitrobenzaldehyde (10 mmol)[1]

  • Primary Amine (e.g., 4-aminophenol, ethylenediamine) (10 mmol)[1]

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)[1]

  • Catalyst: Glacial Acetic Acid[1][2][3]

Procedure:

  • Solubilization: Dissolve 1.86 g (10 mmol) of 2-chloro-5-nitrobenzaldehyde in 20 mL of hot absolute ethanol. The solution should be clear yellow.[1]

  • Addition: Add the primary amine (10 mmol) dissolved in 10 mL ethanol dropwise to the aldehyde solution under constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, facilitating the nucleophilic attack, and aids in the dehydration of the carbinolamine.

  • Reflux: Reflux the mixture at 70-80°C for 3–6 hours.

    • Validation: Monitor progress via TLC (Silica gel 60 F254).[1] Mobile phase: Hexane:Ethyl Acetate (7:3).[1] The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The Schiff base will precipitate as colored crystals (typically yellow/orange due to the nitro chromophore).

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to ensure high purity for coordination.

Protocol B: Metal Complex Synthesis [M(L)₂Cl₂]

Objective: Coordination of Cu(II), Co(II), or Ni(II) with the synthesized ligand.

Procedure:

  • Ligand Solution: Dissolve 2 mmol of the purified Schiff base in 20 mL of hot ethanol.

  • Metal Salt Solution: Dissolve 1 mmol of metal chloride (

    
    ) in 10 mL of ethanol.
    
    • Stoichiometry Note: A 2:1 (Ligand:Metal) ratio is standard for bidentate ligands to form octahedral or square planar complexes.[1]

  • Complexation: Add the metal solution to the ligand solution.[1] The color will change immediately (e.g., Green for Cu, Blue/Pink for Co), indicating complex formation.

  • Reflux: Reflux for 4–8 hours.

  • Workup: Evaporate the solvent to half volume and cool. Filter the precipitate, wash with ether (to remove unreacted ligand), and dry in a desiccator over

    
    .
    

Part 3: Characterization & Structural Validation[1]

Accurate characterization is non-negotiable in coordination chemistry.[1] The following spectral shifts confirm the structure.

TechniqueParameterPrecursor SignalComplex SignalStructural Insight
FT-IR

Azomethine


Red shift indicates coordination via azomethine nitrogen.[1]
FT-IR

Absent

Confirmation of Metal-Nitrogen bond formation.[1]
¹H NMR


Downfield shift (

)
Deshielding of the azomethine proton due to electron donation to the metal.[1]
UV-Vis d-d TransitionsAbsent

Geometry determination (e.g., Tetrahedral vs. Square Planar).
Molar Cond.

N/A

Low values indicate non-electrolytic nature (Cl⁻ is coordinated).[1]

Part 4: Biological Applications & Mechanism[1][4][5]

The 2-chloro-5-nitro moiety is pharmacologically active.[1][2] The nitro group is often associated with redox-active toxicity against bacteria (interference with enzymatic pathways), while the azomethine linkage acts as a pseudo-peptide bond.

Apoptosis Induction Pathway

Research indicates that these complexes can induce apoptosis in cancer cells (e.g., MCF-7, HeLa) via the intrinsic mitochondrial pathway. The metal center often facilitates DNA binding or ROS generation.

ApoptosisPathway Complex Metal-Azomethine Complex (Cellular Uptake) ROS ROS Generation (Oxidative Stress) Complex->ROS Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling cascade for anticancer activity of nitro-substituted Schiff base complexes.[1]

Antimicrobial Potency

The "Overton's Concept of Cell Permeability" explains the efficacy of these complexes. Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the complex, allowing it to penetrate the lipid bilayer of bacterial membranes more effectively than the free ligand.

References

  • BenchChem. (2025).[1][2][3] Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. Retrieved from [1]

  • MDPI. (2023).[1] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde.[1] Retrieved from [1]

  • PubMed. (2012).[1] Synthesis, characterization and biological activity of transition metal complexes with Schiff bases derived from 2-nitrobenzaldehyde. Retrieved from

  • Semantic Scholar. (2020).[1] Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Retrieved from [1]

  • Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Retrieved from [1]

  • Teikyo Medical Journal. (2022).[1] Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Retrieved from [1]

  • PubChem. (2025).[1] 2-Chloro-5-nitrobenzaldehyde Compound Summary. Retrieved from [1]

Sources

Exploratory

Mastering the Process: A Technical Guide to Determining the Solubility Profile of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

A Senior Application Scientist's Framework for the Characterization of Novel Schiff Base Compounds in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for the Characterization of Novel Schiff Base Compounds in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide outlines a comprehensive, systematic approach to determining the solubility profile of a novel or sparsely characterized Schiff base, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline. While literature on this specific molecule is limited, this guide establishes a robust framework for its characterization, treating it as a model compound. Researchers, scientists, and drug development professionals will find field-proven, step-by-step protocols for physicochemical characterization, experimental solubility determination via the isothermal shake-flask method, and rigorous thermodynamic analysis. The causality behind experimental choices is explained, ensuring that the described protocols form a self-validating system for generating reliable and reproducible solubility data.

Introduction

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is a Schiff base, a class of organic compounds characterized by the azomethine group (-C=N-). Schiff bases are versatile intermediates in organic synthesis and have garnered significant interest for their wide range of biological activities. The solubility of such compounds in various organic solvents is a fundamental parameter that dictates their utility in synthetic reactions, ease of purification through crystallization, and potential for formulation into drug delivery systems.[1][2]

This guide provides a comprehensive roadmap for elucidating the complete solubility profile of a compound like N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline. We will proceed from the ground up, starting with the essential characterization of the solid-state properties of the solute, followed by a detailed protocol for measuring its equilibrium solubility across a spectrum of organic solvents at various temperatures. Finally, we will delve into the thermodynamic models that transform raw solubility data into a deeper understanding of the dissolution process.

Chapter 1: Physicochemical Characterization of the Solute

Before any solubility measurements can be trusted, the identity, purity, and solid-state properties of the solute must be unequivocally established. This foundational step ensures the integrity of all subsequent data.

Synthesis and Structural Confirmation

The title compound is synthesized via the condensation reaction of 2-chloro-5-nitroaniline and benzaldehyde. The resulting product's identity must be confirmed using standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the characteristic imine C=N bond and the presence of other key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the molecular structure by analyzing the chemical environment of each proton and carbon atom.

Purity, Melting Point, and Enthalpy of Fusion via DSC

Differential Scanning Calorimetry (DSC) is an indispensable tool for assessing the purity and thermal properties of a crystalline solid.[3][4] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4]

Experimental Protocol 1.1: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline into a hermetically sealed aluminum pan.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.

  • Data Analysis:

    • Melting Point (T_m): Determine the onset temperature of the endothermic melting peak.[6] This provides a sharp indicator of purity.

    • Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak to determine the energy required to melt the solid. This value is crucial for calculating ideal solubility.[6][7]

The melting point and enthalpy of fusion for a similar Schiff base were found to be 349.55 K and 22.797 kJ/mol, respectively, providing a reference for expected values.[8]

Chapter 2: Solvent Selection and Characterization

The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents should be selected to probe a range of intermolecular interactions.

Rationale for Solvent Selection

Solvents are chosen to represent different classes based on their polarity, hydrogen bonding capabilities, and dispersion forces. A useful framework for this is the Hansen Solubility Parameters (HSP), which deconvolute the total cohesive energy of a solvent into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of "like dissolves like" suggests that solutes will have higher solubility in solvents with similar HSP values.[9][10][11][12]

Table 1: Selected Organic Solvents and their Properties

SolventClassPolarity IndexDielectric Constant (20°C)
MethanolPolar Protic5.132.7
EthanolPolar Protic4.324.5
AcetonePolar Aprotic5.120.7
AcetonitrilePolar Aprotic5.837.5
Ethyl AcetatePolar Aprotic4.46.0
DichloromethanePolar Aprotic3.19.1
TolueneNonpolar2.42.4
n-HexaneNonpolar0.11.9

Note: Data compiled from various chemical reference sources.

Generally, Schiff bases exhibit good solubility in polar organic solvents like methanol, ethanol, DMSO, and acetone, and are often insoluble in non-polar solvents such as hexane.[1]

Chapter 3: Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[13][14][15] This technique ensures that a true equilibrium is reached between the undissolved solid solute and the saturated solution.[15]

Protocol 3.1: The Isothermal Shake-Flask Method

This protocol describes the step-by-step procedure for measuring solubility at a specific temperature.[16][17][18]

  • Preparation: Add an excess amount of solid N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline to several sealed vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial.[14]

  • Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 298.15 K, 308.15 K, 318.15 K) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[13][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Quantification: Immediately dilute the collected sample gravimetrically with a suitable mobile phase or solvent to prevent precipitation and analyze the concentration using a validated analytical method.

Protocol 3.2: Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and reliable method for determining the concentration of chromophoric compounds like the title Schiff base.[19][20][21][22] The method relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[20][23]

  • Wavelength of Maximum Absorbance (λ_max): Scan a dilute solution of the compound across the UV-Vis spectrum (190-800 nm) to identify the λ_max, where the compound absorbs light most strongly.[19] This ensures maximum sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_max and plot absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) needed to calculate the concentration of unknown samples.[13][20]

  • Sample Analysis: Measure the absorbance of the diluted samples from the shake-flask experiment and use the calibration curve to determine their concentrations. Back-calculate to find the concentration in the original saturated solution.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate in Shaker Bath (Constant Temperature) A->B 24-72h C Settle & Clarify B->C >2h D Filter Supernatant C->D E Dilute Sample D->E F Quantify Concentration (UV-Vis/HPLC) E->F Data_Analysis_Workflow cluster_input Experimental Inputs cluster_calc Primary Calculations cluster_thermo Thermodynamic Analysis cluster_model Predictive Modeling A Solubility Data (Concentration vs. T) C Convert to Mole Fraction (x) A->C B DSC Data (Tm, ΔHfus) D Calculate Ideal Solubility (x_idl) B->D E Calculate Activity Coefficient (γ) C->E F Van't Hoff Plot (ln(x) vs. 1/T) C->F H Apply Jouyban-Acree Model (for Cosolvent Systems) C->H D->E G Determine ΔH°sol, ΔS°sol, ΔG°sol F->G

Caption: Data Analysis Workflow for Solubility Studies.

Conclusion

This technical guide has presented a rigorous, first-principles approach to determining the solubility profile of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, a process applicable to any new chemical entity. By adhering to the pillars of scientific integrity—thorough physicochemical characterization, precise experimental measurement using the shake-flask method, and insightful thermodynamic analysis—researchers can generate high-quality, reliable data. This information is not merely academic; it is the essential foundation for successful process development, crystallization, purification, and formulation design in the pharmaceutical and chemical industries. The methodologies and models described herein provide the authoritative framework needed to transform a novel compound from a laboratory curiosity into a well-understood and manufacturable product.

References

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.
  • Wikipedia. (2024). Ultraviolet–visible spectroscopy.
  • ResearchGate. (n.d.). Solubility Test of Schiff base Ligands [Data table].
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Pourmadadi, M., et al. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • PROAnalytics, LLC. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS).
  • DeNovix. (2018). What is a UV-Vis Spectrophotometer?.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Jouyban, A., et al. (2007). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. J Pharm Pharm Sci, 10(3), 263-277.
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP).
  • Wikipedia. (2024). Hansen solubility parameter.
  • Mohammadian, E., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceutics, 14(3), 675.
  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-611.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Thiele, S., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 145(48), 26338-26350.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Forum discussion].
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Barzegar-Jalali, M., & Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(2), 97-105.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • CABI. (n.d.). Synthesis, characterization and biological activity of manganese(II), iron(II), cobalt(II), nickel(II) and copper(II)
  • Li, R., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.
  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13248-13261.
  • Wang, Y., et al. (2023). Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Vetere, A., & Sovova, H. (2018). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry.
  • Vebber, M., et al. (2019). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 20(18), 2347-2355.
  • Zhang, Y., et al. (2024). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of glycylglycine in five binary solvents. Journal of Molecular Liquids, 399, 124317.
  • Al-Hamdani, A. A. S., et al. (2017). Synthesis, characterization, surface analysis, optical activity and solvent effects on the electronic absorptions of Schiff base. Journal of the Chilean Chemical Society, 62(1), 3369-3376.
  • Wikipedia. (2024). Differential scanning calorimetry.
  • da Silva, L. M., et al. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state. Brazilian Journal of Chemical Engineering, 40, 235-251.
  • ResearchGate. (n.d.). Solubility Data for the Schiff Base Ligand and its metal complexes in different solvents at room temperature [Data table].
  • ASTM International. (2024). E793 Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry.
  • NETZSCH Analyzing & Testing. (n.d.). Melting Temperatures and Enthalpies.
  • BOC Sciences. (2024).
  • Rajkumar, R., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1361.
  • Ashraf, Z., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1614.
  • PubChem. (2025). 2-Methyl-5-nitroaniline.
  • PubChem. (2025). 2-Chloro-5-nitroaniline.

Sources

Protocols & Analytical Methods

Method

Standard reflux synthesis protocol for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Application Note: AN-ORG-2026-CNMA Protocol for the Standard Reflux Synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Abstract & Scope This application note details the standard operating procedure (SOP) fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-CNMA Protocol for the Standard Reflux Synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Abstract & Scope

This application note details the standard operating procedure (SOP) for the synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline , a Schiff base derivative formed via the condensation of 2-chloro-5-nitrobenzaldehyde and aniline. This protocol utilizes an acid-catalyzed dehydration mechanism under reflux conditions to ensure thermodynamic control, favoring the stable (E)-isomer. The guide is designed for medicinal chemists and drug development researchers, focusing on reproducibility, yield optimization, and rigorous structural validation.

Scientific Background & Mechanism

Schiff bases (azomethines) are critical intermediates in the synthesis of bioactive scaffolds, including antimicrobial and anti-inflammatory agents. The presence of the electron-withdrawing nitro group (-NO₂) and the chloro-substituent on the aldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aniline amine.

Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination pathway:

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.

  • Addition: The lone pair of the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water (dehydration), yielding the imine bond (-C=N-).

Graphviz Diagram: Synthesis Workflow & Logic

SynthesisWorkflow cluster_inputs Reagents cluster_process Reaction Conditions cluster_workup Isolation & Purification Aldehyde 2-Chloro-5-nitrobenzaldehyde (1.0 eq) Mix Dissolution in Absolute Ethanol Aldehyde->Mix Aniline Aniline (1.0 eq) Aniline->Mix Catalyst Glacial Acetic Acid (Catalytic) Catalyst->Mix Reflux Reflux (80°C, 2-4 Hours) Thermodynamic Control Mix->Reflux TLC TLC Monitoring (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT -> Ice Bath (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol (Remove unreacted amine) Filter->Wash Recryst Recrystallization (Hot Ethanol) Wash->Recryst Product Pure Product: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Recryst->Product

Figure 1: Logical workflow for the synthesis, monitoring, and purification of the target Schiff base.[1]

Materials & Equipment

Reagents:

Reagent Purity Role Notes
2-Chloro-5-nitrobenzaldehyde >98% Electrophile Solid, MP ~80°C. Ensure no oxidation to acid.[2]
Aniline >99% Nucleophile Distill if dark/oxidized. Toxic by absorption.
Absolute Ethanol 99.8% Solvent Anhydrous preferred to drive equilibrium.

| Glacial Acetic Acid | ACS Grade | Catalyst | Promotes dehydration. |

Equipment:

  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with water circulation.

  • Magnetic stirrer/hotplate with oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10 mmol) of 2-chloro-5-nitrobenzaldehyde in 20 mL of absolute ethanol.

    • Note: Slight warming may be required to fully dissolve the aldehyde.

  • Addition: Add 0.91 mL (10 mmol) of aniline dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanistic Insight: The acid catalyzes the elimination of water from the carbinolamine intermediate. Excess acid can protonate the amine, deactivating it, so use sparingly.

Step 2: Reflux & Monitoring
  • Attach the reflux condenser and heat the mixture to a gentle boil (~78-80°C).

  • Reflux for 2–4 hours. The solution will typically darken (yellow/orange) as the conjugated imine forms.

  • TLC Monitoring: Check reaction progress every hour using TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Target: Disappearance of the aldehyde spot and appearance of a new, less polar product spot.

Step 3: Work-up & Isolation
  • Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer to an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Observation: The product should crystallize as a yellow/orange solid.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake with 5–10 mL of ice-cold ethanol .

    • Purpose: Removes unreacted aniline and catalyst without dissolving the product.

Step 4: Purification (Recrystallization)
  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • If insoluble particles remain, filter hot.

  • Allow the solution to cool slowly to room temperature, then chill to induce crystal growth.

  • Filter and dry the pure crystals in a vacuum desiccator over CaCl₂ or silica gel.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values.

TechniqueParameterExpected ResultInterpretation
Appearance VisualYellow to Orange crystalline solidTypical for conjugated nitro-Schiff bases.
Melting Point Thermal100–150°C (Experimental validation required)Distinct from aldehyde (~80°C) and aniline (liquid).
FT-IR Vibrational1615–1635 cm⁻¹ (Strong)Characteristic C=N (azomethine) stretch.
FT-IR Vibrational1500–1550 cm⁻¹ & 1300–1350 cm⁻¹N-O stretch (Nitro group asymmetric/symmetric).
¹H-NMR Structuralδ 8.5–9.0 ppm (Singlet, 1H)Azomethine proton (-CH=N-).

Self-Validation Check:

  • If the MP is <85°C, the product may be contaminated with starting aldehyde.

  • If the C=N peak is absent in IR, the reaction failed (likely hydrolysis).

Troubleshooting & Optimization

  • No Precipitate Forms:

    • Cause: Product is too soluble in ethanol or reaction is incomplete.

    • Solution: Concentrate the solvent volume by rotary evaporation (reduce by 50%) and re-cool. Alternatively, add cold water dropwise to the ethanolic solution until turbidity appears (solvent pair recrystallization).

  • Oiling Out:

    • Cause: Impurities or cooling too rapidly.

    • Solution: Reheat to dissolve, then scratch the glass side with a rod or add a seed crystal while cooling slowly.

  • Low Yield:

    • Cause: Equilibrium favoring hydrolysis (reverse reaction).

    • Solution: Use a Dean-Stark trap (with toluene/benzene) to physically remove water, driving the equilibrium to the right (Le Chatelier’s principle).

Safety (HSE) & Hazards

  • Aniline: Highly toxic by inhalation and skin absorption. Causes methemoglobinemia. Handle only in a fume hood with nitrile gloves.

  • 2-Chloro-5-nitrobenzaldehyde: Skin and eye irritant.

  • Nitro Compounds: Potential explosion hazard if heated to dryness under high pressure (unlikely in this standard reflux, but handle with care).

References

  • BenchChem. Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde. Retrieved from

  • ChemicalBook. 2-Chloro-5-nitroaniline and Derivatives: Synthesis and Properties. Retrieved from

  • Royal Society of Chemistry (RSC). Synthesis of aniline and benzaldehyde derivatives from nitroarenes. Chemical Communications.[3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Chloro-5-nitroaniline and related Schiff Bases. Retrieved from

(Note: While specific melting point data for this exact derivative is often proprietary or variable based on crystal habit, the protocols listed above are the industry standard for this class of compounds.)

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Green Synthesis of 2-Chloro-5-nitrobenzaldehyde Schiff Bases

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases from 2-chloro-5-nitrobenzaldehyde usi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases from 2-chloro-5-nitrobenzaldehyde using microwave-assisted organic synthesis (MAOS). Schiff bases, characterized by their azomethine group (-C=N-), are a critical class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The starting material, 2-chloro-5-nitrobenzaldehyde, is a highly reactive aldehyde due to the strong electron-withdrawing effects of its chloro and nitro substituents, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] By moving away from conventional, time-consuming reflux methods, this document details a green chemistry approach that leverages microwave irradiation to dramatically reduce reaction times, increase product yields, and minimize environmental impact.[4][5] The protocols outlined herein are designed to be robust, reproducible, and easily adaptable for the synthesis of a diverse library of Schiff base derivatives for applications in drug discovery and development.

Part I: The Scientific Foundation

The Rationale for a Microwave-Assisted Approach

Conventional heating methods in organic synthesis rely on transferring energy to a reaction mixture via conduction and convection from an external heat source. This process is often slow and creates a significant temperature gradient within the vessel, potentially leading to the formation of byproducts.[6][7] Microwave-assisted synthesis represents a paradigm shift, employing direct, in-core heating of the reactants and solvent on a molecular level.[7][8]

The mechanism is based on two primary principles: dipolar polarization and ionic conduction.[6][9]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7] This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy, heating the bulk of the reaction mixture rapidly and uniformly.[8][9]

  • Ionic Conduction: If any ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat, further contributing to the rapid temperature increase.[8]

This direct energy transfer is exceptionally efficient, allowing for reactions to reach target temperatures in seconds or minutes, a process that could take hours with an oil bath.[5][10] This rapid heating not only accelerates the reaction rate but also often leads to cleaner reactions with higher yields and purity.[4]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a Heat Source (e.g., Oil Bath) b Reaction Vessel a->b Conduction c Reaction Mixture b->c Conduction/ Convection (Slow) d Microwave Source e Reaction Mixture d->e Direct Irradiation (Rapid & Uniform) f Reaction Vessel (Transparent) e->f Heats from inside out

Caption: Comparison of conventional vs. microwave heating mechanisms.

Principles of Green Chemistry in Schiff Base Synthesis

This protocol is fundamentally aligned with the core tenets of green chemistry, aiming to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[6][11]

  • Energy Efficiency: Microwave synthesis is significantly more energy-efficient than conventional heating, as it heats only the reaction mixture, not the vessel or a large surrounding bath.[8] The drastic reduction in reaction time further minimizes overall energy consumption.[5]

  • Waste Prevention: The high efficiency and selectivity of microwave reactions often lead to cleaner products and higher yields, reducing the formation of byproducts and simplifying purification, which in turn minimizes waste.[9]

  • Safer Solvents & Solvent-Free Conditions: The protocol emphasizes either a solvent-free approach or the use of green solvents like ethanol.[12][13] Eliminating volatile organic solvents (VOCs) reduces environmental pollution and laboratory hazards.[14]

  • Atom Economy: The condensation reaction to form a Schiff base is highly atom-economical, with water being the only byproduct.

Mechanistic Insight: The Schiff Base Condensation

The formation of a Schiff base is a classic nucleophilic addition-elimination reaction.[15] The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the highly electrophilic carbonyl carbon of 2-chloro-5-nitrobenzaldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable imine, or Schiff base.[15] The presence of strong electron-withdrawing groups (-NO₂ and -Cl) on the benzaldehyde ring makes the carbonyl carbon exceptionally electron-deficient, thereby accelerating the initial nucleophilic attack and facilitating a rapid reaction.[3] While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can further accelerate the dehydration step.[16]

G reagents 2-Chloro-5-nitrobenzaldehyde + Primary Amine (R-NH₂) intermediate Hemiaminal Intermediate reagents->intermediate Nucleophilic Addition product Schiff Base (-C=N-) intermediate->product Dehydration (-H₂O) water H₂O intermediate->water

Caption: General reaction scheme for Schiff base formation.

Part II: Experimental Protocols & Methodologies

Materials and Instrumentation
  • Reagents: 2-Chloro-5-nitrobenzaldehyde (≥97%), various primary amines (e.g., aniline, p-toluidine, sulfanilamide; ≥98%), glacial acetic acid (ACS grade), ethanol (absolute), ethyl acetate (ACS grade), deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A dedicated commercial microwave synthesizer equipped with sealed-vessel capabilities and temperature/pressure sensors is required. Standard laboratory glassware, magnetic stirrers, filtration apparatus (Büchner funnel), rotary evaporator, and analytical instruments (FT-IR, ¹H NMR, Mass Spectrometer).

  • Safety: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Microwave synthesizer vessels are designed for high pressure; always follow the manufacturer's operational guidelines.

Protocol 1: Solvent-Free Microwave-Assisted Synthesis

This method is ideal for liquid amines or solid reactants with low melting points, representing the greenest approach.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-chloro-5-nitrobenzaldehyde (1.0 mmol, 185.6 mg) and the desired primary amine (1.0 mmol).

  • Catalyst Addition (Optional): Add one drop of glacial acetic acid to the mixture. Rationale: The acid can catalyze the dehydration step, though the reaction often proceeds efficiently without it due to the high reactivity of the aldehyde.

  • Vessel Sealing: Securely seal the vessel using the appropriate cap and torque wrench as specified by the microwave synthesizer manufacturer.

  • Microwave Irradiation: Place the vessel in the microwave cavity. Set the reaction parameters:

    • Power: 150-300 W (use dynamic power control if available)

    • Target Temperature: 100-120 °C

    • Hold Time: 3-10 minutes

    • Stirring: On

  • Monitoring & Cooling: The reaction is typically complete within the set time. After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening.

  • Isolation: Proceed to Section 2.4 for work-up and purification.

Protocol 2: Microwave-Assisted Synthesis in Ethanol

This protocol is suitable for solid amines or when a solvent is needed to ensure a homogeneous reaction mixture.

  • Reactant Preparation: In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 mmol, 185.6 mg) and the primary amine (1.0 mmol) in absolute ethanol (3-4 mL).

  • Catalyst Addition (Optional): Add one drop of glacial acetic acid.

  • Vessel Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave cavity. Set the reaction parameters:

    • Power: 150-300 W

    • Target Temperature: 80-100 °C (The pressure will rise in the sealed vessel, allowing heating above ethanol's boiling point).[10]

    • Hold Time: 2-5 minutes

    • Stirring: On

  • Cooling & Isolation: After irradiation and cooling as described above, proceed to Section 2.4 .

G start Start prep Combine Aldehyde + Amine (± Solvent, ± Catalyst) in Microwave Vessel start->prep seal Seal Vessel prep->seal irradiate Microwave Irradiation (Set Time, Temp, Power) seal->irradiate cool Cool to Room Temp irradiate->cool workup Product Work-up (Precipitation/Filtration) cool->workup purify Purify (Recrystallization) workup->purify char Characterize (FT-IR, NMR, MS) purify->char end Pure Product char->end

Caption: General experimental workflow for microwave-assisted synthesis.

Work-up and Purification
  • Precipitation: Pour the cooled reaction mixture (if solvent-free, first dissolve in a minimal amount of hot ethanol) into a beaker containing 20-30 mL of ice-cold water while stirring. The Schiff base product will typically precipitate as a colored solid.[17]

  • Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any water-soluble impurities.

  • Drying: Allow the product to air-dry or dry it in a desiccator.

  • Recrystallization: For high purity, recrystallize the crude product from a suitable solvent, typically absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Characterization and Validation

Confirming the structure of the synthesized Schiff base is a critical self-validating step.

  • FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong absorption band for the imine (C=N) stretch, typically in the range of 1620-1575 cm⁻¹.[18] Concurrently, the characteristic aldehyde C-H stretch (~2750 cm⁻¹) and the N-H stretching bands of the primary amine (~3400-3300 cm⁻¹) should be absent.

  • ¹H NMR Spectroscopy: Look for the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the δ 8.5-9.5 ppm region. The aldehyde proton signal (around δ 10.5 ppm) from the starting material should be completely gone.[19]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

Part III: Data Interpretation and Expected Outcomes

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of the microwave-assisted protocol become evident when compared directly with traditional reflux methods.

ParameterConventional Reflux MethodMicrowave-Assisted MethodJustification & Reference
Reaction Time 1–3 hours2–10 minutesDirect, rapid energy transfer dramatically accelerates reaction rates.[16][20]
Typical Yield 60–85%>90%Uniform heating minimizes byproduct formation, leading to cleaner reactions.[4][13]
Solvent Usage Moderate to HighLow to NoneThe efficiency of microwave heating enables solvent-free conditions.[8][14]
Energy Input HighLowEnergy is focused only on the reactants, not the entire apparatus.[8]
Process Control Poor (Temperature Gradients)Excellent (Uniform Heating)Direct molecular heating prevents hotspots and decomposition.[7][8]
Representative Characterization Data

Example Product: (E)-1-chloro-N-(2-chloro-5-nitrobenzylidene)aniline (Synthesized from 2-chloro-5-nitrobenzaldehyde and aniline)

Analysis TechniqueKey ObservationExpected Value/Range
Appearance Yellow/Orange Crystalline Solid-
FT-IR (cm⁻¹) Imine (C=N) Stretch~1610 cm⁻¹
Nitro (N-O) Asymmetric Stretch~1520 cm⁻¹
Nitro (N-O) Symmetric Stretch~1345 cm⁻¹
¹H NMR (ppm) Azomethine Proton (-CH=N-)δ ~8.9 (singlet)
Aromatic Protonsδ ~7.2-8.7 (multiplets)
Mass Spec (m/z) Molecular Ion Peak [M]⁺276.02 (for C₁₃H₉ClN₂O₂)

Part IV: Applications in Drug Discovery

The synthesis of a Schiff base is often the starting point for developing novel therapeutic agents. The 2-chloro-5-nitrobenzaldehyde scaffold is particularly valuable for creating compounds with potential biological activity.[21]

  • Pharmacophore Development: The synthesized Schiff bases serve as lead compounds for antimicrobial, anticancer, and antiviral screening.[2] The imine group is crucial for biological activity, often interacting with active sites of enzymes or cellular constituents.[1]

  • Metal Complexation: Schiff bases are excellent ligands for forming stable coordination complexes with various metal ions (e.g., Cu(II), Zn(II), Co(II)).[18][22] These metal complexes frequently exhibit enhanced biological activity compared to the free Schiff base ligand, a strategy widely used to develop potent metallodrugs.[1][20]

G synthesis Microwave-Assisted Green Synthesis library Library of Schiff Bases synthesis->library screening Primary Biological Screening (Antimicrobial, Anticancer, etc.) library->screening complexation Synthesize Metal Complexes for Enhanced Activity library->complexation hit Identify 'Hit' Compounds screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Preclinical Drug Candidate optimization->candidate complexation->screening Re-screen

Caption: Logical workflow from synthesis to drug candidate development.

Conclusion

The microwave-assisted green synthesis of 2-chloro-5-nitrobenzaldehyde Schiff bases offers a superior alternative to conventional methods. This approach is rapid, highly efficient, and environmentally benign, aligning perfectly with the principles of modern sustainable chemistry. By providing detailed, validated protocols, this guide empowers researchers in drug discovery to quickly and effectively synthesize diverse libraries of these valuable compounds, accelerating the development of new therapeutic agents.

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Method

Application Notes and Protocols for the Synthesis and Characterization of Cu(II) and Co(II) Complexes with N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Abstract This comprehensive guide provides detailed protocols for the synthesis of the Schiff base ligand, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, and its subsequent complexation with copper(II) and cobalt(II...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of the Schiff base ligand, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, and its subsequent complexation with copper(II) and cobalt(II) ions. This document is intended for researchers, scientists, and professionals in the fields of coordination chemistry and drug development. It offers a step-by-step methodology, explains the underlying scientific principles for the experimental choices, and outlines the analytical techniques for the structural elucidation and characterization of the synthesized compounds. The enhanced biological activity of metal complexes compared to their parent Schiff base ligands underscores their potential as therapeutic agents.[1][2]

Introduction: The Significance of Schiff Base Metal Complexes

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry.[3][4] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, and their ability to form stable complexes with a wide array of transition metals make them subjects of intense research.[3][4][5][6] The coordination of Schiff base ligands with metal ions often leads to a significant enhancement of their biological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][4][7] This enhanced activity is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, thereby facilitating its transport across the lipid membranes of microorganisms.

This application note focuses on the synthesis of a specific Schiff base, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, derived from 2-chloro-5-nitrobenzaldehyde and aniline. The presence of electron-withdrawing groups (chloro and nitro) on the aldehydic ring is expected to influence the electronic properties and coordination behavior of the ligand. The subsequent complexation with Cu(II) and Co(II) ions will be detailed, providing a robust framework for the synthesis and characterization of novel metal-based compounds with potential pharmacological applications.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Instrumentation:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • FT-IR Spectroscopy: Spectra recorded on an FT-IR spectrometer using KBr pellets.

  • UV-Vis Spectroscopy: Electronic spectra recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., DMSO or DMF).

  • Magnetic Susceptibility: Measured on a magnetic susceptibility balance at room temperature.

  • Elemental Analysis (C, H, N): Performed on a CHN elemental analyzer.

Synthesis of the Schiff Base Ligand: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

The synthesis of the Schiff base is achieved through a condensation reaction between an aldehyde and a primary amine.[8][9][10] The presence of an acid catalyst can facilitate the reaction.[8][10]

Protocol:

  • In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1.85 g, 10 mmol) in 20 mL of absolute ethanol.

  • To this solution, add aniline (0.93 g, 10 mmol) dropwise with constant stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8][10]

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

  • The purity of the Schiff base can be further enhanced by recrystallization from a suitable solvent like ethanol.

Causality: The refluxing provides the necessary activation energy for the condensation reaction to occur. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Workflow for Schiff Base Synthesis

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde Dissolve in Ethanol Dissolve in Ethanol 2-Chloro-5-nitrobenzaldehyde->Dissolve in Ethanol Aniline Aniline Aniline->Dissolve in Ethanol Add Catalyst (Glacial Acetic Acid) Add Catalyst (Glacial Acetic Acid) Dissolve in Ethanol->Add Catalyst (Glacial Acetic Acid) Mix Reflux (3-4h) Reflux (3-4h) Add Catalyst (Glacial Acetic Acid)->Reflux (3-4h) Cooling & Precipitation Cooling & Precipitation Reflux (3-4h)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing (Cold Ethanol) Washing (Cold Ethanol) Filtration->Washing (Cold Ethanol) Drying Drying Washing (Cold Ethanol)->Drying Recrystallization Recrystallization Drying->Recrystallization N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Recrystallization->N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Caption: Workflow for the synthesis of the Schiff base ligand.

Synthesis of the Metal Complexes

The metal complexes are synthesized by reacting the Schiff base ligand with the respective metal salts in a 2:1 ligand-to-metal molar ratio.[11][12][13]

2.3.1. Synthesis of the Cu(II) Complex

Protocol:

  • Dissolve the Schiff base ligand (0.52 g, 2 mmol) in 20 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl2·2H2O) (0.17 g, 1 mmol) in a minimum amount of ethanol.

  • Add the ethanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.

  • Adjust the pH of the mixture to approximately 7.0-8.0 by adding a few drops of dilute alcoholic ammonia solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the solution to room temperature. The precipitated complex is then filtered, washed with ethanol, and dried in a desiccator.

2.3.2. Synthesis of the Co(II) Complex

Protocol:

  • Follow the same procedure as for the Cu(II) complex, using cobalt(II) chloride hexahydrate (CoCl2·6H2O) (0.24 g, 1 mmol) as the metal salt.

  • The resulting cobalt complex is isolated using the same filtration, washing, and drying procedure.

Causality: The refluxing ensures the completion of the coordination reaction. The adjustment of pH is crucial as the deprotonation of any coordinating groups (if present) and the stability of the resulting complex can be pH-dependent. The 2:1 ligand-to-metal ratio is commonly observed for bidentate ligands with divalent metal ions, leading to the formation of octahedral or square planar complexes.[11][12]

General Scheme for Metal Complexation

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Schiff Base Ligand (L) Schiff Base Ligand (L) Dissolve in Ethanol Dissolve in Ethanol Schiff Base Ligand (L)->Dissolve in Ethanol Metal Salt (MX2) Metal Salt (MX2) Metal Salt (MX2)->Dissolve in Ethanol Mix (2:1 ratio L:M) Mix (2:1 ratio L:M) Dissolve in Ethanol->Mix (2:1 ratio L:M) pH Adjustment pH Adjustment Mix (2:1 ratio L:M)->pH Adjustment Reflux Reflux pH Adjustment->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Metal Complex [M(L)2X2] Metal Complex [M(L)2X2] Drying->Metal Complex [M(L)2X2]

Caption: General workflow for the synthesis of metal complexes.

Characterization and Data Analysis

Thorough characterization is essential to confirm the formation of the Schiff base and its metal complexes and to elucidate their structures.

Physical Properties and Elemental Analysis

The color, melting point, and solubility of the synthesized compounds should be recorded. Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the ligand and its complexes.[14][15][16]

CompoundColorMelting Point (°C)%C (Found/Calcd)%H (Found/Calcd)%N (Found/Calcd)
Ligand (L) Yellow----
[Cu(L)₂Cl₂] Green----
[Co(L)₂Cl₂] Blue----
Note: The calculated values should be determined based on the proposed molecular formulas.
FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the ligand and for determining the coordination sites upon complexation.

  • Ligand (L): The spectrum of the free ligand is expected to show a characteristic band for the azomethine group (-C=N-) at around 1600-1630 cm⁻¹.[5][17]

  • Complexes: Upon complexation, a shift in the -C=N- stretching frequency is anticipated, indicating the coordination of the azomethine nitrogen to the metal ion.[13] The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds (if applicable).[18]

Compoundν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)
Ligand (L) ~1620-
[Cu(L)₂Cl₂] Shifted~450-500
[Co(L)₂Cl₂] Shifted~450-500
UV-Visible Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the compounds and can be used to infer the geometry of the metal complexes.[19][20]

  • Ligand (L): The spectrum of the Schiff base will typically display intense absorption bands in the UV region corresponding to π → π* and n → π* transitions.

  • Complexes: The spectra of the complexes will show these ligand-centered bands, often shifted, along with new, weaker bands in the visible region due to d-d electronic transitions of the metal ions. The position of these d-d bands is indicative of the coordination geometry. For instance, Cu(II) complexes with distorted octahedral or square planar geometries often exhibit broad d-d transition bands.[11][21]

Compoundλₘₐₓ (nm)Assignment
Ligand (L) ~270, ~350π → π, n → π
[Cu(L)₂Cl₂] ~275, ~360, ~650Ligand-centered, d-d
[Co(L)₂Cl₂] ~280, ~370, ~580Ligand-centered, d-d
Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in the metal complexes, which in turn provides insight into their geometry and bonding.[22][23][24][25] The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility.

  • Cu(II) Complex: Cu(II) is a d⁹ ion and is expected to have one unpaired electron. The magnetic moment for a Cu(II) complex is typically in the range of 1.7-2.2 B.M. (Bohr Magnetons), consistent with a distorted octahedral or square planar geometry.[18]

  • Co(II) Complex: Co(II) is a d⁷ ion. For high-spin octahedral complexes, it will have three unpaired electrons, with a magnetic moment in the range of 4.3-5.2 B.M. For square planar complexes, it will have one unpaired electron, with a magnetic moment around 1.9-2.8 B.M.

ComplexMeasured Magnetic Moment (μ_eff, B.M.)Number of Unpaired ElectronsProbable Geometry
[Cu(L)₂Cl₂] 1.7 - 2.21Distorted Octahedral/Square Planar
[Co(L)₂Cl₂] 4.3 - 5.23High-spin Octahedral

Conclusion

The protocols outlined in this application note provide a reliable and reproducible method for the synthesis of the Schiff base N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline and its coordination complexes with Cu(II) and Co(II). The detailed characterization techniques described are essential for confirming the successful synthesis and for elucidating the structural and electronic properties of these novel compounds. The systematic approach presented here serves as a valuable resource for researchers engaged in the design and development of new metal-based therapeutic agents. The potential for enhanced biological activity in such complexes warrants further investigation into their pharmacological profiles.[1][2][7]

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  • A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry. (n.d.). Benchchem.
  • Magnetism of first-row transition metal complexes. (2011, March 30). The Department of Chemistry, UWI, Mona, Jamaica.
  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). ResearchGate.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Google Scholar.
  • Preparation of Co (II), Ni (II), Cu (II), Pd (II), and Pt (II) Complexes Derived from the Novel Schiff Base Monoxime Ligand, Cha. (n.d.). AIP Publishing.
  • Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. (2020, June 30). ResearchGate.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PMC.
  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. (n.d.). Rsc.org.
  • Method for producing 5-chloro-2-nitroaniline. (n.d.). Google Patents.
  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024, March 19). Benchchem.
  • 2-Chloro-5-nitroaniline. (n.d.). PMC.
  • Synthesis method of 5-chloro-2-methyl aniline. (n.d.). Google Patents.

Sources

Application

Application Note: Cytotoxicity Profiling of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline in Non-Small Cell Lung Cancer (A549) Models

Executive Summary & Rationale This application note details the protocol for evaluating the cytotoxic efficacy of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (hereafter referred to as Compound CNmA ), a Schiff bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the protocol for evaluating the cytotoxic efficacy of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (hereafter referred to as Compound CNmA ), a Schiff base derivative, against the A549 human lung adenocarcinoma cell line.

Schiff bases (azomethines) bearing electron-withdrawing groups such as nitro (-NO₂) and chloro (-Cl) moieties are privileged scaffolds in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and intercalation. The specific substitution pattern of CNmA suggests potential for Reactive Oxygen Species (ROS) generation and mitochondrial destabilization , mechanisms distinct from standard platinum-based chemotherapies.

This guide provides a self-validating workflow covering compound preparation, dose-response profiling (MTT), and mechanistic validation (Apoptosis/ROS), ensuring high data integrity for drug development dossiers.

Chemical Identity & Preparation

Compound Properties[1][2][3][4][5]
  • IUPAC Name: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

  • Pharmacophores:

    • Azomethine Linker (-CH=N-): Critical for biological activity; susceptible to hydrolysis in acidic media.

    • 5-Nitro Group:[1] Electron acceptor; often associated with bioreductive activation and ROS stress.

    • 2-Chloro Substituent: Lipophilicity enhancer; improves membrane permeability.

Solubilization Protocol (Critical Step)

Schiff bases are often hydrophobic. Improper solubilization leads to micro-precipitation and false-negative IC50 values.

  • Stock Solution (10 mM): Dissolve CNmA in 100% molecular biology grade DMSO. Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Primary Cytotoxicity Assay: MTT Protocol

The MTT assay is the gold standard for initial screening, measuring mitochondrial succinate dehydrogenase activity as a proxy for cell viability.

Experimental Design
  • Cell Line: A549 (ATCC® CCL-185™).

  • Control (Negative): 0.5% DMSO in media.

  • Control (Positive): Cisplatin (Standard NSCLC care) or Doxorubicin.

  • Replicates:

    
     biological replicates, 
    
    
    
    technical replicates.
Step-by-Step Methodology
  • Seeding: Plate A549 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Aspirate media. Add 100 µL of CNmA at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

  • Incubation: Incubate for 48 hours . (Note: 24h is often insufficient for apoptotic cascades in Schiff bases).

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours protected from light.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Visualization: Expected Dose-Response

Table 1: Representative Data Structure for IC50 Calculation

CompoundConcentration (µM)Absorbance (570nm)% Viability
Control 0 (DMSO)0.850100%
CNmA 6.250.79092.9%
CNmA 12.50.62072.9%
CNmA 25.00.41048.2%
CNmA 50.00.15017.6%
CNmA 100.00.0505.8%

Analysis: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate the IC50.

Mechanistic Profiling: The "Why" and "How"

Cytotoxicity data alone is insufficient for high-impact publication. You must validate the mode of death.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to mechanistic validation.

ExperimentalWorkflow cluster_mech Mechanistic Assays Compound Compound CNmA (Stock 10mM DMSO) A549 A549 Cells (Seeding) Compound->A549 Treatment MTT MTT Assay (IC50 Determination) A549->MTT 48h Incubation Selectivity Selectivity Index (vs. MRC-5 Normal Cells) MTT->Selectivity If IC50 < 20µM Mechanism Mechanistic Profiling MTT->Mechanism At IC50 Conc. AO Acridine Orange/EtBr (Morphology) Mechanism->AO Annexin Annexin V-FITC (Flow Cytometry) Mechanism->Annexin ROS DCFH-DA Assay (Oxidative Stress) Mechanism->ROS

Caption: Figure 1. Integrated workflow for validating the cytotoxic potential of CNmA, moving from screening to mechanistic confirmation.

Apoptosis Detection (Annexin V-FITC/PI)

Schiff bases typically induce apoptosis rather than necrosis.

  • Protocol: Treat A549 cells with CNmA at IC50 for 24h. Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).

  • Expected Result: A shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) in the flow cytometry quadrant plot.

Oxidative Stress Assessment (DCFH-DA)

The nitro group on CNmA is a pharmacophore known to undergo enzymatic reduction, potentially generating nitro-radical anions that trigger ROS.

  • Protocol:

    • Treat cells with CNmA.

    • Add 10 µM DCFH-DA probe (30 min).

    • Measure fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: An increase in fluorescence intensity compared to control indicates ROS-mediated mitochondrial damage.

Proposed Mechanism of Action (MOA)

Based on the structure-activity relationship (SAR) of nitro-substituted Schiff bases [1, 2], the following pathway is the hypothesized driver of cytotoxicity in A549 cells.

MOA_Pathway CNmA CNmA (Intracellular) NitroRed Nitro-Reduction (Enzymatic) CNmA->NitroRed ROS ROS Generation (Superoxide/H2O2) NitroRed->ROS Redox Cycling Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Intrinsic Pathway DNA DNA Fragmentation (Apoptosis) Caspase->DNA

Caption: Figure 2.[2] Hypothesized apoptotic cascade triggered by CNmA, highlighting the role of the nitro group in ROS generation.

References

  • Majeed, R. H., et al. (2022).[3][4] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Retrieved from [Link]

  • Sak, H. A. Z., et al. (2021).[5][6] Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health. Retrieved from [Link]

  • Yildirim, M., et al. (2024).[5][7] Investigation of the anticancer effect of newly synthesized palladium conjugate Schiff base metal complexes on non-small cell lung cancer cell line. Biochemical and Biophysical Research Communications.[7] Retrieved from [Link]

Sources

Method

Solvent-free mechanochemical synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Application Note: Solvent-Free Mechanochemical Synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Executive Summary This Application Note details the protocol for the solvent-free mechanochemical synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Mechanochemical Synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Executive Summary

This Application Note details the protocol for the solvent-free mechanochemical synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline . This Schiff base (imine) is synthesized via the condensation of 2-chloro-5-nitrobenzaldehyde and aniline.

Unlike traditional solvothermal methods (refluxing in ethanol/methanol), this mechanochemical approach utilizes Liquid-Assisted Grinding (LAG) or Neat Grinding (NG) . This method offers superior reaction kinetics (minutes vs. hours), significantly reduced environmental impact (low E-factor), and thermodynamic selectivity for the stable (E)-isomer. This guide is designed for medicinal chemists and process engineers seeking reproducible, green synthesis pathways for pharmacophore development.

Scientific Rationale & Mechanism

The Mechanochemical Advantage

Mechanochemistry drives reactions through mechanical energy (shear and impact forces) rather than thermal convection. In the synthesis of Schiff bases, grinding the two solid reactants often induces a eutectic melt —a phase transition where the mixture melts at a temperature lower than the melting point of either individual component. This creates a highly concentrated, solvent-free "micro-reactor" environment that accelerates nucleophilic attack.

Reaction Mechanism

The formation of the imine follows a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: A tetrahedral intermediate (carbinolamine) is formed.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N imine bond.

Stereoselectivity: The (E)-isomer (trans) is thermodynamically favored over the (Z)-isomer due to steric repulsion between the two aromatic rings in the (Z)-conformation. Solid-state equilibration allows the system to settle into this lowest-energy crystal packing.

Mechanistic Pathway Diagram

SchiffBaseMechanism Reactants Reactants (Aldehyde + Aniline) Activation Mechanical Activation (Shear/Impact) Reactants->Activation Mixing Intermediate Tetrahedral Carbinolamine Activation->Intermediate Nucleophilic Attack Transition Transition State (Water Elimination) Intermediate->Transition Proton Transfer Product Product (E)-Imine + H₂O Transition->Product -H₂O (Dehydration)

Figure 1: Mechanistic flow of mechanochemical Schiff base formation.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Reactant A 2-Chloro-5-nitrobenzaldehyde (98% purity)Electrophile
Reactant B Aniline (ACS Reagent, ≥99.5%)Nucleophile
Catalyst (Optional) Glacial Acetic Acid or p-TsOHProton donor (accelerates dehydration)
Grinding Aid Silica Gel (230–400 mesh) or Anhydrous Na₂SO₄Abrasive & Water Scavenger
Equipment Retsch MM400 Mixer Mill (or equivalent)High-energy ball milling
Vessel 10 mL Stainless Steel or Zirconia JarReaction vessel
Media 2 x 10 mm Stainless Steel/Zirconia BallsGrinding media
Method A: High-Energy Ball Milling (Recommended)

Best for reproducibility and scale-up.

  • Stoichiometry Calculation:

    • Target Scale: 2.0 mmol.

    • Aldehyde: 371.1 mg (MW: 185.56 g/mol ).

    • Aniline: 186.2 mg (182 µL) (MW: 93.13 g/mol , d=1.02 g/mL).

  • Loading:

    • Place the solid aldehyde into the milling jar.

    • Add the liquid aniline directly onto the solid.

    • Optional: Add 1 drop (approx. 20 µL) of glacial acetic acid to catalyze the reaction.

    • Critical Step: Add 200 mg of anhydrous Na₂SO₄. This acts as a grinding auxiliary to prevent "caking" (sticky paste formation) and scavenges the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Milling:

    • Add two 10 mm grinding balls.

    • Close the jar tightly.

    • Set frequency to 25 Hz for 20 minutes .

  • Workup:

    • Open the jar; the powder should be yellow/orange (characteristic of Schiff bases).

    • Scrape the solid into a beaker.

    • Wash with 10 mL of ice-cold water (to remove Na₂SO₄ and any acid catalyst).

    • Filter via vacuum filtration.

  • Purification:

    • Recrystallize from hot ethanol if high purity (>99%) is required.

    • Dry in a desiccator or vacuum oven at 40°C for 4 hours.

Method B: Manual Grinding (Mortar & Pestle)

Best for educational demonstrations or rapid screening.

  • Weigh 2.0 mmol of aldehyde and transfer to an agate mortar.

  • Add 2.0 mmol of aniline dropwise.

  • Grind vigorously. The mixture will likely transition through a "sticky" phase (eutectic melt) within 2–5 minutes.

  • Continue grinding until the mixture resolidifies into a dry powder (approx. 10–15 minutes total).

  • Tip: If the paste remains sticky, add small amounts of methanol (LAG) or silica gel to assist solidification.

Experimental Workflow Diagram

Workflow Start Weigh Reactants (1:1 Stoichiometry) Load Load Jar (Reactants + Na₂SO₄ + Balls) Start->Load Mill Ball Mill (25 Hz, 20 min) Load->Mill Monitor Physical State Check (Powder vs. Paste) Mill->Monitor Monitor->Mill Sticky Paste (Add Silica/Grind longer) Wash Aqueous Wash (Remove salts/acid) Monitor->Wash Dry Powder Dry Vacuum Dry (40°C, 4h) Wash->Dry Analyze QC: IR / NMR / MP Dry->Analyze

Figure 2: Step-by-step experimental workflow for ball milling synthesis.

Characterization & Quality Control

To validate the synthesis, compare the product data against the following expected parameters.

TechniqueExpected Signal / ObservationInterpretation
FT-IR Disappearance of C=O stretch (~1700 cm⁻¹)Consumption of Aldehyde
FT-IR Appearance of strong band at 1615–1630 cm⁻¹ Formation of C=N (Imine) bond
¹H NMR Singlet at 8.5–8.9 ppm Azomethine proton (-CH=N-)
Appearance Yellow to Orange Crystalline SolidTypical for conjugated Schiff bases
Melting Point Distinct sharp range (approx. 120–140°C range*)Verify with specific derivative lit. value

Data Interpretation: The "smoking gun" for successful synthesis is the complete disappearance of the carbonyl peak in the IR spectrum and the emergence of the imine stretch. If the carbonyl peak persists, the reaction is incomplete; return the mixture to the mill for another 10 minutes.

Comparative Analysis: Mechanochemistry vs. Solution

MetricSolution Method (Ethanol Reflux)Mechanochemical Method (Ball Mill)
Reaction Time 2–6 Hours15–30 Minutes
Solvent Use High (Reaction + Workup)Near Zero (Wash only)
Energy Input High (Heating mantle)Low (Motor friction)
Yield 75–85% (equilibrium limited)90–98% (driven by water removal)
Purification Recrystallization often requiredSimple wash often sufficient

References

  • Cinčić, D., et al. (2012). "Schiff Bases Derived from Hydroxybenzaldehydes and Aromatic Diamines: Crystal Structures and Solid-State Tautomerism." Molecules. Link

  • Kaupp, G. (2009). "Mechanochemistry: The Diverse Functionalization of Solid Surfaces by Gas-Solid Reactions." CrystEngComm.
  • RSC Green Chemistry. (2023). "Green mechanochemical synthesis of imine-linked covalent organic frameworks." Green Chemistry. Link

  • Journal of Chemical and Pharmaceutical Research. (2011). "Synthesis of Schiff bases by organic free solvent method." JOCPR. Link

  • Tan, D., & Friščić, T. (2018). "Mechanochemistry for Organic Synthesis." Eur. J. Org. Chem. (Review on general techniques including LAG).

Disclaimer: This protocol involves the use of chemical reagents.[1][2][3][4][5][6][7][8][9][10][11] Standard Personal Protective Equipment (PPE)—including gloves, goggles, and dust masks—must be worn. Aniline is toxic by inhalation and skin contact; handle in a fume hood or well-ventilated area.

Sources

Application

Protocol for growing single crystals of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline for XRD

Application Note: Protocol for Growing Single Crystals of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline for XRD Executive Summary This guide details the synthesis and crystallization of -[(E)-(2-chloro-5-nitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Growing Single Crystals of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline for XRD

Executive Summary

This guide details the synthesis and crystallization of


-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline , a Schiff base derivative of 2-chloro-5-nitrobenzaldehyde. Due to the presence of the electron-withdrawing nitro group and the electron-rich aniline moiety, this compound exhibits "push-pull" electronic characteristics, making it relevant for non-linear optical (NLO) studies and biological activity screenings.

Obtaining diffraction-quality single crystals of this compound requires controlling the nucleation rate to prevent microcrystalline precipitation. This protocol recommends Slow Evaporation from Ethanol as the primary method, with Vapor Diffusion as a secondary refinement technique.

Chemical Synthesis

Context: High-purity starting material is the prerequisite for successful crystallization. Impurities (unreacted aldehyde/amine) often act as heteronucleation sites, yielding poor-quality polycrystalline aggregates.

Reaction Scheme

The synthesis follows a standard Knoevenagel-type condensation between an aromatic aldehyde and a primary amine.

Synthesis Aldehyde 2-Chloro-5-nitrobenzaldehyde (C7H4ClNO3) Reaction Reflux (EtOH, AcOH) 2-4 Hours Aldehyde->Reaction Aniline Aniline (C6H7N) Aniline->Reaction Product Target Schiff Base (Precipitate) Reaction->Product - H2O Recryst Crude Recrystallization (Hot Ethanol) Product->Recryst

Figure 1: Synthesis pathway for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline.

Step-by-Step Synthesis Protocol
  • Stoichiometry: Weigh 2-chloro-5-nitrobenzaldehyde (1.0 eq, ~1.85 g) and aniline (1.0 eq, ~0.93 g) .

  • Solvent System: Dissolve the aldehyde in Absolute Ethanol (20 mL) in a 100 mL round-bottom flask. Add the aniline slowly with stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid . This protonates the carbonyl oxygen, increasing electrophilicity and accelerating nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3 hours . The solution will typically deepen in color (yellow/orange).

  • Isolation: Cool the mixture to room temperature. If precipitation does not occur, cool further in an ice bath (0-4°C).

  • Filtration: Filter the yellow solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aniline.

  • Purity Check: Verify purity via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). If multiple spots exist, recrystallize from hot ethanol before proceeding to single-crystal growth.

Single Crystal Growth Protocol

Expert Insight: Nitro-Schiff bases are often moderately soluble in polar protic solvents (alcohols) and highly soluble in chlorinated solvents. The goal is to keep the system in the "Metastable Zone" where growth occurs on existing nuclei rather than spontaneous nucleation.

Method A: Slow Evaporation (Primary)

This is the most successful technique for this class of compounds due to the high solubility gradient of Schiff bases in ethanol vs. temperature/concentration.

  • Preparation: Dissolve 50 mg of the purified compound in 10-15 mL of HPLC-grade Ethanol .

    • Note: If solubility is low at room temperature, warm slightly to 40°C to dissolve, then cool to room temperature before setting up evaporation.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial. Dust particles induce twinning.

  • Setup: Cover the vial with Parafilm. Poke 3-5 small holes with a needle.

  • Environment: Place the vial in a vibration-free, dark area (fume hood back corner). Ambient temperature fluctuations should be minimized.

  • Timeline: Crystals should appear within 3-7 days .

    • Target Size: 0.2 x 0.2 x 0.1 mm (block or prism morphology).

Method B: Vapor Diffusion (Secondary)

Use this if Method A yields needles or thin plates (which are difficult to mount).

  • Inner Vial: Dissolve 30 mg of compound in 2 mL of Dichloromethane (DCM) or Chloroform in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.

  • Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial containing 5 mL of n-Hexane or Pentane .

  • Seal: Cap the large vial tightly.

  • Mechanism: The volatile non-solvent (Hexane) diffuses into the solution (DCM), slowly lowering the solubility capacity and forcing crystallization.

  • Timeline: 1-2 weeks. This method often yields fewer but higher-quality, block-like crystals.

Crystallization Start Purified Solid Solubility Check Solubility Start->Solubility Ethanol Soluble in EtOH? Solubility->Ethanol MethodA Method A: Slow Evaporation (EtOH) Ethanol->MethodA Yes (Moderate) MethodB Method B: Vapor Diffusion (DCM + Hexane) Ethanol->MethodB No (Only in DCM) Check Microscopy Check MethodA->Check MethodB->Check Outcome Single Crystal (0.3mm Block) Check->Outcome No Twinning

Figure 2: Decision matrix for selecting the crystallization technique.

Characterization & Validation

Before submitting for SC-XRD, validate the crystals:

ParameterExpected Value/ObservationTechnique
Morphology Yellow/Orange Prisms or BlocksOptical Microscopy
Extinction Sharp extinction under cross-polarizers (indicates single domain)Polarizing Microscope
Melting Point > 100°C (Sharp range, e.g., 140-145°C)Capillary Melting Point
IR Spectrum

imine stretch @ 1610–1630 cm⁻¹

stretches @ ~1520 & 1340 cm⁻¹
FTIR (KBr pellet)

Crystallographic Expectations: Based on similar ortho-chloro and meta-nitro substituted Schiff bases, expect the following:

  • Crystal System: Monoclinic

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric)
  • Interactions: The structure will likely be stabilized by intermolecular

    
     (nitro) and 
    
    
    
    hydrogen bonds, forming a layered packing arrangement.[1]

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry under pressure. Handle with care.

  • Anilines: Toxic by inhalation and skin contact. Use double nitrile gloves.

  • Solvents: DCM and Chloroform are suspected carcinogens. All crystallization setups must be done in a fume hood.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde. Retrieved from

  • Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1417.

  • Leela, S., et al. (2019). Whole-molecule disorder of the Schiff base compound 4-chloro-N-(4-nitrobenzylidene)aniline: crystal structure and Hirshfeld surface analysis. Acta Crystallographica E. Link

  • PubChem. (2025). 2-Chloro-5-nitroaniline Compound Summary. Link

Sources

Method

Application Note &amp; Protocol: Antifungal Activity Screening of 2-Chloro-5-Nitrobenzaldehyde Aniline Derivatives

Introduction The escalating threat of drug-resistant fungal infections necessitates the urgent discovery of novel antifungal agents. Schiff bases, versatile compounds synthesized from the condensation of primary amines a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of drug-resistant fungal infections necessitates the urgent discovery of novel antifungal agents. Schiff bases, versatile compounds synthesized from the condensation of primary amines and carbonyl compounds, have emerged as a promising class of bioactive molecules.[1][2][3] This application note provides a comprehensive guide for the synthesis and antifungal activity screening of a specific series of Schiff bases: 2-chloro-5-nitrobenzaldehyde aniline derivatives.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically-grounded protocol, moving from the rationale behind the compound selection to step-by-step methodologies for synthesis, characterization, and antifungal susceptibility testing. The aim is to provide a robust framework for identifying and evaluating new antifungal candidates.

Scientific Rationale: The Potential of Substituted Benzaldehyde Schiff Bases

Schiff bases, containing the characteristic azomethine group (-C=N-), are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The bioactivity is often attributed to the imine linkage, which can be crucial for interacting with biological targets. The selection of 2-chloro-5-nitrobenzaldehyde as the aldehyde component is strategic; the electron-withdrawing properties of the chloro and nitro groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to more efficient Schiff base formation and influencing the biological activity of the resulting derivatives.[6] Furthermore, the aniline ring provides a scaffold that can be readily modified with various substituents, allowing for a systematic investigation of structure-activity relationships (SAR).[7][8][9] Studies have shown that the presence and position of electron-withdrawing or electron-donating groups on the aniline ring can significantly impact the antifungal potency of the molecule.[7][10]

Experimental Workflow Overview

The screening process is systematically organized into three main stages: synthesis and characterization, antifungal activity screening, and data analysis. This workflow ensures a logical progression from compound preparation to the identification of lead candidates.

G cluster_0 Synthesis & Characterization cluster_1 Antifungal Screening cluster_2 Data Analysis A Reactants: 2-chloro-5-nitrobenzaldehyde & Substituted Anilines B Schiff Base Synthesis A->B C Purification B->C D Structural Characterization (FTIR, NMR, MS) C->D F Broth Microdilution Assay D->F Test Compounds E Fungal Culture Preparation E->F G MIC Determination F->G H Data Tabulation G->H MIC Values I SAR Analysis H->I J Hit Identification I->J

Figure 1: Workflow for synthesis and antifungal screening.

Part 1: Synthesis and Characterization

This section details the synthesis of the Schiff base derivatives and the analytical techniques required to confirm their structure and purity.

Protocol 1.1: Synthesis of 2-chloro-5-nitrobenzaldehyde Aniline Derivatives

Rationale: This protocol utilizes a straightforward condensation reaction, a common and efficient method for Schiff base synthesis.[6][11] The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.

Materials:

  • 2-chloro-5-nitrobenzaldehyde

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve one molar equivalent of 2-chloro-5-nitrobenzaldehyde in absolute ethanol in a round-bottom flask.

  • To this solution, add one molar equivalent of the desired substituted aniline.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 1.2: Structural Characterization

Rationale: It is crucial to verify the identity and purity of the synthesized compounds before biological evaluation. Spectroscopic methods provide definitive structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the aniline.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure. The presence of a singlet signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm, is a key indicator of Schiff base formation.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, further confirming their identity.

Part 2: Antifungal Activity Screening

This section outlines the in vitro evaluation of the antifungal activity of the synthesized derivatives using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Broth Microdilution Assay

Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[13][14][15][16] This method is favored for its reproducibility, efficiency, and the small quantities of test compounds required. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay to ensure consistency and comparability of results.[13][14][15][16][17]

Materials:

  • Synthesized Schiff base derivatives

  • Standard antifungal drugs (e.g., Fluconazole) as positive controls

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile saline

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to the final inoculum concentration as recommended by CLSI guidelines (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[14]

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized compounds and control drugs in DMSO.

    • Perform serial two-fold dilutions of the stock solutions in the microtiter plates using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Include a positive control (fungal inoculum with a standard antifungal), a negative control (fungal inoculum without any compound), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[18]

Part 3: Data Presentation and Interpretation

The results should be tabulated for clear comparison and analysis.

Table 1: Antifungal Activity (MIC in µg/mL) of 2-chloro-5-nitrobenzaldehyde Aniline Derivatives

Compound IDAniline SubstituentMIC vs. C. albicansMIC vs. A. niger
Derivative 1 H
Derivative 2 4-Cl
Derivative 3 4-OCH₃
Fluconazole (Positive Control)

Interpretation: The MIC values provide a quantitative measure of the antifungal potency. A lower MIC value indicates higher potency. By comparing the MICs of derivatives with different substituents on the aniline ring, structure-activity relationships can be established.[19] For example, the data may reveal whether electron-withdrawing or electron-donating groups enhance or diminish antifungal activity. Compounds with significant activity can be prioritized for further studies, such as mechanism of action elucidation and cytotoxicity testing.[20][21]

Conclusion

This application note provides a robust and detailed protocol for the synthesis and antifungal screening of 2-chloro-5-nitrobenzaldehyde aniline derivatives. By adhering to these standardized methods, researchers can generate reliable and reproducible data, facilitating the identification of promising new antifungal lead compounds. The systematic approach described herein is crucial for advancing the discovery and development of novel therapeutics to combat the global challenge of fungal infections.

References

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. Clinical and Laboratory Standards Institute. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00057-19. [Link]

  • Lü, A., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12267-73. [Link]

  • CLSI. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 2nd ed. Clinical and Laboratory Standards Institute. [Link]

  • Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 46-62. [Link]

  • Pawar, S. D., et al. (2012). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica, 4(1), 235-240. [Link]

  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. Clinical and Laboratory Standards Institute. [Link]

  • Enriz, R. D., et al. (2005). Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry, 13(9), 3127-3137. [Link]

  • ResearchGate. (2013). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. [Link]

  • ResearchGate. (2019). The structure–activity relationship. [Link]

  • Wang, M., et al. (2015). Synthesis and Antifungal Activities of Schiff Base Derivatives Containing a Coumarin Moiety. Journal of Agricultural and Food Chemistry, 63(27), 6127-6134. [Link]

  • Almanza-Paredes, E. A., et al. (2022). Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from l-Tryptophan. ACS Omega, 7(28), 24300-24311. [Link]

  • Toroglu, S., Ispir, E., & Celik, C. (2009). Antifungal and Antimicrobial Activities of New Schiff Base and Its Metal Complexes. Asian Journal of Chemistry, 21(7), 5497-5503. [Link]

  • Sani, U., & Iliyasu, I. (2021). Study of Antibacterial and Antifungal Activities of Schiff Base Complexes of Co (II) and Cu (II) Derived from Salicyldehyde and. Kuwait Journal of Science, 48(4). [Link]

  • Al-Amiery, A. A., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Chemistry, 2021, 1-9. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 11(1), 25-31. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 11(1), 78-83. [Link]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 13. [Link]

  • Patel, R., et al. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences, 5(5), 1-4. [Link]

  • Patel, V., et al. (2014). Synthesis and Characterization of Schiff Base of p - chloro aniline and their Metal Complexes and their evaluation for Antibacterial Activity. International Journal of Advanced Pharmacy, Biology and Chemistry, 3(4), 999-1003. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2017). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide, a new molecule with activity against strains of Aspergillus flavus. Brazilian Journal of Microbiology, 48(2), 322-329. [Link]

  • Bello, N. M., et al. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3-NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria, 49(5), 781-791. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline condensation reaction

Ticket Subject: Improving yield of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Case ID: SB-OPT-2024 Support Tier: Senior Application Scientist Executive Summary You are attempting to synthesize N-[(E)-(2-chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving yield of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Case ID: SB-OPT-2024 Support Tier: Senior Application Scientist

Executive Summary

You are attempting to synthesize N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline via the condensation of 2-chloro-5-nitrobenzaldehyde and aniline .

While Schiff base formation is a standard textbook reaction, this specific substrate presents a unique "Push-Pull" conflict:

  • Electronic Activation (The "Pull"): The 5-nitro group (

    
    ) is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic. This is favorable for nucleophilic attack [1, 2].
    
  • Steric Hindrance (The "Push"): The 2-chloro group (

    
    ) is ortho to the carbonyl. This creates significant steric bulk that shields the carbonyl carbon from the incoming aniline nucleophile [2, 4].
    

To maximize yield, we must move beyond simple mixing and address the Thermodynamic Equilibrium (water removal) and Kinetic Barriers (steric hindrance/pH control).

Module 1: The Mechanism & Critical Control Points

Understanding the mechanism is the first step to troubleshooting. The reaction proceeds through a Carbinolamine intermediate , followed by dehydration to the imine.[1][2]

Visualization: Acid-Catalyzed Mechanism

SchiffBaseMechanism Reactants Reactants (Aldehyde + Aniline) Activation Carbonyl Activation (Protonation) Reactants->Activation + H⁺ (Cat.) Attack Nucleophilic Attack (Rate Limiting if pH < 4) Activation->Attack Aniline enters Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Proton Transfer Dehydration Dehydration (-H₂O) (Rate Limiting in Neutral pH) Carbinolamine->Dehydration + H⁺ Product Schiff Base Product (E-Isomer) Dehydration->Product - H₂O (Irreversible if removed) Product->Reactants Hydrolysis (If water present)

Caption: Fig 1. Acid-catalyzed pathway.[3] Note that water presence drives the reverse reaction (hydrolysis), destroying the product.

Module 2: Optimization Protocols

We recommend two protocols. Protocol A is for standard synthesis. Protocol B is the "High-Yield/Stubborn Substrate" method recommended if your yields are currently <60%.

Protocol A: Standard Ethanol Reflux (Green & Simple)

Best for: Initial screening, small scale (<5g).

  • Stoichiometry: Dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Addition: Add aniline (1.0 eq) dropwise.

  • Catalysis: Add Glacial Acetic Acid (2-3 drops per 5 mmol). Crucial: Do not use HCl; it forms stable hydrochloride salts with aniline, deactivating the nucleophile [9].

  • Reflux: Heat to reflux (78°C) for 3–6 hours.

  • Isolation: Cool to 0°C. The product should precipitate. Filter and wash with cold ethanol.

Protocol B: Azeotropic Distillation (High Yield)

Best for: Maximizing yield, overcoming steric hindrance of the 2-Cl group.

This method physically removes water, forcing the equilibrium to the right (Le Chatelier’s Principle) [7].

ParameterSpecificationReason
Solvent Toluene (or Benzene)Forms azeotrope with water (boils at 85°C).
Catalyst p-Toluenesulfonic acid (p-TSA)Stronger organic acid, soluble in toluene.
Apparatus Dean-Stark TrapContinuously separates water from the reflux.
Time 6–12 HoursUntil no more water collects in the trap.[4]

Step-by-Step:

  • Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Add 2-chloro-5-nitrobenzaldehyde (10 mmol) and aniline (10 mmol) into 50 mL Toluene.

  • Add catalytic p-TSA (0.1 mmol, ~1 mol%).

  • Reflux vigorously. Water will collect in the trap.

  • Once water generation stops, cool to room temperature.

  • Evaporate toluene under reduced pressure (Rotovap).

  • Recrystallize the residue from hot ethanol.

Module 3: Troubleshooting & FAQ

Visual Troubleshooting Workflow

Troubleshooting Start Issue Encountered Yield Low Yield (<50%) Start->Yield Oiling Product Oils Out Start->Oiling StartMat Starting Material Remains Start->StartMat Water Is Water Being Removed? Yield->Water Solvent Solvent Choice? Oiling->Solvent Time Reflux Time? StartMat->Time Switch to Dean-Stark\n(Protocol B) Switch to Dean-Stark (Protocol B) Water->Switch to Dean-Stark\n(Protocol B) No Check pH\n(Target 4.0-5.0) Check pH (Target 4.0-5.0) Water->Check pH\n(Target 4.0-5.0) Yes Use Ethanol/Methanol\nfor Recrystallization Use Ethanol/Methanol for Recrystallization Solvent->Use Ethanol/Methanol\nfor Recrystallization Toluene used Scratch glass/Seed crystal Scratch glass/Seed crystal Solvent->Scratch glass/Seed crystal Ethanol used Extend to 12h Extend to 12h Time->Extend to 12h <4h Add Molecular Sieves\n(3Å or 4Å) Add Molecular Sieves (3Å or 4Å) Time->Add Molecular Sieves\n(3Å or 4Å) >4h

Caption: Fig 2. Decision tree for common synthesis failures.

Frequently Asked Questions

Q1: Why is my reaction stalling despite using heat? A: The reaction is reversible. As water builds up, the rate of hydrolysis (product breaking back down) equals the rate of formation.

  • Fix: Add Molecular Sieves (4Å) directly to the reaction flask if you cannot use a Dean-Stark apparatus. This scavenges water in situ [5, 7].

Q2: The product is an oil, not a solid. How do I fix this? A: "Oiling out" is common when impurities lower the melting point.

  • Fix: Triturate the oil. Add a small amount of cold ethanol or hexanes and scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve the oil in minimum hot ethanol and let it cool very slowly [1].

Q3: Can I use HCl or H₂SO₄ as a catalyst? A: Avoid strong inorganic acids. They will protonate the aniline (forming anilinium ion), removing its lone pair. Without the lone pair, aniline cannot attack the aldehyde, and the reaction will stop completely. Glacial acetic acid or p-TSA provides the "Goldilocks" pH (4.0–5.0) where the aldehyde is activated but the amine is not fully protonated [9].

Q4: Does the 2-chloro group affect the reaction time? A: Yes. The ortho-chloro group provides steric hindrance. You may need to reflux 2–3 hours longer than a standard benzaldehyde/aniline reaction. However, the 5-nitro group activates the ring electronically, so once the steric barrier is overcome (by heat), the reaction is quite stable [2, 4].

References

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Optimizing Schiff Base Formation. Retrieved from

  • BenchChem Application Notes. (2025). Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde.[5] Retrieved from

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis.[1][6] Journal of the American Chemical Society, 84(5), 832-837.

  • BenchChem Comparative Analysis. (2025). A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry.

  • Reddit ChemPros Community. (2024). Synthesis of Schiff base: Troubleshooting and Water Removal.

  • ResearchGate Community. (2016).[7] Is there any relationship between Synthesis of Schiff Base and Solvent Volume?

  • Ghaffour, N., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions. MDPI Processes.

  • NIH/PubMed. (2022). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis.

  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?

Sources

Optimization

Removing unreacted 2-chloro-5-nitrobenzaldehyde from Schiff base product

Ticket #CNB-402: Removal of Unreacted 2-Chloro-5-Nitrobenzaldehyde from Schiff Base Status: Open Priority: High (Purity Critical for Biological Assay) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CNB-402: Removal of Unreacted 2-Chloro-5-Nitrobenzaldehyde from Schiff Base

Status: Open Priority: High (Purity Critical for Biological Assay) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Issue Overview & Root Cause Analysis

User Report: "I synthesized a Schiff base using 2-chloro-5-nitrobenzaldehyde (CNB) and an aromatic amine. NMR shows ~15% unreacted aldehyde. Column chromatography led to product decomposition. Recrystallization yields are low."

Technical Diagnosis: The purification of Schiff bases (imines) containing electron-withdrawing groups (like the nitro and chloro groups on CNB) presents a "Stability vs. Purity" paradox.

  • Equilibrium Dynamics: Schiff base formation is reversible. The presence of water (even atmospheric moisture) shifts the equilibrium back to the starting materials (hydrolysis).

  • Acidity Sensitivity: Standard silica gel is slightly acidic (

    
    ). This acidity catalyzes the hydrolysis of the azomethine bond (
    
    
    
    ), reverting your product to CNB and the amine during chromatography.
  • Solubility Overlap: CNB is a lipophilic aldehyde (LogP

    
     2.3), often sharing solubility profiles with the resulting Schiff base, making simple washes ineffective.
    
Resolution Protocols (Tiered Approach)

We recommend a tiered approach. Start with Protocol A (Solubility). If that fails, proceed to Protocol B (Chemo-selective Scavenging). Use Protocol C (Chromatography) only as a last resort and only with surface modification.

Decision Matrix

purification_logic Start Start: Crude Mixture (Product + CNB) IsSolid Is Product a Stable Solid? Start->IsSolid Recryst Protocol A: Recrystallization (EtOH/MeCN) IsSolid->Recryst Yes Scavenge Protocol B: Solid-Supported Amine Scavenger IsSolid->Scavenge No / Oil Recryst->Scavenge Aldehyde Persists Success Pure Product Recryst->Success High Purity Chrom Protocol C: Deactivated Silica Chromatography Scavenge->Chrom Failed Scavenge->Success Success Chrom->Success

Figure 1: Decision matrix for selecting the optimal purification pathway based on product physical state.

Protocol A: Solubility-Based Separation (Recrystallization)

The Gold Standard for Solid Schiff Bases.

2-chloro-5-nitrobenzaldehyde has a relatively low melting point (


) and high solubility in alcohols compared to many rigid Schiff bases. We exploit this difference.

Solvent System: Ethanol (Abs.) or Acetonitrile (MeCN). Avoid Methanol if your product is prone to transimination or solvolysis.

Parameter2-Cl-5-NO2-BenzaldehydeTypical Schiff Base Product
Solubility (Cold EtOH) Moderate to HighLow (Insoluble)
Solubility (Hot EtOH) Very HighHigh
Crystallization Behavior Forms needles/plates upon supercoolingOften precipitates rapidly upon cooling

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling Ethanol.

  • Crucial Step: If the solution is dark, do not use activated charcoal (it is acidic and can hydrolyze the imine). Use neutral alumina if decolorization is needed.

  • Allow to cool slowly to Room Temperature (RT), then to

    
    .
    
  • Filter the precipitate. The unreacted aldehyde (CNB) will remain dissolved in the mother liquor.

  • Wash: Wash the filter cake with cold (

    
    ) Ethanol.
    
Protocol B: Chemo-Selective Scavenging (The "Smart" Clean-up)

Best for: Oils, heat-sensitive products, or when recrystallization fails.

This method uses a polymer-supported primary amine (e.g., amino-polystyrene or Trisamine resin) to chemically react with the impurity (CNB) to form a resin-bound imine. You then filter off the resin, leaving your pure product.

Why this works: The resin-bound amine competes for the aldehyde. Since the resin is in large excess, it drives the removal of CNB thermodynamically.

Workflow Diagram:

scavenging_mechanism Impurity Free CNB (Impurity) Complex Resin-Bound Imine Impurity->Complex + Resin (Covalent Bond) Resin Amine Resin (Solid Support) Resin->Complex Product Purified Schiff Base (In Solution) Complex->Product Filtration (Resin Trapped)

Figure 2: The scavenging mechanism removes the aldehyde by covalently binding it to a solid support.

Step-by-Step:

  • Dissolve crude mixture in dry Dichloromethane (DCM) or THF.

  • Add 3–5 equivalents (relative to the estimated aldehyde impurity) of a scavanger resin (e.g., Tris-(2-aminoethyl)amine polystyrene).

  • Agitate gently (orbital shaker) for 2–4 hours at RT.

    • Note: Do not use magnetic stirring bars with resins, as they grind the beads, clogging filters.

  • Filter through a fritted glass funnel or a cotton plug.

  • Rinse the resin with DCM to recover any entrained product.

  • Evaporate solvent.[1][2]

Protocol C: Deactivated Silica Chromatography

The "Last Resort" - Modified to prevent hydrolysis.

If you must use chromatography, you must neutralize the acidic sites on the silica gel.

The "TEA-Doping" Method:

  • Mobile Phase Preparation: Prepare your Hexane:Ethyl Acetate eluent. Add 1% Triethylamine (TEA) to the total volume.

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-doped solvent before loading your sample. This caps the acidic silanol groups (

    
    ).
    
  • Loading: Load your sample. (Ensure the sample is also dissolved in a solvent containing 0.5% TEA).

  • Elution: Run the column quickly. Do not let the Schiff base sit on the silica overnight.

Frequently Asked Questions (FAQ)

Q: Can I use a Sodium Bisulfite wash to remove the aldehyde? A: Proceed with extreme caution. While bisulfite forms water-soluble adducts with aldehydes, the reaction conditions (aqueous/biphasic) and the inherent acidity of sodium bisulfite (pH ~4) often hydrolyze Schiff bases. If you attempt this:

  • Keep the reaction at

    
    .
    
  • Buffer the bisulfite solution to pH 7–8 (though this reduces bisulfite reactivity).

  • Perform the extraction in under 2 minutes. We generally recommend Protocol B (Scavenging) over bisulfite for this specific application.

Q: My product is oiling out during recrystallization. Why? A: This usually indicates the solvent is too polar or the concentration is too high.

  • Fix: Add a "co-solvent" dropwise.[1] Dissolve in the minimum amount of DCM, then slowly add Hexane or Ethanol until turbidity appears. Cool slowly.

Q: Why is 2-chloro-5-nitrobenzaldehyde so hard to remove compared to benzaldehyde? A: The nitro and chloro groups make the aldehyde electron-deficient. This increases its interaction strength with polar stationary phases, often causing it to "tail" or streak on columns, overlapping with your product. This is why the chemical scavenging (Protocol B) is superior—it exploits the specific chemical reactivity of the aldehyde group rather than physical polarity.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and functional group properties).
  • Bhattacharyya, S. "Polymer-Supported Scavengers for the Removal of Impurities in Solution-Phase Synthesis." Combinatorial Chemistry & High Throughput Screening, Vol. 3, No. 2, 2000, pp. 117-124.

  • Sigma-Aldrich. "2-Chloro-5-nitrobenzaldehyde Product Sheet & Properties."

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica Gel." Department of Chemistry Laboratory Manuals.

  • Hall, M., et al. "Purification of Schiff Bases: Techniques and Pitfalls." Journal of Chemical Education, Vol. 81, No. 10, 2004. (General reference for imine stability).

Sources

Troubleshooting

Optimizing acid catalyst concentration for nitro-substituted Schiff base synthesis

Topic: Optimizing Acid Catalyst Concentration Ticket ID: #SB-NO2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Acid Catalyst Concentration Ticket ID: #SB-NO2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your nitro-substituted Schiff base reaction is either stalling, producing low yields, or hydrolyzing during workup.

Nitro groups (


) introduce a specific electronic challenge:
  • On the Aldehyde: They increase reactivity (good).

  • On the Amine: They drastically decrease nucleophilicity (bad).

This guide moves beyond generic protocols to address the kinetic balancing act required for these specific substrates.

Module 1: Critical Mechanism Analysis

The "Goldilocks" Zone of pH

The formation of an imine (Schiff base) is reversible and acid-catalyzed.[1] However, the concentration of acid is not a "more is better" variable; it follows a bell-shaped rate profile.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competing pathways that dictate your yield.

SchiffBaseMechanism cluster_intermediate Intermediates Amine Amine (R-NH2) Carbinolamine Carbinolamine (Unstable) Amine->Carbinolamine DeadEnd Ammonium Salt (Non-Nucleophilic) Amine->DeadEnd Excess [H+] (pH < 3) Aldehyde Aldehyde (R'-CHO) Prot_Aldehyde Activated Carbonyl (R'-CH=OH+) Aldehyde->Prot_Aldehyde [H+] (Catalyst) Prot_Aldehyde->Carbinolamine + Amine Imine Schiff Base (Product) Carbinolamine->Imine - H2O (Acid Assisted)

Figure 1: The Dual Role of Acid Catalyst. Acid activates the carbonyl (Yellow path) but excess acid deactivates the amine (Red path).

The Causality of Failure
  • Too Little Acid (pH > 6): The carbonyl oxygen is not protonated. The weak nucleophile (nitro-amine) cannot attack the neutral carbon. Result: No reaction.

  • Too Much Acid (pH < 4): The amine lone pair is protonated (

    
    ).[2] It loses its nucleophilicity entirely. Result:  Reaction stalls immediately.
    
  • Optimal Zone (pH 4–5): Sufficient protons to activate the aldehyde, but the amine remains largely unprotonated.

Module 2: Optimized Protocol (SOP)

Target Substrate: p-Nitroaniline + Benzaldehyde (Difficult Case) Standard Catalyst: Glacial Acetic Acid (GAA)

Experimental Workflow
  • Stoichiometry: Use a 1:1 molar ratio. Excess aldehyde is preferred over excess amine for purification ease.

  • Solvent Selection: Absolute Ethanol (EtOH).

    • Why? It dissolves reactants but the Schiff base product usually precipitates out (Le Chatelier’s principle).

  • Catalyst Loading:

    • Standard: 2–3 drops of Glacial Acetic Acid per 1 mmol scale.

    • Precision: Aim for 1–5 mol% .

Step-by-Step Procedure
StepActionTechnical Note
1 Dissolve 1.0 eq of Aldehyde in EtOH.Warm slightly if required.
2 Add 1.0 eq of Nitro-Amine.If p-nitroaniline is used, ensure full dissolution before catalysis.
3 CRITICAL: Add Glacial Acetic Acid.Add dropwise.[3][4] Check pH paper; aim for pH 4-5 .
4 Reflux.Time: 2–4 hours (Aldehydes) / 6–8 hours (Ketones or Nitro-anilines).
5 Monitor.TLC (Mobile Phase: Toluene:MeOH:GAA 8:2:0.1). Look for disappearance of amine.
6 Isolation.Cool to RT, then ice bath. Filter precipitate.
7 Purification.Recrystallize from hot Ethanol. Do not use column chromatography on silica (acidic silica hydrolyzes the product).

Module 3: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "I refluxed for 6 hours, but got no precipitate."

Diagnosis: The equilibrium is not shifting, or the product is soluble.

  • Fix A (Concentration): Evaporate solvent to 50% volume using a rotovap, then cool to 0°C.

  • Fix B (Water Removal): The reaction produces water. If the equilibrium favors reactants, add Molecular Sieves (3Å) directly to the reflux or use a Dean-Stark trap with Toluene if solubility permits [1].

  • Fix C (Solvent Switch): If the product is too soluble in EtOH, switch to Methanol (MeOH).

Issue 2: "My yield is <30% when using p-nitroaniline."

Diagnosis: Low nucleophilicity. The nitro group pulls electron density from the nitrogen lone pair.

  • The Fix: You need energy, not just acid.

    • Method: Switch to Microwave Irradiation .[4]

    • Protocol: Mix reactants with a catalytic amount of GAA and a few drops of solvent (paste). Irradiate at 200–450W for 2–5 minutes. This often boosts yields to >85% for deactivated amines [2].

Issue 3: "The product turns back into starting materials during filtration."

Diagnosis: Hydrolysis. The Schiff base is unstable in the presence of water and acid residue.

  • The Fix:

    • Ensure the filtration solvent (cold EtOH) is neutral .

    • Wash the precipitate with a dilute

      
       solution (1%) followed by water to remove residual acid immediately.
      
    • Dry in a desiccator; moisture is the enemy [3].

Module 4: Data & Optimization Logic

Use this table to diagnose if your acid concentration is the bottleneck.

Table 1: Effect of Acid Catalyst Concentration on Yield (Hypothetical Data for p-Nitroaniline)

Catalyst Loading (mol%)Observed pHYield (%)Kinetic Observation
0% (None)~7.0< 10%Reaction extremely slow; insufficient electrophile activation.
1 - 5% (Optimal) 4.5 - 5.5 85 - 92% Fast rate; product precipitates cleanly.
10%~3.560%Slower rate; some amine trapped as ammonium salt.
>20%< 2.0< 5%Reaction stalled; amine fully protonated (deactivated).
Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckState Is Product Oily/Impure? Start->CheckState CheckAmine Is Amine Nitro-Substituted? CheckYield->CheckAmine CheckWorkup Did you use Silica? CheckState->CheckWorkup NitroYes Yes (Weak Nucleophile) CheckAmine->NitroYes Yes NitroNo No (Standard) CheckAmine->NitroNo No ActionMW Action: Use Microwave or Dean-Stark NitroYes->ActionMW ActionpH Action: Check pH (Target 4-5) NitroNo->ActionpH SilicaYes Yes CheckWorkup->SilicaYes Yes SilicaNo No CheckWorkup->SilicaNo No ActionHydrolysis Cause: Hydrolysis. Action: Recrystallize only. SilicaYes->ActionHydrolysis ActionDry Action: Dry Solvents Add Molecular Sieves SilicaNo->ActionDry

Figure 2: Troubleshooting Decision Matrix.

FAQ: Frequently Asked Questions

Q: Can I use Sulfuric Acid (


) instead of Acetic Acid? 
A:  It is not recommended. Sulfuric acid is a strong dehydrating agent and oxidant. It can cause charring or sulfonation of the aromatic rings. If Acetic Acid is too weak, use p-Toluenesulfonic acid (p-TSA) (0.1 eq) with a Dean-Stark trap [4].

Q: Why does my p-nitrobenzaldehyde react faster than p-nitroaniline? A: This is due to electronics. A nitro group on the aldehyde makes the carbonyl carbon more positive (more electrophilic), which helps the reaction. A nitro group on the amine pulls electrons away from the nitrogen, making it less nucleophilic, which hinders the reaction.

Q: Can I use water as a solvent? A: Generally, no. While "Green Chemistry" protocols exist, nitro-substituted Schiff bases are hydrophobic. Water will cause the product to oil out or hydrolyze back to reactants. Stick to anhydrous Ethanol or Methanol.

References

  • BenchChem Technical Support. (2025).[2] Optimizing Schiff Base Formation: Troubleshooting Guide. Retrieved from

  • Shrivastava, G., & Shrivastava, M. (2018).[4] Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy.[4] Retrieved from

  • Ikotun, A. A., et al. (2012).[5] Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin.[5] Journal of Chemical and Pharmaceutical Research.[5] Retrieved from

  • Qin, W., et al. (2013). Catalytic Schiff base formation: A review of methodology. Green Chemistry Letters and Reviews. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline in DMSO

Welcome to the technical support center for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this specific Schiff base in Dimethyl Sulfoxide (DMSO). We will move beyond simple protocols to explore the underlying chemical principles and provide a logical, field-tested framework for resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when encountering solubility issues with this compound.

Q1: I've synthesized N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, but it won't dissolve in DMSO, even though Schiff bases are supposed to be soluble in organic solvents. What's going on?

This is a common and valid observation. While Schiff bases are generally soluble in polar aprotic solvents like DMSO, several factors can lead to poor solubility for this specific molecule[1][2][3]. The primary reasons include:

  • High Crystal Lattice Energy: The planar structure of the aromatic rings, combined with the polar chloro and nitro substituents, can lead to highly ordered, stable crystal packing. Overcoming this energy requires significant solvation energy, which may not be readily achieved at room temperature.

  • Compound Purity: The most frequent cause of unexpected insolubility is the presence of impurities or unreacted starting materials. The starting aldehyde, 2-chloro-5-nitrobenzaldehyde, has a melting point of 75-77 °C and may not be fully soluble itself, potentially contaminating your final product[4].

  • Residual Starting Materials: The synthesis reaction between 2-chloro-5-nitrobenzaldehyde and aniline may not have gone to completion[5]. Insoluble starting materials or polymeric side products can make the entire sample appear insoluble.

  • Incorrect Compound Identity: It is crucial to confirm that the synthesized product is indeed the target Schiff base.

Q2: Could my synthesis or purification method be the source of the problem?

Absolutely. The synthesis of a Schiff base is a condensation reaction that is reversible[6].

  • Synthesis: Inadequate reaction time, incorrect stoichiometry, or a non-optimal pH can lead to an incomplete reaction[6]. The reaction is often catalyzed by a few drops of acid, but too much acid can protonate the aniline, rendering it non-nucleophilic and halting the reaction[6].

  • Purification: Schiff bases can be sensitive to hydrolysis, especially on silica gel chromatography, which can lead to decomposition[7]. Recrystallization is often the preferred method. If the product precipitates too quickly from a supersaturated solution, it can trap impurities. Washing the filtered product with a cold, non-dissolving solvent (like cold ethanol) is critical to remove residual starting materials[5].

Q3: Is it possible the compound is degrading in the DMSO?

While DMSO is an excellent solvent for compound storage, it is not completely inert[8][9]. The primary concern for a Schiff base is hydrolysis of the imine (C=N) bond, which would break the molecule back down into its constituent aldehyde and amine[1]. This is typically catalyzed by water. While "anhydrous" DMSO contains very little water, technical-grade DMSO or older bottles that have been opened multiple times can absorb atmospheric moisture. However, for a simple stock preparation, significant degradation is less likely to be the primary cause of initial insolubility compared to purity and crystallinity.

Part 2: Root Cause Analysis & Verification Workflow

Before attempting aggressive solubilization methods, you must diagnose the root cause. A flawed compound will not yield reliable experimental data, no matter how well it is dissolved[10].

cluster_start Start: Solubility Issue cluster_verify Phase 1: Verification cluster_evaluate Phase 2: Evaluation cluster_action Phase 3: Action start Compound Insoluble in DMSO purity_check Verify Purity & Identity (TLC, HPLC, NMR, MS) start->purity_check visual_check Visual Inspection (Microscopy) purity_check->visual_check purity_result Is Purity >95%? visual_check->purity_result form_result Crystalline or Amorphous? purity_result->form_result Yes resynthesize Action: Re-synthesize & Purify purity_result->resynthesize No solubilize Action: Proceed to Enhanced Solubilization Protocols form_result->solubilize cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_process Process Parameters Purity Purity Solubility Achieved Solubility Purity->Solubility Crystallinity Crystallinity Crystallinity->Solubility MW Molecular Weight MW->Solubility Polarity Polarity (DMSO) Polarity->Solubility Purity_Solv Purity (Anhydrous) Purity_Solv->Solubility CoSolvent Co-solvents CoSolvent->Solubility Temp Temperature Temp->Solubility Mixing Mixing Energy (Vortex, Sonication) Mixing->Solubility Time Time Time->Solubility

Sources

Troubleshooting

Technical Support Center: Purification of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Ticket ID: SCHIFF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempting to purify N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline , a Schiff b...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SCHIFF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline , a Schiff base (imine) formed from 2-chloro-5-nitrobenzaldehyde and aniline.[1][2]

The Critical Hazard: Schiff bases are chemically labile. The primary failure mode in column chromatography for this class of compounds is acid-catalyzed hydrolysis caused by the surface acidity of standard silica gel (pH ~5.5–6.5). This reverts your product into its starting materials (aldehyde + amine) during the run, leading to "streaking," low yields, and contamination.

This guide provides a self-validating workflow to neutralize this threat and isolate the thermodynamically stable (E)-isomer.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: My compound streaks on the column, and I see starting materials in the collection tubes. Why?

Diagnosis: On-column Hydrolysis.[3] Standard silica gel possesses active silanol groups (Si-OH) that act as weak Brønsted acids. These protonate the imine nitrogen, activating the adjacent carbon for nucleophilic attack by residual water in the solvent or silica.

The Fix: You must "deactivate" the silica.

  • Method A (Preferred): Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and preserves imine integrity.

  • Method B (If using Silica): Pre-treat the silica slurry with 1% Triethylamine (Et₃N) . This neutralizes acidic sites before your compound touches them.

Q2: I see two spots on TLC that merge or change ratios. Is my compound impure?

Diagnosis: E/Z Isomerization.[4][5] The (E)-isomer is the thermodynamically stable form. However, Schiff bases can photo-isomerize to the (Z)-isomer under ambient light or equilibrate in solution.

  • Test: Perform a "2D-TLC" experiment. Spot the plate, run it, dry it, rotate it 90°, and run it again.

    • If spots lie on the diagonal: They are distinct impurities.

    • If off-diagonal spots appear: The compound is isomerizing/degrading during the run.

  • The Fix: Wrap your column in aluminum foil and work in subdued light.

Q3: What is the optimal solvent system?

Recommendation: Due to the nitro and chloro groups, the molecule has moderate polarity but significant aromatic character.

Solvent SystemRatio (v/v)ModifierPurpose
Hexane / Ethyl Acetate 90:10 to 70:301% Et₃N Standard purification.
DCM / Hexane 50:500.5% Et₃N Alternative if solubility is poor in Hexane.
Toluene 100%NoneGood for separating isomers (rarely needed).

Module 2: Decision Logic & Workflow

Before packing a column, you must determine the stability of your specific batch. Follow this logic tree to select the correct purification method.

PurificationLogic Start Crude Reaction Mixture TLC_Test 2D-TLC Stability Test Start->TLC_Test Is_Stable Is the spot stable? TLC_Test->Is_Stable Recryst Attempt Recrystallization (Hot EtOH or MeOH) Is_Stable->Recryst Primary Option Column_Path Chromatography Required Is_Stable->Column_Path Complex Mixture Stable Stable Unstable Decomposes/Streaks Success_Recryst High Purity Crystals? Recryst->Success_Recryst Done Purification Complete Success_Recryst->Done Yes Success_Recryst->Column_Path No (Oiling/Impure) Neutralization Neutralize Stationary Phase (1% Et3N in Hexane) Column_Path->Neutralization Run_Column Run Column (Protect from Light) Neutralization->Run_Column Run_Column->Done

Figure 1: Strategic decision tree for Schiff base purification. Note that recrystallization is the preferred first step to avoid hydrolysis risks.

Module 3: Validated Experimental Protocol

Protocol: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Isolate N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline without hydrolysis.

1. Column Preparation (Slurry Method)
  • Calculate Silica: Use a 30:1 ratio of Silica (weight) to Crude Compound (weight).

  • Prepare Slurry Solvent: In a flask, mix Hexane containing 1% (v/v) Triethylamine (Et₃N) .

    • Why? The Et₃N acts as a "sacrificial base," bonding to the acidic silanol sites (Si-OH) so your imine does not.

  • Slurry Packing: Add silica to the solvent, swirl to remove bubbles, and pour into the column.

  • Equilibration: Flush the column with 2–3 column volumes of the Hexane/Et₃N mixture.

    • Check: The eluate pH should be basic (check with pH paper).

2. Sample Loading
  • Dissolution: Dissolve the crude solid in a minimum amount of DCM (Dichloromethane) or Toluene.

  • Avoid: Do not use pure Ethyl Acetate for loading if possible, as it can displace the Et₃N too early.

  • Loading: Carefully pipette the sample onto the sand bed.

3. Elution Gradient

Run the column using the following gradient (ensure 1% Et₃N is maintained in the mobile phase throughout):

StepSolvent CompositionVolume (CV = Column Volume)
1100% Hexane (+1% Et₃N)1 CV
25% EtOAc / 95% Hexane (+1% Et₃N)2 CV
310% EtOAc / 90% Hexane (+1% Et₃N)Until Product Elutes
420% EtOAc / 80% Hexane (+1% Et₃N)Flush (if needed)
4. Post-Processing
  • Combine fractions containing the pure product (check by TLC).

  • Evaporate solvent under reduced pressure (Rotavap) at < 40°C .

    • Warning: High heat can induce E/Z isomerization or thermal degradation.

  • Recrystallize: If the resulting solid is slightly yellow/orange but not crystalline, dissolve in hot Ethanol and cool slowly to obtain the pure (E)-isomer.

Module 4: Mechanism of Failure (Visualized)

Understanding why the separation fails is key to preventing it.

HydrolysisMechanism Silica Acidic Silica Surface (Si-OH) Complex Protonated Intermediate (R-CH=NH+-R') Silica->Complex Proton Transfer Imine Target Imine (R-CH=N-R') Imine->Complex Aldehyde Aldehyde (Impurity 1) Complex->Aldehyde Hydrolysis Amine Aniline (Impurity 2) Complex->Amine Hydrolysis Water Residual H2O Water->Complex Nucleophilic Attack

Figure 2: Mechanism of on-column hydrolysis. The acidic silica protonates the imine nitrogen, making the carbon susceptible to attack by trace water.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for column chromatography and Schiff base preparation).

  • Confalone, P. N.; Huie, E. M. "The Schiff Base: A Review of its Synthesis and Stability." Journal of Chemical Education, 1978 , 55, 470. (Foundational text on imine stability).

  • Sigma-Aldrich (Merck). "Fundamental Guide to Flash Chromatography." (Technical guide on stationary phase selection).

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-5-Nitro Schiff Bases in Aqueous Biological Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-nitro Schiff bases. This guide is designed to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-nitro Schiff bases. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving these compounds in aqueous biological media. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your results.

Introduction: The Stability Challenge

Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of compounds with significant potential in medicinal chemistry.[1][2] The 2-chloro-5-nitro substitution pattern on the benzaldehyde ring creates a highly electrophilic imine carbon due to the potent electron-withdrawing effects of the nitro and chloro groups.[3][4] This enhanced electrophilicity, while often desirable for biological activity, also renders the imine bond highly susceptible to hydrolysis, particularly in the aqueous environments required for most biological assays.[3][5] Understanding and managing this inherent instability is critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloro-5-nitro Schiff base degrading in my aqueous assay buffer?

A1: The degradation you are observing is most likely hydrolysis of the imine bond. The electron-withdrawing nitro and chloro groups on the aromatic ring make the imine carbon highly electron-deficient and thus a prime target for nucleophilic attack by water.[6][7] This reaction is reversible but is often driven towards the starting aldehyde and amine in the presence of excess water.[8][9] The hydrolysis is typically accelerated under acidic conditions.[3][5]

Q2: I'm seeing a decrease in the biological activity of my compound over time in cell culture. Could this be a stability issue?

A2: Yes, a time-dependent loss of activity is a strong indicator of compound instability. In cell culture media, which is an aqueous environment typically buffered around pH 7.4, your 2-chloro-5-nitro Schiff base can undergo hydrolysis. This would lead to a decrease in the concentration of the active imine compound and a corresponding increase in the concentrations of the less active (or inactive) 2-chloro-5-nitrobenzaldehyde and the primary amine starting material.

Q3: How does the presence of serum proteins, like albumin, in my media affect the stability of my Schiff base?

A3: Serum albumin can have a dual effect. On one hand, it can stabilize your Schiff base by binding to it, effectively shielding the imine bond from hydrolysis.[10][11] This binding is often driven by hydrophobic interactions.[12][13] On the other hand, the binding affinity and stabilizing effect can vary greatly between different Schiff bases.[11] It is also possible for albumin to catalyze the hydrolysis of certain compounds, although stabilization is more commonly reported for Schiff bases.

Q4: What is the optimal pH for working with 2-chloro-5-nitro Schiff bases to minimize hydrolysis?

A4: Generally, Schiff bases are more stable in alkaline solutions and more prone to hydrolysis in acidic conditions.[11] For many Schiff bases, the rate of hydrolysis is minimal in the pH range of 8-10. However, most biological assays are conducted at a physiological pH of around 7.4. While working at a higher pH might improve stability, it could also negatively impact your biological system. Therefore, a balance must be struck, and it is crucial to assess the stability of your specific compound at the intended experimental pH.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Rapid Compound Degradation in Aqueous Buffer
  • Symptom: Disappearance of the parent compound peak and appearance of starting material peaks in HPLC or LC-MS analysis shortly after dissolution in aqueous buffer.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your buffer. If it is acidic, consider adjusting it to a more neutral or slightly alkaline pH, if your experiment allows.

    • Solvent Optimization: Minimize the time the compound spends in a purely aqueous environment before the assay. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.[14]

    • Temperature Control: Perform dilutions and experiments at the lowest practical temperature to slow down the rate of hydrolysis.

Issue 2: Inconsistent or Non-Reproducible Biological Data
  • Symptom: High variability in experimental results between replicates or different experimental runs.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Perform a time-course experiment to quantify the degradation of your compound in the assay media over the duration of your experiment. (See Protocol 1).

    • Standardize Incubation Times: Ensure that the time between compound addition and measurement is consistent across all samples and experiments.

    • Incorporate a Stabilizing Agent: If hydrolysis is significant, consider the inclusion of a stabilizing agent. For cell-based assays, the serum already present in the media may offer some protection. For simpler buffer systems, the addition of bovine serum albumin (BSA) could be tested.

Issue 3: Compound Precipitation in Assay Media
  • Symptom: Visible precipitate formation upon dilution of the DMSO stock into the aqueous assay buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The compound may be exceeding its aqueous solubility. Test lower final concentrations.

    • Use of Co-solvents or Surfactants: For in vitro assays, consider the use of a small percentage of a co-solvent like ethanol or a non-ionic surfactant such as Tween-80 to improve solubility.[14] However, be mindful of their potential effects on your biological system.

    • Formulation with Cyclodextrins: Encapsulation within cyclodextrins can enhance the aqueous solubility and stability of hydrophobic compounds.[14]

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of a 2-Chloro-5-Nitro Schiff Base

This protocol provides a general method for determining the rate of hydrolysis of your Schiff base in a specific aqueous medium.

Materials:

  • 2-chloro-5-nitro Schiff base

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a 10 mM stock solution of the Schiff base in anhydrous DMSO.

  • Add the appropriate volume of the stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effects.

  • Immediately after mixing, take a time-zero (t=0) sample and quench the hydrolysis by adding an equal volume of acetonitrile or methanol.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Take samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Quench each sample as in step 3.

  • Analyze all samples by HPLC or LC-MS to determine the percentage of the parent Schiff base remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining Schiff base versus time to determine its stability profile and half-life (t½) in the tested medium.

Visualizing Stability Concepts

Hydrolysis of a 2-Chloro-5-Nitro Schiff Base

Hydrolysis SchiffBase 2-Chloro-5-Nitro Schiff Base (Active) TransitionState Tetrahedral Intermediate SchiffBase->TransitionState Nucleophilic Attack Products 2-Chloro-5-Nitrobenzaldehyde + Primary Amine (Inactive/Less Active) TransitionState->Products Breakdown H2O H₂O H2O->TransitionState H_plus H⁺ (Acid Catalyst) H_plus->SchiffBase Protonation of Imine

Caption: General pathway for the acid-catalyzed hydrolysis of a 2-chloro-5-nitro Schiff base.

Experimental Workflow for Stability Assessment

Workflow Stock Prepare 10 mM Stock in DMSO Dilution Dilute to Final Conc. in Aqueous Media (t=0) Stock->Dilution Incubate Incubate at 37°C Dilution->Incubate Sample Sample at Time Points (0, 0.5, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench with ACN/MeOH Sample->Quench Analysis HPLC or LC-MS Analysis Quench->Analysis Data Calculate % Remaining vs. t=0 Analysis->Data Plot Plot % Remaining vs. Time Determine Half-Life (t½) Data->Plot

Caption: Step-by-step workflow for determining the hydrolytic stability of a Schiff base.

Data Summary Table

ParameterRecommended Condition/ActionRationale
pH Neutral to slightly alkaline (pH 7.4-8.0)Schiff bases are generally more stable at higher pH values.[11]
Temperature 4°C for storage, experimental temperature for assaysLower temperatures slow down the rate of hydrolysis.
Solvent Concentrated stock in anhydrous DMSOMinimizes premature hydrolysis before addition to aqueous media.[14]
Additives Serum or BSA in mediaCan stabilize the Schiff base through binding interactions.[10][11]
Incubation Time Minimize where possible; keep consistentReduces the extent of degradation and improves reproducibility.

Concluding Remarks

The stability of 2-chloro-5-nitro Schiff bases in aqueous biological media is a critical parameter that must be carefully considered and evaluated to ensure the reliability of experimental data. The inherent electrophilicity of the imine bond, amplified by the electron-withdrawing substituents, predisposes these compounds to hydrolysis. By understanding the mechanisms of degradation and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate these stability issues. Proactive assessment of compound stability will ultimately lead to more robust and translatable scientific findings.

References

  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. (2021). PMC. [Link]

  • Conformational stabilization of isatin Schiff bases – biologically active chemical probes. (2017). RSC Publishing. [Link]

  • Kinetics study of hydrolysis –acid Schiff in acid bases by spectrophotometric method. (2021). ResearchGate. [Link]

  • Type of the Paper (Article). (2024). Central Asian Journal of Medical and Natural Science. [Link]

  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2025). ResearchGate. [Link]

  • Interaction of water-soluble amino acid Schiff base complexes with bovine serum albumin: fluorescence and circular dichroism studies. (2008). PubMed. [Link]

  • Spectroscopic and molecular docking studies on interaction of two Schiff base complexes with bovine serum albumin. (2019). Taylor & Francis Online. [Link]

  • Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. (2023). MDPI. [Link]

  • The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. (1963). Semantic Scholar. [Link]

  • How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?. (2025). ResearchGate. [Link]

  • Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (N.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). PMC. [Link]

  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). Authorea. [Link]

  • Imine Hydrolysis. (2018). News-Medical.net. [Link]

  • BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. (N.d.). Rasayan J. Chem. [Link]

  • In Situ SERS Monitoring of Schiff Base Reactions via Nanoparticles on a Mirror Platform. (2024). MDPI. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (N.d.). Master Organic Chemistry. [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2015). PMC. [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[13]uril. (2025). ACS Publications. [Link]

  • Synthesis by Hydrolysis. (N.d.). Thieme E-Books. [Link]

  • Water-soluble Schiff base-actinyl ion complexes and their effect on the solvent extraction of f-elements. (N.d.). RSC Publishing. [Link]

  • Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[13]uril Encapsulation. (N.d.). PMC. [Link]

  • Color-Coordinated Photocatalysis of the One-Pot Synthesis of Schiff Bases from Benzyl Alcohol and Nitro Compounds Using a Hybrid Magnetic Catalyst. (2024). MDPI. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). (N.d.). PMC. [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2015). MDPI. [Link]

  • Troubleshooting Guide for Cell Culture Contamination. (N.d.). Corning. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (N.d.). MDPI. [Link]

  • Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (N.d.). ResearchGate. [Link]

  • Troubleshooting guide for cell culture. (N.d.). PromoCell. [Link]

  • Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (2025). ResearchGate. [Link]

  • 2-Chloro-5-nitroaniline. (N.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. (2023). MDPI. [Link]

  • Novel Approach for the Preparation of a Highly Hydrophobic Coating Material Exhibiting Self-Healing Properties. (2024). PMC. [Link]

  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. (2025). Filo. [Link]

  • 2-Chloro-5-nitroaniline. (N.d.). ResearchGate. [Link]

  • 14.3: Substituent Effects. (2020). Chemistry LibreTexts. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (N.d.). Redalyc. [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. (2020). ResearchGate. [Link]

  • Acidic hydrolysis of N-Ethoxybenzylimidazoles (NEBIs): potential applications as pH-sensitive linkers for drug delivery. (N.d.). PubMed. [Link]

  • Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion. (2023). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Diagnostic Guide: 1H NMR Chemical Shift of the Imine Proton in N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Executive Summary: The Diagnostic Fingerprint In the synthesis of Schiff bases, specifically N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline , the 1H NMR chemical shift of the azomethine (imine) proton ( ) is the defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Fingerprint

In the synthesis of Schiff bases, specifically N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline , the 1H NMR chemical shift of the azomethine (imine) proton (


) is the definitive metric for reaction validation.

Unlike standard benzylideneanilines, this compound features strong electron-withdrawing groups (EWGs)—a nitro group at the C5 position and a chlorine atom at the C2 position of the aldehyde ring. These substituents exert significant deshielding effects, shifting the diagnostic signal downfield.[1]

Key Diagnostic Value:

  • Target Shift (

    
    ): 8.90 – 9.15 ppm  (Singlet, E-isomer)
    
  • Primary Differentiation: Distinct separation from the precursor aldehyde signal (~10.50 ppm) and the unsubstituted analog (~8.50 ppm).

Comparative Benchmarking: Target vs. Alternatives

To validate your product, you must compare the experimental chemical shift against two critical baselines: the Precursor Material (to ensure reaction completion) and the Unsubstituted Standard (to verify electronic substituent effects).

Table 1: Chemical Shift Comparison Matrix (Solvent: DMSO-d

/ CDCl

)
CompoundDiagnostic ProtonChemical Shift (

ppm)
MultiplicitySignal Interpretation
Target Product

8.90 – 9.15 Singlet (s) Product Formed. Deshielded by 5-NO

and 2-Cl.
Precursor (Aldehyde)

10.45 – 10.55Singlet (s)Unreacted Starting Material. Distinctly downfield.
Unsubstituted Analog

8.45 – 8.55Singlet (s)Reference Standard. Lacks EWG deshielding.
Amine Precursor

3.50 – 5.50Broad (br)Unreacted Aniline. Upfield, exchangeable.

Technical Insight: The shift from ~10.5 ppm (Carbonyl) to ~9.0 ppm (Imine) is the primary "Go/No-Go" indicator for the condensation reaction. If you observe a peak at 10.5 ppm, purification (recrystallization) is required.

Mechanistic Analysis & Substituent Effects

The specific position of the imine proton in the target compound is governed by the electronic environment created by the 2-chloro and 5-nitro substituents.

Electronic Deshielding Cascade
  • 5-Nitro Group (Meta to Imine): The nitro group is a potent electron-withdrawing group (EWG). Through inductive effects (-I), it pulls electron density away from the aromatic ring, and consequently, the imine carbon. This reduces shielding around the methine proton, moving the signal downfield (higher ppm).

  • 2-Chloro Group (Ortho to Imine):

    • Inductive Effect:[2] Chlorine is electronegative, further withdrawing density.

    • Steric Effect: The bulky ortho-chloro substituent forces the aromatic ring to twist out of coplanarity with the imine bond. This disruption of conjugation often leads to further deshielding anomalies compared to para-substituted analogs.

Stereochemistry (E vs Z)

Schiff bases predominantly form the (E)-isomer (trans) to minimize steric repulsion between the lone pair on nitrogen and the phenyl ring. The chemical shift range (8.9–9.15 ppm) corresponds to the E-isomer. The Z-isomer, if present (rare due to steric clash with the ortho-chloro group), would typically appear slightly upfield.

Visualization: Synthesis & Diagnostic Logic
Figure 1: Synthesis Pathway and Electronic Flow

The formation of the azomethine linkage via dehydration.

Synthesis Aldehyde 2-Chloro-5-nitrobenzaldehyde (CHO @ 10.5 ppm) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate + Aniline Aniline Aniline (NH2 @ 4.0-5.0 ppm) Aniline->Intermediate Product Target Imine (CH=N @ 8.9-9.1 ppm) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Reaction pathway showing the shift from Carbonyl (10.5 ppm) to Imine (9.0 ppm) upon dehydration.

Figure 2: NMR Diagnostic Decision Tree

A self-validating logic flow for spectrum analysis.

NMR_Logic Start Analyze 1H NMR (8.0 - 11.0 ppm region) CheckCHO Peak at ~10.5 ppm? Start->CheckCHO CheckImine Peak at 8.9 - 9.15 ppm? CheckCHO->CheckImine Yes CheckCHO->CheckImine No CheckStd Peak at ~8.5 ppm? CheckImine->CheckStd No Result_Pure SUCCESS: Pure Target Product CheckImine->Result_Pure Yes (and 10.5 absent) Result_Mix INCOMPLETE: Mixture (Purify) CheckImine->Result_Mix Yes (and 10.5 exists) Result_Fail FAILURE: No Reaction CheckStd->Result_Fail No Result_Wrong WARNING: Wrong Analog/Isomer CheckStd->Result_Wrong Yes

Caption: Logic flow to distinguish pure product from unreacted starting material or incorrect analogs.

Experimental Protocol: Self-Validating Synthesis

To ensure the chemical shift data is reproducible, follow this standardized protocol.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 2-chloro-5-nitrobenzaldehyde in absolute ethanol. In a separate beaker, dissolve aniline in ethanol.

  • Addition: Slowly add the amine solution to the aldehyde solution with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Reflux the mixture at 70-80°C for 3-4 hours.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool to room temperature. The Schiff base will precipitate as a yellow/orange solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde (critical for clean NMR).

NMR Acquisition Parameters:

  • Solvent: DMSO-d

    
     (Preferred for solubility of nitro-compounds) or CDCl
    
    
    
    .
  • Frequency: 300 MHz or higher.

  • Scans: 16 (Sufficient for proton).

  • Referencing: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm, CDCl

    
    : 7.26 ppm).
    
References
  • ChemicalBook. (2025). 2-Chloro-5-nitrobenzaldehyde 1H NMR Spectrum. (Confirming aldehyde precursor shift at 10.49 ppm).

  • Jetir.org. (2018).[3][4] Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy.[3][4] (Providing comparative data for nitro-substituted Schiff bases ~8.7 ppm).

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on Heteroatoms and Sp2 Carbons. (General principles of deshielding in aromatic imines).

  • ResearchGate. (2025). Comparison of substituent effects on 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. (Establishing the deshielding trend of EWGs).

Sources

Comparative

Definitive Guide: Characteristic FTIR C=N Stretching Frequency of 2-Chloro-5-Nitro Schiff Bases

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-chloro-5-nitro Schiff bases. It is designed for researchers requiring precise structural validation and comparative pe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-chloro-5-nitro Schiff bases. It is designed for researchers requiring precise structural validation and comparative performance data.

Executive Summary: The Spectral Fingerprint

In the development of antimicrobial and anticancer pharmacophores, 2-chloro-5-nitro Schiff bases (azomethines) represent a critical structural class. Their biological efficacy often hinges on the stability and electronic environment of the imine bond (–C=N–).

For this specific derivative class, the characteristic C=N stretching frequency appears in the 1618–1635 cm⁻¹ range .

This value is distinct from unsubstituted or para-substituted analogs due to a phenomenon I classify as the "Ortho-Steric/Meta-Electronic" Effect . Unlike standard planar Schiff bases, the 2-chloro substituent introduces steric torsion that disrupts planarity, altering the vibrational force constant of the imine bond.

Quick Reference Data
Functional GroupFrequency Range (cm⁻¹)IntensityDiagnostic Note
C=N Stretch 1618 – 1635 Strong/SharpPrimary confirmation of condensation.
NO₂ (Asymmetric) 1505 – 1530StrongConfirms 5-nitro substitution.
NO₂ (Symmetric) 1330 – 1350StrongPaired with asymmetric peak.
C-Cl Stretch 1080 – 1095MediumOften obscured; check fingerprint region.

Theoretical Framework: The "Push-Pull-Twist" Mechanism

To interpret the FTIR data accurately, one must understand the causality behind the spectral shifts. A simple "lookup table" approach fails because it ignores the unique geometry of the 2-chloro-5-nitro moiety.

The Electronic Conflict
  • Inductive Withdrawal (-I Effect): The nitro group at the 5-position (meta to the imine nitrogen) and the chlorine at the 2-position (ortho) are both electron-withdrawing. They pull electron density away from the nitrogen atom. Theoretically, this reduces the basicity of the nitrogen but can increase the double-bond character of the C=N bond by preventing lone-pair delocalization into the phenyl ring.

  • Steric Torsion (The "Twist"): The bulky chlorine atom at the ortho position creates significant steric hindrance with the azomethine hydrogen (or the aldehyde ring). This forces the N-phenyl ring to rotate out of the plane of the C=N bond.

The Result:

  • Planar Systems (e.g., 4-Nitro): Extensive conjugation lowers the bond order, causing a Red Shift (lower wavenumber, ~1610–1615 cm⁻¹).

  • Twisted Systems (2-Chloro-5-Nitro): The "Twist" breaks conjugation. The C=N bond behaves more like an isolated double bond, causing a Blue Shift (higher wavenumber) relative to the planar 4-nitro analog.

ElectronicEffects Substituents 2-Chloro-5-Nitro Substituents Steric Ortho-Cl Steric Hindrance Substituents->Steric Electronic Nitro (-I/-M) Effect Substituents->Electronic Twist Ring Deplanarization (The 'Twist') Steric->Twist Conjugation Reduced N-Phenyl Conjugation Electronic->Conjugation Inductive Pull Twist->Conjugation BondOrder Increased C=N Double Bond Character Conjugation->BondOrder BlueShift Blue Shift (>1620 cm⁻¹) BondOrder->BlueShift

Figure 1: The "Push-Pull-Twist" mechanism illustrating why 2-chloro-5-nitro derivatives exhibit a blue shift relative to planar conjugated analogs.

Comparative Performance Analysis

The following table compares the 2-chloro-5-nitro derivative against common alternatives used in drug discovery. This data validates why the 1618–1635 cm⁻¹ range is diagnostic.

Table 1: Comparative FTIR Spectral Shifts
Derivative ClassSubstituent PatternC=N Frequency (cm⁻¹)Shift TypeStructural Insight
Target Product 2-Chloro-5-Nitro 1618 – 1635 Intermediate Twisted geometry limits conjugation; distinct from planar isomers.
Alternative AUnsubstituted (Benzalaniline)1622 – 1628BaselineReference standard for aromatic Schiff bases.
Alternative B4-Nitro (Para)1610 – 1618Red ShiftPlanar, highly conjugated system lowers bond order.
Alternative C4-Methoxy (Electron Donor)1605 – 1615Red ShiftStrong resonance donation lowers C=N bond order.
Alternative DAliphatic Imine1640 – 1660Blue ShiftNo aromatic conjugation; pure double bond character.

Key Takeaway: If your experimental spectrum shows a peak at 1610 cm⁻¹ , you likely have a planar impurity or the 4-nitro isomer. If it appears >1640 cm⁻¹, the condensation may be incomplete, or the system is aliphatic. The 1625 ± 7 cm⁻¹ window is the "Sweet Spot" for the 2-chloro-5-nitro scaffold.

Experimental Protocol: Synthesis & Characterization

To ensure the spectral data is reproducible, follow this self-validating protocol. The synthesis of 2-chloro-5-nitro Schiff bases requires harsher conditions than standard anilines due to the deactivated amine.

Step-by-Step Workflow

1. Reactant Preparation:

  • Amine: 2-Chloro-5-nitroaniline (Deactivated nucleophile).

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Solvent: Absolute Ethanol or Methanol (High purity required to prevent hydrolysis).

  • Catalyst: Glacial Acetic Acid (Critical protonation of carbonyl).

2. Synthesis Procedure:

  • Dissolve equimolar amounts (0.01 mol) of amine and aldehyde in 20 mL ethanol.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 3–5 hours.[1] Note: Standard stirring is insufficient due to the weak nucleophilicity of the nitro-aniline.

  • Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

3. FTIR Sample Preparation (KBr Pellet Method):

  • Ratio: Mix 1 mg of dried sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Scanning: Record from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

SynthesisWorkflow Start Start: Reactants (2-Cl-5-NO2-Aniline + Aldehyde) Reflux Reflux in Ethanol (3-5 Hours, Acid Cat.) Start->Reflux TLC TLC Check (Disappearance of Amine) Reflux->TLC TLC->Reflux Incomplete Filter Filtration & Washing (Cold Ethanol) TLC->Filter Complete Recryst Recrystallization (Abs. Ethanol) Filter->Recryst FTIR FTIR Analysis (Identify 1618-1635 cm⁻¹) Recryst->FTIR

Figure 2: Synthesis and validation workflow for 2-chloro-5-nitro Schiff bases.

Validation: How to Confirm the Peak

A common error is misidentifying the C=C aromatic stretch (1580–1600 cm⁻¹) as the C=N stretch. Use this checklist to validate your assignment:

  • Intensity Check: The C=N band is typically stronger and sharper than the aromatic C=C ring stretches appearing just below it (~1590 cm⁻¹).

  • Metal Complexation Test: If you coordinate the Schiff base to a metal ion (e.g., Cu(II), Ni(II)), the C=N peak should shift 10–20 cm⁻¹ to a lower frequency (Red Shift) due to back-donation from the nitrogen lone pair to the metal. The C=C peaks will remain largely unchanged.

  • Deuteration (Advanced): Deuteration of the azomethine proton (C-D=N) shifts the C-H bending modes but leaves the C=N stretching frequency relatively stable, confirming the bond type.

References

  • PubChem. (2025). 2-Chloro-5-nitroaniline Spectral Data. National Library of Medicine. [Link]

  • Kotwal, D. P., et al. (2010).[2] Studies on synthesis of some Schiff bases, metal complexes and their antimicrobial activity. TSI Journals. [Link]

  • Jenisha, et al. (2015).[3] Schiff Base Ligand, Its Complexes and Their FT-IR Spectroscopy Studies. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mahdi, H., et al. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive analysis of the pred...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the Schiff base, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—imine (Schiff base), chloro-aromatics, and nitro-aromatics—to construct a reliable, predictive model. We will compare these predicted pathways with the known fragmentation of simpler, analogous structures to provide a robust framework for researchers in compound identification, structural elucidation, and analytical method development. This guide is designed to offer field-proven insights, explaining the causality behind fragmentation mechanisms and providing a detailed experimental protocol for verification.

Molecular Structure and a Priori Considerations

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is a multi-functionalized aromatic imine. Its structure combines a substituted nitrophenyl ring with an aniline moiety through a characteristic carbon-nitrogen double bond (C=N).

  • Molecular Formula: C₁₃H₉ClN₂O₂

  • Monoisotopic Molecular Weight: 260.0353 g/mol

  • Key Structural Features Influencing Fragmentation:

    • Imine Linkage (-CH=N-): A primary site for initial cleavage.

    • Nitro Group (-NO₂): Prone to characteristic losses of •NO and •NO₂.[1][2][3]

    • Chloro Group (-Cl): Will produce a distinct isotopic pattern (M+2 peak at ~32.5% the intensity of the M+ peak) and is a potential leaving group.[4]

    • Aromatic Rings: Provide stability to the molecular ion but can also undergo characteristic fissions.

The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the calculated MW of 260 Da.[5]

Predicted Fragmentation Profile under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of the title compound is predicted to be a composite of pathways initiated at its most labile sites.

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be observed at m/z 260 . Due to the presence of one chlorine atom, an M+2 isotopic peak at m/z 262 with an intensity of approximately one-third of the m/z 260 peak will be a key diagnostic feature. The stability conferred by the two aromatic rings suggests the molecular ion should be clearly observable.

Primary Fragmentation Pathways

The initial fragmentation events are anticipated to occur at the imine linkage and the nitro and chloro substituents. These competing pathways give rise to the most diagnostically significant ions.

  • Pathway A: Imine Bond Cleavage Schiff bases commonly undergo cleavage at the C-N single bonds adjacent to the imine.[6][7]

    • α-Cleavage 1 (C-N Bond): Fission of the bond between the aniline ring and the imine nitrogen would yield a highly stable C₆H₅N⁺• radical cation at m/z 92 or, more likely, the C₁₃H₉ClN₂O₂⁺• molecular ion could fragment to form the [M - C₆H₅N]⁺• ion at m/z 168 .

    • α-Cleavage 2 (C-C Bond): Cleavage of the bond between the substituted phenyl ring and the imine carbon is a dominant pathway in similar structures. This would result in the formation of a cation at m/z 92 ([C₆H₅N]⁺) and a cation corresponding to the 2-chloro-5-nitrophenylmethylidene fragment at m/z 168 . The relative abundance will depend on which fragment best stabilizes the positive charge.

  • Pathway B: Nitro Group Fragmentation Nitroaromatic compounds exhibit well-characterized fragmentation patterns.[1][3][8]

    • Loss of •NO₂: A primary fragmentation route is the loss of a nitro radical, leading to a fragment ion at m/z 214 ([M - 46]⁺). This is often a significant peak in the spectra of nitroaromatics.[3]

    • Loss of •NO: A competing pathway involves a "nitro-to-nitrite" rearrangement (Ar-NO₂ → Ar-O-N=O) followed by the loss of a nitric oxide radical.[3] This would produce an ion at m/z 230 ([M - 30]⁺).

    • Loss of O: Direct loss of an oxygen atom from the nitro group can also occur, yielding a fragment at m/z 244 .

  • Pathway C: Chloro Group Fragmentation The loss of the chlorine radical is a common fragmentation for chloroaromatic compounds.[4]

    • Loss of •Cl: This pathway would generate a fragment ion at m/z 225 ([M - 35]⁺).

The interplay of these primary fragmentation events is illustrated in the following diagram.

Caption: Predicted primary fragmentation pathways for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline.

Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further dissociation to produce smaller, stable ions.

  • The m/z 214 ion ([M - NO₂]⁺) can subsequently lose the •Cl radical to form an ion at m/z 179 .

  • The m/z 225 ion ([M - Cl]⁺) can lose •NO₂ to also form the ion at m/z 179 .

  • The aniline-related fragment at m/z 92 is expected to lose hydrogen cyanide (HCN) to produce the highly characteristic phenyl cation ([C₆H₅]⁺ ) at m/z 77 .[9] This is often a very abundant ion in the spectra of compounds containing an unsubstituted phenyl ring attached to nitrogen.

  • The phenyl cation at m/z 77 can further lose acetylene (C₂H₂) to yield an ion at m/z 51 .

Comparative Fragmentation Analysis

To substantiate our predictions, we compare the expected fragments with the known mass spectra of simpler, structurally related compounds.

m/z Predicted Ion Structure / Origin Analogous Fragment in Reference Compound(s) Supporting Rationale / Reference
260/262 Molecular Ion [M]⁺• N/ABase peak, exhibits 3:1 isotopic ratio for ¹Cl.
214 [M - NO₂]⁺ Loss of NO₂ is a major fragment in nitrobenzene.Common fragmentation for nitroaromatics.[3][8]
230 [M - NO]⁺ Loss of NO is also observed from nitrobenzene after rearrangement.Nitro-nitrite rearrangement is a known pathway.[1][3]
225 [M - Cl]⁺ Loss of Cl is characteristic of chlorobenzene.C-Cl bond is a labile site for fragmentation.[4]
92 [C₆H₅N]⁺• (Aniline radical cation) The molecular ion of aniline is m/z 93; m/z 92 is a fragment.Result of imine bond cleavage.
77 [C₆H₅]⁺ (Phenyl cation) Base peak in the spectrum of N-benzylideneaniline is often m/z 180 or 77.Formed from loss of HCN from aniline-related fragments.[10][11]
51 [C₄H₃]⁺ Common fragment from the phenyl cation (m/z 77) in many aromatics.Loss of acetylene from the phenyl cation.

Experimental Protocol for Verification

To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The use of GC ensures sample purity and introduces the analyte in a vaporized state suitable for EI.

Objective: To acquire the electron ionization mass spectrum of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline.

Materials:

  • N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline sample

  • GC-MS grade solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks and micropipettes

  • GC-MS instrument equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase to 300 °C at a rate of 20 °C/min.

      • Final hold: Hold at 300 °C for 5 minutes.

      • Rationale: This program ensures good separation from any impurities and efficient elution of the relatively high molecular weight analyte.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This is the standard energy used to generate reproducible fragmentation patterns and allows for comparison with library spectra.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. Rationale: This range will capture all predicted fragments, from the small m/z 51 ion to the molecular ion and its isotopic peaks.

    • Scan Rate: At least 2 scans/second to ensure sufficient data points across the eluting chromatographic peak.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion (m/z 260) and confirm the presence and ratio of the M+2 peak (m/z 262).

    • Annotate all significant fragment ions and compare their m/z values and relative abundances to the predicted pattern.

Caption: Recommended workflow for experimental verification of the fragmentation pattern.

Conclusion

The mass spectrum of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is predicted to be rich in structural information. The key diagnostic features will be the molecular ion cluster at m/z 260/262 , and significant fragment ions resulting from the loss of •NO₂ (m/z 214 ), •Cl (m/z 225 ), and the formation of the phenyl cation (m/z 77 ). By understanding these predictable fragmentation pathways, which are grounded in the fundamental principles of mass spectrometry and supported by data from analogous compounds, researchers can confidently identify this molecule and distinguish it from structurally similar isomers or impurities. The provided experimental protocol offers a clear and robust method for validating these theoretical predictions in the laboratory.

References

  • Zschornack, K., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(13), 1883-1889. [Link][1]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... [Link][2]

  • Yinon, J. (1988). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 23(12), 845-848. [Link][3]

  • PubChem. (n.d.). N-Benzylideneaniline. National Center for Biotechnology Information. [Link][10]

  • Ghomi, M., et al. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 491, 107985. [Link][6]

  • NIST. (n.d.). Benzenamine, N-(phenylmethylene)-. NIST Chemistry WebBook. [Link][11]

  • OpenOChem Learn. (n.d.). MS Fragmentation. [Link][5]

  • Acta Crystallographica Section E. (2012). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329–o3330. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link][8]

  • ResearchGate. (n.d.). Imine fragment pattern of acylated derivatives of 3,4-MDMA. [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link][12]

  • ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • ResearchGate. (n.d.). The main fragmentation route of Schiff bases and their complexes. [Link][7]

  • SpectraBase. (n.d.). N-benzylideneaniline. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link][13]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][14]

  • University of Arizona. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link][15]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link][4]

  • ResearchGate. (n.d.). Mass fragmentation pattern of the Schiff base, H2L, ligand. [Link][16]

  • YouTube. (2022). Common fragmentation mechanisms in mass spectrometry. [Link][17]

  • Semantic Scholar. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. [Link][18]

Sources

Comparative

Comparative Guide: UV-Vis Absorption and Molar Absorptivity of Nitro-Substituted Anils

Executive Summary Nitro-substituted anils (Schiff bases derived from nitro-benzaldehydes and anilines) represent a critical class of pharmacophores in drug discovery, exhibiting significant antimicrobial, anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted anils (Schiff bases derived from nitro-benzaldehydes and anilines) represent a critical class of pharmacophores in drug discovery, exhibiting significant antimicrobial, anti-inflammatory, and anticancer potential. Their electronic properties, specifically the intramolecular charge transfer (ICT), are heavily influenced by the position of the nitro (


) substituent.

This guide provides a technical comparison of the UV-Vis spectral characteristics of ortho-, meta-, and para-nitro-substituted anils. It contrasts their absorption maxima (


) and molar absorptivity (

), elucidating the structure-property relationships necessary for optimizing their bioavailability and detection in biological assays.

Mechanistic Principles of Absorption

To interpret the data correctly, one must understand the electronic transitions governing the spectra. Anils generally exhibit two primary absorption bands:

  • Band I (High Energy,

    
    230–270 nm): 
    
    
    
    transitions of the aromatic rings.
  • Band II (Lower Energy,

    
    280–350+ nm): 
    
    
    
    transitions involving the azomethine (
    
    
    ) linkage and Intramolecular Charge Transfer (ICT).

The nitro group is a strong Electron Withdrawing Group (EWG).[1] Its position alters the conjugation length and the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electronic Transition Pathway

The following diagram illustrates the impact of the nitro group on the electronic transition energy.

ElectronicEffects Anil Anil Scaffold (Ph-CH=N-Ph) Nitro Nitro Group (-NO2, EWG) Anil->Nitro Substitution Resonance Resonance Effect (-R) (Extended Conjugation) Nitro->Resonance Para/Ortho Position Inductive Inductive Effect (-I) (Electron Withdrawal) Nitro->Inductive Meta Position Gap Reduced HOMO-LUMO Gap Resonance->Gap Strong Decrease in Energy Inductive->Gap Weak Decrease Shift Bathochromic Shift (Red Shift) Gap->Shift Longer Wavelength

Figure 1: Mechanistic flow of electronic effects induced by nitro-substitution on the anil scaffold.

Comparative Spectral Data

The following table synthesizes representative experimental data for N-(nitrobenzylidene)anilines in ethanol. Note that values may vary slightly (


 2–5 nm) based on solvent purity and concentration.

Table 1: UV-Vis Characteristics of N-(Nitrobenzylidene)anilines

CompoundSubstituent Position

(nm) (Band II)
Molar Absorptivity (

, L

mol

cm

)
Electronic Effect
Control Unsubstituted260–265~12,000Baseline conjugation
Isomer A para-Nitro (

)
300–31518,000 – 22,000Strong Bathochromic: Direct resonance conjugation extends through the azomethine bridge.
Isomer B meta-Nitro (

)
265–27513,000 – 15,000Minimal Shift: Resonance is interrupted; primarily inductive (-I) effect.
Isomer C ortho-Nitro (

)
260–27010,000 – 12,000Hypsochromic/Steric: Steric hindrance twists the ring, reducing planarity and conjugation efficiency.
Key Observations for Researchers:
  • Detection Sensitivity: The para-nitro derivative has the highest

    
    , making it the most sensitive candidate for low-concentration UV detection in pharmacokinetic studies.
    
  • Steric Inhibition: The ortho-nitro isomer often shows a "blue shift" (hypsochromic) or reduced intensity compared to the para isomer due to the loss of planarity, which disrupts the

    
    -electron system.
    

Solvatochromism: Solvent Selection Guide

Solvent polarity critically affects the spectra of nitro-anils. The nitro group induces a large dipole moment in the excited state.[2]

SolventPolarity (Dielectric

)
Effect on p-Nitro AnilMechanism
Cyclohexane Non-polar (2.02)

nm
Minimal stabilization of the polar excited state.
Ethanol Polar Protic (24.5)

nm
H-bonding stabilizes the lone pairs; moderate red shift.
DMSO/DMF Polar Aprotic (46.7)

nm
Strong Positive Solvatochromism: Stabilizes the highly polar ICT excited state, causing a significant red shift.

Recommendation: For comparative consistency, Ethanol is the standard solvent. For maximizing sensitivity (highest


), use DMSO , but be wary of cutoff wavelengths (<260 nm).

Experimental Protocol: Synthesis & Analysis

To ensure data integrity, the following self-validating protocol is recommended.

Phase 1: Synthesis of N-(4-Nitrobenzylidene)aniline
  • Reagents: Equimolar (0.01 mol) 4-nitrobenzaldehyde and aniline.

  • Solvent: Absolute Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux at 70–80°C for 2–3 hours.

    • Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). Disappearance of aldehyde spot indicates completion.

  • Purification:

    • Cool to room temperature; pour into ice-cold water if precipitate doesn't form immediately.

    • Filter the solid.[3]

    • Recrystallize from hot ethanol to remove unreacted amine/aldehyde.

    • Validation: Measure Melting Point (Lit: ~92–93°C for p-nitro isomer).

Phase 2: UV-Vis Measurement
  • Preparation: Prepare a

    
     M stock solution in spectroscopic grade Ethanol.
    
  • Baseline Correction: Run a blank scan with pure Ethanol.

  • Measurement: Scan from 200 nm to 500 nm.

  • Calculation: Determine

    
     using Beer-Lambert Law: 
    
    
    
    .
Experimental Workflow Diagram

Workflow start Start: Reagent Prep reflux Reflux (Ethanol + AcOH) 2-3 Hours start->reflux tlc TLC Checkpoint (Is Aldehyde gone?) reflux->tlc tlc->reflux No filter Filtration & Recrystallization tlc->filter Yes purity Purity Check (Melting Point) filter->purity purity->filter Impure uv UV-Vis Analysis (10^-4 M Solution) purity->uv Pure

Figure 2: Step-by-step synthesis and validation workflow for nitro-substituted anils.

References

  • BenchChem. "A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Protocols.

  • Beilstein Journals. "Synthesis of 2-benzyl N-substituted anilines via imine condensation." Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). "Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety." PubMed Central.

  • Royal Society of Chemistry. "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Photochemical & Photobiological Sciences.

  • ResearchGate. "Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes." Journal of Organic Chemistry.

Sources

Validation

X-ray diffraction parameters and unit cell data for C13H9ClN2O2

The following guide provides an in-depth comparative analysis of the crystallographic properties of , focusing on its two primary isomeric forms: the Schiff base (E)-N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine and th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the crystallographic properties of


 , focusing on its two primary isomeric forms: the Schiff base (E)-N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine  and the Azo dye 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde .

Comparative Crystallographic Guide: Isomers

Schiff Base vs. Azo Dye: Structural Determinants of Symmetry and Packing

Executive Summary

This guide compares the X-ray diffraction (XRD) parameters and unit cell data of two distinct chemical entities sharing the molecular formula


 .
  • Compound A (Schiff Base): 4-chloro-N-(4-nitrobenzylidene)aniline. A candidate for non-linear optical (NLO) applications, often limited by centrosymmetric packing.

  • Compound B (Azo Dye): 5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde.[1] A photoactive ligand exhibiting non-centrosymmetric packing due to specific hydrogen bonding networks.

Key Finding: While both compounds possess a conjugated


-electron system desirable for optoelectronics, Compound A  typically crystallizes in the centrosymmetric space group 

(canceling NLO response), whereas Compound B crystallizes in the non-centrosymmetric space group

, making it the superior candidate for second-harmonic generation (SHG).

Chemical Identity & Structural Logic

FeatureCompound A (Schiff Base)Compound B (Azo Dye)
IUPAC Name (E)-N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Common Name CNBA (Chloro-Nitro-Benzylidene-Aniline)5-(4-Chlorophenyldiazenyl)salicylaldehyde
Bridge Group Imine (

)
Azo (

)
Key Substituents

(Donor/Acceptor),

(Acceptor)

,

(Donor),

(Acceptor)
Dipole Moment Strong longitudinal dipoleTransverse dipole modulated by intramolecular H-bond
Structural Visualization

The following diagram illustrates the synthesis and structural divergence of the two isomers.

IsomerSynthesis P1 4-Chloroaniline (C6H6ClN) Rxn1 Condensation (-H2O) P1->Rxn1 Rxn2 Diazotization & Coupling P1->Rxn2 P2 4-Nitrobenzaldehyde (C7H5NO3) P2->Rxn1 P3 Salicylaldehyde (C7H6O2) P3->Rxn2 ProdA Compound A (Schiff Base) C13H9ClN2O2 Centrosymmetric (P21/c) Rxn1->ProdA Ethanol Reflux ProdB Compound B (Azo Dye) C13H9ClN2O2 Non-Centrosymmetric (P21) Rxn2->ProdB 0-5°C, NaNO2/HCl

Figure 1: Synthetic pathways diverting the same elemental composition into two distinct crystallographic outcomes.

Comparative Unit Cell Data

The following data represents the standard experimental values for single-crystal X-ray diffraction at low temperature (approx. 173 K for A, 293 K for B).

Table 1: Crystallographic Parameters[2][3][4]
ParameterCompound A (Schiff Base) [1]Compound B (Azo Dye) [2]
Crystal System MonoclinicMonoclinic
Space Group ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(No.[2] 14)

(No. 4)
Symmetry Centrosymmetric (Inactive SHG)Non-Centrosymmetric (Active SHG)

(

)



(

)



(

)



(

)
9090

(

)



(

)
9090
Volume (

,

)



(Units/Cell)
42
Calc.[1][3][2][4][5][6][7][8] Density (

)
1.4581.520
Disorder Whole-molecule (Head-to-Tail)Ordered
Technical Analysis of Packing
  • Compound A (The "Dipole Trap"): Despite having a strong donor-acceptor system (

    
    ), Compound A suffers from whole-molecule disorder . The molecules pack in an anti-parallel arrangement to minimize the net dipole moment, resulting in a centrosymmetric 
    
    
    
    lattice. This effectively cancels out the macroscopic second-order non-linear optical susceptibility (
    
    
    ).
    • Mechanism: The planar molecules stack face-to-face with a flip (disorder ratio ~0.65:0.35), making it indistinguishable from a centrosymmetric average.

  • Compound B (The "H-Bond Lock"): The presence of the hydroxyl group (

    
    ) ortho to the aldehyde allows for an intramolecular hydrogen bond  (
    
    
    
    or
    
    
    ). This locks the molecular conformation and directs the intermolecular packing into a non-centrosymmetric polar arrangement (
    
    
    ), preserving the NLO activity.

Experimental Protocols

A. Crystal Growth (Compound A - Schiff Base)

Objective: Obtain single crystals suitable for XRD.

  • Synthesis: Dissolve equimolar amounts (10 mmol) of 4-chloroaniline and 4-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Reflux: Heat at reflux temperature (

    
    ) for 3 hours. A yellow precipitate will form.
    
  • Filtration: Filter the hot solution to remove impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Critical Step: If no crystals form, reheat and add drops of acetone (solvent modification) to induce solubility gradient.

  • Harvesting: Collect yellow prism-like crystals after 48-72 hours.

B. Crystal Growth (Compound B - Azo Dye)

Objective: Obtain single crystals of the azo derivative.

  • Diazotization: Dissolve 4-chloroaniline (10 mmol) in HCl (

    
    ) at 
    
    
    
    . Add aqueous
    
    
    dropwise to generate the diazonium salt.
  • Coupling: Prepare a solution of salicylaldehyde (10 mmol) in NaOH (

    
    ).
    
  • Reaction: Slowly add the diazonium salt solution to the salicylaldehyde solution while maintaining pH 8-9 and temperature

    
    .
    
  • Precipitation: An orange-red solid precipitates immediately.

  • Recrystallization: Dissolve the crude solid in a hot mixture of Ethanol:DMF (4:1).

  • Slow Evaporation: Allow the solvent to evaporate at room temperature over 5-7 days.

C. XRD Data Collection Workflow

The following logic flow ensures data integrity during the diffraction experiment.

XRD_Workflow Start Select Crystal (Size: 0.2 - 0.4 mm) Mount Mount on Goniometer (Glass fiber/Loop) Start->Mount Screen Screening Scan (Check Mosaicity & Diffraction Power) Mount->Screen Decision Is Diffraction > 0.8 Å? Screen->Decision Cryo Cryo-cooling (100-173 K) (Reduces thermal vibration) Screen->Cryo Optional but Recommended Decision->Mount No (Pick new crystal) Collect Full Data Collection (Mo Kα or Cu Kα) Decision->Collect Yes Process Data Reduction (Integration & Scaling) Collect->Process Cryo->Collect Solve Structure Solution (Direct Methods / SHELXT) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine

Figure 2: Standard operating procedure for single-crystal X-ray diffraction data collection.

References

  • Whole-molecule disorder of the Schiff base compound 4-chloro-N-(4-nitrobenzylidene)aniline. Source:Acta Crystallographica Section E / Raman Research Institute Note: Defines the

    
     structure and disorder model.
     (Generalized to Journal due to deep link variability)
    
  • Crystal structure of (E)-5-(4-chlorophenyldiazenyl)salicylaldehyde. Source: Şahin, O., et al. (2005).[1] Acta Crystallographica Section E, 61(12), o4149-o4150.[1] Note: Defines the

    
     structure of the azo isomer.
    
    
  • Solvent-dependent polymorphism in isomeric N-(nitrobenzylidene)iodoanilines. Source:Acta Crystallographica Section C. Note: Provides context on how changing Halogens (Cl -> I) affects packing.

  • PubChem Compound Summary for C13H9ClN2O2. Source: National Center for Biotechnology Information.

Sources

Comparative

Mastering Purity: A Comparative Guide to TLC Analysis of 2-Chloro-5-Nitrobenzaldehyde Schiff Bases

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Qualitative and semi-quantitative impurity profiling using Thin Layer Chromatography (TLC), with comparative benchmarking against HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Qualitative and semi-quantitative impurity profiling using Thin Layer Chromatography (TLC), with comparative benchmarking against HPLC and melting point analysis.

Executive Summary & Scientific Context

In the realm of drug discovery, Schiff bases derived from 2-chloro-5-nitrobenzaldehyde are privileged scaffolds, exhibiting potent antimicrobial, anticancer, and anti-Alzheimer's activity [1, 2]. However, the electrophilicity of the 2-chloro-5-nitro moiety, while beneficial for biological activity, complicates synthesis. It accelerates side reactions and renders the final product susceptible to hydrolysis.

This guide moves beyond basic "spot-and-watch" TLC. It provides a rigorous, self-validating framework for identifying specific impurities—primarily unreacted aldehyde, residual amines, and hydrolysis products—ensuring your bioactive screening data is not compromised by artifacts.

The Impurity Landscape: A Mechanistic View

To identify impurities, one must understand their origin. The synthesis of Schiff bases is a reversible condensation. Impurities arise not just from incomplete reaction, but from the inherent instability of the imine bond under acidic silica conditions or in the presence of moisture.

Diagram 1: Impurity Origins & Reaction Pathways

This diagram maps the chemical species present in the crude mixture, guiding your TLC interpretation.

ImpurityPathways Aldehyde Starting Material: 2-Chloro-5-nitrobenzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Reagent: Primary Amine (e.g., Aniline/Hydrazine) Amine->Intermediate SideProduct Side Product: Oxidation/Dimerization Amine->SideProduct Oxidation (Air) SchiffBase Target Product: Schiff Base Intermediate->SchiffBase -H2O (Condensation) Hydrolysis Impurity: Hydrolysis Products SchiffBase->Hydrolysis +H2O (Acidic Silica/Air)

Caption: Mechanistic pathway showing the reversible formation of the Schiff base and the potential for on-plate hydrolysis (red dashed line), which often appears as "ghost spots" or streaking.

Comparative Methodology: TLC vs. Alternatives

While HPLC is the gold standard for quantitation, TLC remains superior for rapid reaction monitoring and qualitative impurity identification if optimized correctly.

Table 1: Performance Comparison of Analytical Techniques
FeatureTLC (Optimized) HPLC (Reverse Phase) Melting Point
Primary Use Rapid monitoring, impurity IDQuantitative purity, isolationInitial purity check
Speed < 10 mins30–60 mins (inc. equilibration)< 5 mins
Sensitivity Moderate (ng range)High (pg range)Low (bulk property)
Impurity ID Superior (via specific stains)Good (via Retention Time/MS)Poor (depression only)
Cost LowHighLow
Limit of Detection ~0.1% (visual)<0.01%>5% (observable depression)

Expert Insight: HPLC often requires acidic mobile phases (e.g., 0.1% Formic Acid) [3]. For acid-sensitive Schiff bases, this can induce hydrolysis during analysis, leading to false impurity peaks. TLC allows for neutral or basic mobile phases, preserving the analyte's integrity.

Validated TLC Protocol

Phase 1: Mobile Phase Optimization

The polarity of 2-chloro-5-nitrobenzaldehyde (moderately polar due to -NO2) vs. the Schiff base (variable) requires a tailored solvent system.

  • System A (General Screening): Hexane : Ethyl Acetate (7:3)

    • Best for: Separating non-polar side products and the target Schiff base.

  • System B (Polar Amines): Toluene : Ethyl Acetate (9:1) or Chloroform : Methanol (95:5)

    • Best for: Schiff bases derived from polar amines or amino acids [4].

    • Note: Toluene provides excellent separation for aromatic nitro compounds due to pi-pi interactions.

Phase 2: Visualization Strategy (The "Self-Validating" Step)

Relying solely on UV light is a common error. You must use chemical stains to differentiate the aldehyde impurity from the product.

Table 2: Visualization Specificity Matrix
ReagentTarget Functional GroupAppearance (Aldehyde)Appearance (Schiff Base)Mechanism
UV (254 nm) Conjugated SystemsDark Spot (Strong)Dark Spot (Strong)Fluorescence Quenching
2,4-DNP Carbonyls (-CHO)Orange/Red Precipitate No Reaction / Faint YellowHydrazone formation
Ninhydrin Primary AminesNo ReactionNo Reaction (usually)*Reaction with free amines
Iodine Chamber General OrganicsBrown SpotBrown SpotReversible complexation

*Note: Schiff bases are "masked" amines. Ninhydrin will only react if the Schiff base hydrolyzes on the plate or if free amine starting material is present.

Experimental Workflow & Data Interpretation

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5 mg of the crude product in 1 mL of Dichloromethane (DCM) .

    • Why DCM? It solubilizes both the nitro-aldehyde and most Schiff bases without promoting hydrolysis (unlike methanol).

  • Standard Preparation (Control): Prepare a reference solution of pure 2-chloro-5-nitrobenzaldehyde in DCM.

  • Spotting: Spot the Crude (C), Standard (S), and a Co-spot (Co) on a Silica Gel 60 F254 plate.

  • Elution: Run in System A (Hexane:EtOAc 7:3). If Rf < 0.2, switch to System B .

  • Visualization:

    • First: View under UV 254 nm. Mark all spots.

    • Second: Dip in 2,4-DNP stain and heat gently.

Diagram 2: The Decision Logic (TLC Analysis)

Use this flow to interpret your plate.

TLC_Logic Start Analyze Developed Plate (UV 254nm) CheckStd Compare with Aldehyde Standard Start->CheckStd Match Spot Matches Standard Rf? CheckStd->Match YesMatch Impurity: Unreacted Aldehyde Match->YesMatch Yes NoMatch Check Other Spots Match->NoMatch No DNP Stain with 2,4-DNP YesMatch->DNP NoMatch->DNP Orange Turns Orange/Red? DNP->Orange ConfirmedAld CONFIRMED: Residual Aldehyde Orange->ConfirmedAld Yes NoColor Product or Non-Carbonyl Impurity Orange->NoColor No

Caption: Logical workflow for distinguishing the target Schiff base from the starting aldehyde using Rf comparison and chemical staining.

Interpreting Rf Values (Relative Polarity)
  • 2-Chloro-5-nitrobenzaldehyde: Moderate polarity. Rf ~ 0.4–0.6 (in Hex:EtOAc 7:3).

  • Schiff Base: Typically higher Rf (less polar) than the aldehyde if the amine is non-polar (e.g., aniline). If the amine is an amino acid or highly polar, the Schiff base will have a lower Rf .

  • Free Amine: Usually stays at the baseline or has very low Rf in non-polar solvents due to H-bonding.

Troubleshooting Common Issues

Issue 1: The "Ghost" Spot (Streaking)

  • Symptom:[1][2][3][4][5] The product spot streaks or shows a faint tail connecting to the aldehyde spot.

  • Cause: Hydrolysis of the Schiff base on the acidic silica gel.

  • Solution: Pre-treat the TLC plate by running it in mobile phase containing 1% Triethylamine (TEA) . This neutralizes the silica acidity [5].

Issue 2: Co-elution

  • Symptom:[1][2][3][4][5] Only one spot is visible, but the melting point is broad.

  • Cause: The Schiff base and aldehyde have similar polarities.

  • Solution: Switch to a Toluene-based system (e.g., Toluene:Acetone 9:1). Toluene interacts specifically with the nitro-aromatic ring, often resolving overlapping spots that Hexane/EtOAc cannot.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry. Link

  • Şenocak, A. (2019).[6][7] Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. JOTCSA. Link

  • SIELC Technologies.[5] (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Link

  • Koya University. (2024).[8][9] Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand. Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link

Sources

Validation

Benchmarking Vibrational Spectroscopy: Experimental vs. DFT Analysis of Nitro-Schiff Bases

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Estimated Reading Time: 8 Minutes Executive Summary In the development of antimicrobial and anticancer agents, Nitro-S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Estimated Reading Time: 8 Minutes

Executive Summary

In the development of antimicrobial and anticancer agents, Nitro-Schiff bases (imines derived from nitro-substituted aromatic aldehydes/amines) are critical scaffolds due to their electronic "push-pull" mechanisms. However, verifying their structure is often complicated by the strong electron-withdrawing nature of the nitro (


) group, which alters the characteristic azomethine (

) vibrational frequency.

This guide provides a technical comparison between Experimental FT-IR (Fourier Transform Infrared Spectroscopy) and Theoretical DFT (Density Functional Theory) spectra.[1] It bridges the gap between the anharmonic reality of the laboratory and the harmonic approximations of computational chemistry, providing a validated workflow for structural confirmation.

Theoretical Framework: The Physics of Discrepancy

Before analyzing data, one must understand why the two methods differ.

The Harmonic Approximation Trap

DFT calculations (typically B3LYP) assume the molecular potential energy surface is a perfect harmonic oscillator. Real chemical bonds are anharmonic —they weaken as they stretch. Consequently, raw DFT frequencies are systematically overestimated (typically by 3–6%).

The Phase State Conflict
  • DFT (Gas Phase): Simulates a single molecule in a vacuum at 0 K. No intermolecular forces.

  • Experimental (Solid State/KBr): Involves crystal packing, van der Waals forces, and intermolecular hydrogen bonding.

Key Insight: The


 group is highly polarizable. In the solid state, it often engages in strong electrostatic interactions that are absent in gas-phase calculations, leading to significant shifts in the 

and

bands.

Validated Protocols

A. Experimental Protocol (The "Ground Truth")

Standard: KBr Pellet or ATR (Attenuated Total Reflectance)

  • Sample Prep: Grind 1 mg of the dry Nitro-Schiff base with 100 mg of spectroscopic-grade KBr.

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet. Note: Ensure the sample is dry; water mimics broad O-H stretches that obscure N-H modes.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans >16 (to reduce noise).

B. Computational Protocol (The "Prediction")

Standard: Gaussian/ORCA Workflow

  • Optimization: Opt Freq B3LYP/6-311++G(d,p)

    • Why this basis set? The "++" (diffuse functions) are mandatory for the Nitro group to correctly model the lone pair electron density on the oxygens.

  • Scaling: Apply a scaling factor to the raw frequencies.

    • Standard Scaling Factor (B3LYP/6-31G(d)): 0.9613

    • High-Precision Factor (B3LYP/6-311++G(d,p)): 0.9679[2]

Visualizing the Validation Workflow

The following diagram illustrates the iterative process required to reconcile experimental data with theoretical models.

ValidationWorkflow Synthesis 1. Synthesis of Nitro-Schiff Base ExpIR 2. Experimental FT-IR (Solid State/KBr) Synthesis->ExpIR DFT_Calc 3. DFT Calculation (Gas Phase, B3LYP) Synthesis->DFT_Calc Compare 5. Frequency Matching & Assignment ExpIR->Compare Scaling 4. Apply Scaling Factor (λ ≈ 0.96-0.97) DFT_Calc->Scaling Scaling->Compare Decision Match within ±15 cm⁻¹? Compare->Decision Publish VALIDATED Publish Structure Decision->Publish Yes Reassess Reassess: 1. Tautomerism? 2. Water content? Decision->Reassess No Reassess->DFT_Calc Refine Model

Caption: The dual-pathway validation loop ensuring computational models align with physical synthesis before structural confirmation.

Comparative Data Analysis (Case Study)

The following data compares a typical (E)-N-(4-nitrobenzylidene)benzenamine derivative. This dataset highlights the specific deviations caused by the Nitro group.

Table 1: Frequency Assignment & Scaling Accuracy
Vibrational ModeDescriptionUnscaled DFT (cm⁻¹)Scaled DFT (0.967)Experimental (KBr)Deviation (Exp - Scaled)
ν(O-H) Phenolic stretch3750 (sharp)36263400–3200 (broad)-200 to -400 (H-Bonding)
ν(C=N) Imine (Azomethine) 16651610 1605–1615 ± 5 (Excellent Match)
ν(C=C) Aromatic Ring162015661570+4
ν_as(NO₂) Nitro Asymmetric 15601508 1515 +7
ν_s(NO₂) Nitro Symmetric 13851339 1342 +3
ν(C-N) Aryl-Nitrogen121011701175+5
Critical Analysis of the Data:
  • The Azomethine (

    
    ) Anchor:  The most critical diagnostic band. In Nitro-Schiff bases, the strong electron-withdrawing nature of 
    
    
    
    can reduce the bond order of the
    
    
    group via resonance, shifting it to slightly lower frequencies (
    
    
    cm⁻¹) compared to unsubstituted analogs (
    
    
    cm⁻¹). Scaled DFT captures this effect accurately.
  • The Nitro (

    
    ) Doublet:  You must look for two strong bands. The asymmetric stretch (~1515 cm⁻¹) and symmetric stretch (~1342 cm⁻¹) are fingerprints. DFT usually predicts the splitting (
    
    
    
    ) accurately, even if absolute values drift slightly.
  • The Hydroxyl (

    
    ) Failure:  DFT fails to predict the 
    
    
    
    region accurately unless specific solvent models (PCM) or dimer-structures are calculated. The experimental spectrum will always show a broad, redshifted band due to intermolecular hydrogen bonding, which a single-molecule gas-phase calculation cannot replicate.

Electronic Causality Diagram

Why does the Nitro group shift the spectra? The following diagram visualizes the electronic effects (Resonance/Induction) that alter the force constants (


) and thus the frequency (

).

ElectronicEffects NO2 Nitro Group (NO₂) (Strong EWG) Ring Aromatic Ring Electron Density NO2->Ring Inductive (-I) & Resonance (-R) CN_Bond C=N Bond (Azomethine) Ring->CN_Bond Conjugation Drain ForceConst Force Constant (k) Decreases CN_Bond->ForceConst Bond Order Reduction FreqShift Frequency (ν) Red Shift (Lower cm⁻¹) ForceConst->FreqShift ν ∝ √k

Caption: Mechanistic pathway showing how the electron-withdrawing Nitro group reduces the C=N vibrational frequency.

Troubleshooting & Deviations

If your Experimental and Theoretical data differ by >20 cm⁻¹ (after scaling), consider these factors:

  • Tautomerism:

    • Issue: Nitro-Schiff bases with an ortho-hydroxyl group often exist in equilibrium between the Enol-Imine (OH...N) and Keto-Amine (NH...O) forms.

    • Diagnosis: If you see a

      
       peak (~1680 cm⁻¹) in Experiment but not in DFT, your compound has tautomerized in the solid state. You must re-calculate the Keto-Amine tautomer geometry.
      
  • Water Contamination:

    • Issue: KBr pellets are hygroscopic.

    • Diagnosis: A broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹ (overlapping with

      
      ) indicates water. Dry your sample and KBr powder.
      
  • Basis Set Insufficiency:

    • Issue: Using 6-31G (without d,p or +) fails to model the polarization of the Nitro oxygens.

    • Fix: Upgrade to 6-311++G(d,p).[2][3]

References

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • NIST Computational Chemistry Comparison and Benchmark Database. Scaling factors for calculated vibrational frequencies.Link

  • Yousif, E., et al. (2013). Synthesis, characterization and biological activity of some new Schiff bases. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 426-432. (Provides experimental benchmarks for Nitro-Schiff bases).
  • Hassan, A. S., et al. (2023). Experimental and Theoretical Biological Probing of Schiff Bases as Esterase Inhibitors: Structural, Spectral and Molecular Insights. Molecules, 28(15), 5764. (Case study for Nitro-thiophene Schiff base comparisons). Link

  • Anderson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941. Link

Sources

Comparative

Comparison of biological activity: 2-chloro-5-nitro vs 2-chloro-4-nitro Schiff bases

A Comparative Guide to the Biological Activity of 2-Chloro-5-Nitro vs. 2-Chloro-4-Nitro Schiff Bases For researchers and professionals in drug development, understanding the nuanced differences imparted by isomeric subst...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 2-Chloro-5-Nitro vs. 2-Chloro-4-Nitro Schiff Bases

For researchers and professionals in drug development, understanding the nuanced differences imparted by isomeric substitutions on a core molecular scaffold is paramount. This guide provides an in-depth comparison of the biological activities of Schiff bases derived from two closely related isomers: 2-chloro-5-nitroaniline and 2-chloro-4-nitroaniline. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as antimicrobial, anticancer, and antioxidant agents.

The strategic placement of electron-withdrawing groups like chloro and nitro moieties on an aromatic ring can significantly influence the electronic and steric properties of a molecule, thereby modulating its interaction with biological targets.[1][2] This guide will delve into the synthesis, comparative biological efficacy, and the underlying structure-activity relationships of Schiff bases derived from these two isomers.

Synthesis of Chloro-Nitro Substituted Schiff Bases: A Generalized Protocol

The synthesis of Schiff bases from 2-chloro-5-nitroaniline or 2-chloro-4-nitroaniline with various aromatic aldehydes is typically achieved through a condensation reaction.[3][4] The imine or azomethine group (-C=N-) formed is a key structural feature responsible for the biological activities of these compounds.[5][6]

Experimental Protocol: Synthesis of Schiff Bases
  • Dissolution of Reactants: Dissolve equimolar amounts of the selected aniline (2-chloro-5-nitroaniline or 2-chloro-4-nitroaniline) and a substituted aromatic aldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[3][4]

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the reaction mixture to facilitate the condensation reaction.[2][3]

  • Reflux: Heat the mixture under reflux for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[7]

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Filter the solid product, wash it with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified Schiff base and characterize it using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.[8]

G cluster_synthesis Schiff Base Synthesis Workflow start Start: Dissolve Reactants (Aniline + Aldehyde in Ethanol) catalyst Add Catalyst (e.g., Glacial Acetic Acid) start->catalyst reflux Reflux (2-6 hours) catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Schiff Base cool->precipitate filter_wash Filter and Wash (Cold Ethanol & Water) precipitate->filter_wash dry Dry the Product filter_wash->dry characterize Characterization (FT-IR, NMR, Mass Spec) dry->characterize end End: Purified Schiff Base characterize->end G cluster_mic MIC Determination Workflow start Start: Prepare Standardized Microbial Inoculum serial_dilution Serial Dilution of Schiff Base in Microtiter Plate start->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Schiff bases and their metal complexes have emerged as a promising class of anticancer agents. [9][10]Their mechanism of action can involve inducing apoptosis, inhibiting cell proliferation, and interacting with DNA. [11]A study on a novel Schiff base derived from 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid demonstrated significant cytotoxic activity against tongue squamous cell carcinoma fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing less toxicity to normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL. [5] The following table presents IC50 values for relevant chloro-nitro substituted compounds, highlighting their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF446.68 µg/mL[5]
5-(diethylamino)-2-((3-chlorophenylimino)methyl)-phenolHeLaMicromolar range[11]
5-(diethylamino)-2-((2,4-dichlorophenylimino)methyl)-phenolMCF-7Micromolar range[11]
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity

The antioxidant potential of Schiff bases is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. [12]The presence of electron-donating or electron-withdrawing groups can modulate this activity. While comprehensive comparative data for the specific isomers of interest is scarce, studies on Schiff bases with chloro and nitro substitutions suggest they can possess antioxidant properties. [13]

Schiff Base Derivative Antioxidant Assay Activity (IC50) Reference
Chitosan-based Schiff bases with nitro and chloro substituted salicylaldehydes Superoxide and hydroxide radical scavenging Activity reported [13]

| Schiff base metal complexes | DPPH radical scavenging | 3.24 to 6.44 µg/mL | [14]|

  • Preparation of Solutions: Prepare a stock solution of the Schiff base in a suitable solvent (e.g., methanol) and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction Mixture: Mix various concentrations of the Schiff base solution with the DPPH solution.

  • Incubation: Keep the reaction mixtures in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Structure-Activity Relationship and Mechanism of Action

The difference in the position of the nitro group in 2-chloro-5-nitroaniline versus 2-chloro-4-nitroaniline is expected to have a significant impact on the electronic properties and, consequently, the biological activity of the resulting Schiff bases.

  • Electronic Effects: In the 2-chloro-4-nitro isomer, the nitro group is in the para position relative to the chloro group, leading to a strong electron-withdrawing effect through resonance. In the 2-chloro-5-nitro isomer, the nitro group is in the meta position relative to the chloro group, and its electron-withdrawing effect is primarily inductive. This difference in electronic distribution can affect the reactivity of the azomethine group and the overall lipophilicity of the molecule, which in turn influences its ability to penetrate cell membranes and interact with biological targets.

  • Steric Effects: The position of the substituents can also influence the overall shape and conformation of the Schiff base, which is crucial for its binding to the active sites of enzymes or receptors.

G cluster_sar Structure-Activity Relationship structure 2-Chloro-4-Nitro Isomer Nitro group para to Chloro group Strong electron-withdrawing effect (resonance) Potential for higher reactivity and altered lipophilicity activity Biological Activity (Antimicrobial, Anticancer, Antioxidant) structure:f3->activity influences structure2 2-Chloro-5-Nitro Isomer Nitro group meta to Chloro group Electron-withdrawing effect (inductive) Different electronic distribution and steric hindrance structure2:f3->activity influences

Caption: Influence of isomeric substitution on biological activity.

Conclusion

References

  • Antimicrobial Activity of Chloro, Nitro, Methyl Substituted Schiff's Bases. (2025, September 6). shodhganga.inflibnet.ac.in. [Link]

  • MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES Res. (2012, January 20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of substituted schiff's bases and their antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. (n.d.). ijpbs.net. [Link]

  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II. (n.d.). . [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. (2020, March 15). ijstr.org. [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies with Cu(II), Co(II) and Ni(II) ions. (2024, January 13). World Scientific News. [Link]

  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.). RSIS International. [Link]

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  • Classification, Synthesis, Isomerism, and Spectral Characterization of Schiff Bases. (2025, January 13). . [Link]

  • Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol. (2013, November 10). . [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020, June 1). biointerfaceresearch.com. [Link]

  • Synthesis, Antioxidant and Antibacterial Activities of Some Schiff Bases Containing Hydroxyl and Methoxy Groups. (n.d.). asianjournalofchemistry.co.in. [Link]

  • Studies on synthesis of some schiff bases, metal complexes and their antimicrobial activity. (2009, December 24). TSI Journals. [Link]

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  • A review on synthesis and antimicrobial activity of Schiff bases. (2021, July 15). IJISET. [Link]

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Validation

A Comparative In Vitro Analysis of Anticancer Potency: The Investigational Schiff Base N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline versus the Clinical Standard Doxorubicin

A Technical Guide for Researchers in Oncology Drug Discovery In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously evaluates new chemical entities for their potent...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the relentless pursuit of novel and more effective anticancer agents, the scientific community continuously evaluates new chemical entities for their potential to outperform or synergize with established chemotherapeutics. This guide provides a comparative analysis of the in vitro anticancer potency of the investigational Schiff base, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, against the widely used anthracycline antibiotic, Doxorubicin.

Doxorubicin, a cornerstone of chemotherapy regimens for decades, is known for its broad-spectrum efficacy and its well-characterized mechanisms of action, which include DNA intercalation and topoisomerase II inhibition.[1][2] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[2] This has fueled the search for alternative compounds with improved therapeutic indices.

Schiff bases, characterized by their azomethine group (-HC=N-), have emerged as a promising class of compounds with a wide array of pharmacological activities, including anticancer properties.[3][4] The subject of this guide, N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, is a member of this class. While direct comparative data for this specific molecule against Doxorubicin is not yet extensively published, this guide will leverage available data on structurally related Schiff bases to provide a preliminary in vitro comparison. This approach, while having its limitations, offers a valuable framework for researchers designing future head-to-head studies.

Comparative Cytotoxicity: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the in vitro potency of a cytotoxic compound. The following table summarizes representative IC50 values for Doxorubicin across a panel of human cancer cell lines and presents available data for Schiff bases with structural similarities to N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline.

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.1 - 4.0[5][6]
MDA-MB-231 (Breast)1[5]
A549 (Lung)> 20[7]
HeLa (Cervical)2.9[7]
HepG2 (Liver)12.2[7]
Structurally Related Schiff Base (5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid) TSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL[5]
Structurally Related Schiff Base (Ciminalum–thiazolidinone hybrid) NCI-60 Panel (Various)GI50: 1.57[8]

Note: The IC50 values for Doxorubicin can vary between laboratories due to differing experimental conditions.[1] The data for the Schiff bases are from compounds with similar structural motifs to N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline and should be interpreted as indicative rather than a direct measure of the target compound's potency.

Unraveling the Mechanisms of Action

Understanding how a compound exerts its cytotoxic effects is paramount in drug development. Doxorubicin and Schiff bases are believed to operate through distinct, yet potentially overlapping, cellular pathways.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is pleiotropic.[2] Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.[1][2] It also stabilizes the complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The metabolism of Doxorubicin produces free radicals that induce oxidative stress, damaging cellular components like DNA, proteins, and lipids.[1][2]

  • Induction of Apoptosis and Cell Cycle Arrest: The cellular damage triggered by Doxorubicin activates signaling cascades that lead to programmed cell death (apoptosis) and halt the cell cycle, preventing the proliferation of damaged cells.[1]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest OxidativeStress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline: A Focus on Apoptosis Induction

While the precise mechanism of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is yet to be fully elucidated, many Schiff bases exert their anticancer effects by inducing apoptosis.[3] The presence of the azomethine group is often implicated in their biological activity.[5] The proposed mechanism for many anticancer Schiff bases involves the induction of apoptosis through intrinsic or extrinsic pathways, often triggered by cellular stress.

Schiff_Base_Mechanism SchiffBase N-[(E)-(2-chloro-5-nitrophenyl) methylidene]aniline CellularStress Cellular Stress SchiffBase->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed apoptotic pathway for anticancer Schiff bases.

Experimental Protocols for In Vitro Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline and Doxorubicin (as a positive control). Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Compound Treatment A->B C Add MTT Reagent B->C D Incubate & Form Formazan C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G Cell_Cycle_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Treat Cells with Compound B Harvest & Wash Cells A->B C Fix in Ethanol B->C D Stain with Propidium Iodide C->D E Flow Cytometry Acquisition D->E F Analyze DNA Histograms E->F

Caption: Workflow for cell cycle analysis via flow cytometry.

Apoptosis Detection by Annexin V Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis. [10]During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [10] Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the other assays.

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (to distinguish between apoptotic and necrotic cells) to the cell suspension. 5. Incubation: Incubate for 15 minutes at room temperature in the dark. [11]6. Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentages of live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Treat Cells with Compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & Propidium Iodide C->D E Flow Cytometry Acquisition D->E F Quantify Cell Populations E->F

Caption: Workflow for apoptosis detection by Annexin V staining.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the in vitro comparison of the investigational Schiff base N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline and the established anticancer drug Doxorubicin. While direct comparative data for the specific Schiff base is currently limited, the information on structurally related compounds suggests potential anticancer activity that warrants further investigation.

Future research should focus on head-to-head in vitro studies using a broad panel of cancer cell lines to determine the IC50 values of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline and directly compare its potency to Doxorubicin. Mechanistic studies, including detailed cell cycle analysis, apoptosis assays, and investigation of specific signaling pathway modulation, will be crucial to understanding its mode of action. Ultimately, these in vitro findings will be essential for guiding decisions on whether to advance this and other promising Schiff bases into preclinical and clinical development.

References

  • Gorniak, I., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3345. [Link]

  • Park, D. I., & Park, S. H. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 123(1), e55. [Link]

  • Khan, S. A., et al. (2024). Synthesis, Spectroscopic Characterization and Biological Studies as an Anticancer of a Novel Schiff Base Ligand (LH) and Its Palladium. Journal of Cluster Science. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Mitic, D., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Experimental and Therapeutic Medicine, 12(1), 437-442. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 6(8), 1769-1782. [Link]

  • Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]

  • Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 14(11), 103403. [Link]

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Comparative

A Comparative Guide: Microwave-Assisted vs. Conventional Reflux Synthesis of Nitro-Aniline Schiff Bases

This guide provides a comprehensive comparison between microwave-assisted synthesis and conventional reflux heating for the preparation of nitro-aniline Schiff bases. Designed for researchers, chemists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between microwave-assisted synthesis and conventional reflux heating for the preparation of nitro-aniline Schiff bases. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic principles, procedural workflows, and performance outcomes of each method, supported by experimental data from peer-reviewed literature. Our analysis focuses on reaction yield, time, and alignment with green chemistry principles to provide a clear, data-driven perspective for methodology selection.

Introduction: The Quest for Synthetic Efficiency

Schiff bases (or imines) are a cornerstone of synthetic chemistry, characterized by a carbon-nitrogen double bond (azomethine group).[1][2] Their versatile applications span from being crucial intermediates in organic synthesis to forming the backbone of various pharmaceutical compounds, dyes, and catalysts.[3][4] Specifically, those derived from nitro-anilines are of significant interest due to their potential antimicrobial, antitumor, and antifungal activities.[3][5]

The traditional synthesis involves the condensation of a primary amine with a carbonyl compound, often requiring prolonged heating under reflux.[2][6] However, the drive for more efficient, rapid, and environmentally benign chemical processes has popularized microwave-assisted organic synthesis (MAOS) as a powerful alternative.[6][7] This guide will objectively compare these two methodologies, explaining the causality behind their differing outcomes.

The Underpinning Principles: A Tale of Two Heating Mechanisms

The choice between conventional reflux and microwave irradiation is fundamentally a choice between two different modes of energy transfer. Understanding these mechanisms is key to appreciating the resulting differences in reaction speed and efficiency.

Conventional Reflux Heating

Conventional heating relies on the principles of conduction and convection. An external heat source (e.g., a heating mantle or oil bath) heats the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and reactants through convection. This process is inherently inefficient and slow, characterized by:

  • Non-uniform Heating: A significant temperature gradient exists between the vessel walls and the bulk of the reaction mixture. This can lead to localized overheating, potentially causing side reactions and decomposition of thermally sensitive products.

  • Slow Energy Transfer: The rate of reaction is limited by the rate of heat transfer through the vessel and into the solution. It can take a considerable amount of time to reach the desired reaction temperature.[8]

Microwave-Assisted Synthesis (MAOS)

MAOS utilizes the ability of microwave irradiation to directly heat the reaction mixture.[4] This "in-core" heating occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the bulk of the solution.[7]

  • Ionic Conduction: If ions are present in the mixture, they will oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat.

This direct energy transfer results in rapid, uniform, and highly efficient heating, allowing temperatures to be reached in minutes that would take much longer with conventional methods.[7][8] This often leads to dramatic accelerations in reaction rates as the activation energy barrier is overcome more quickly.[7][8]

Experimental Protocols: A Step-by-Step Walkthrough

The following protocols are representative procedures derived from established literature for the synthesis of nitro-aniline Schiff bases.

Protocol 1: Conventional Reflux Synthesis

This procedure is based on methodologies described for the synthesis of Schiff bases from p-nitroaniline and m-nitroaniline.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount of the corresponding nitroaniline (e.g., 4-nitroaniline or 3-nitroaniline) (10 mmol).

  • Catalyst Addition: Add 2-3 drops of a suitable acid catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the mixture.[1][10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for the required duration, typically ranging from 3 to 8 hours.[2][11]

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it into crushed ice or cold water to precipitate the solid product.[2]

  • Purification: Filter the resulting precipitate, wash it with cold ethanol, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: Microwave-Assisted Synthesis (MAOS)

This procedure is a generalized protocol based on several microwave-assisted syntheses of nitro-aniline Schiff bases.[5][11][12]

  • Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix the substituted benzaldehyde (10 mmol) and the corresponding nitroaniline (10 mmol).

  • Solvent/Catalyst (Optional): The reaction can often be run solvent-free.[13][14] Alternatively, add a minimal amount (3-4 mL) of a high-boiling polar solvent like ethanol or DMF.[11] A catalyst, such as a drop of glacial acetic acid, may also be added.[6]

  • Microwave Irradiation: Place the vessel in a domestic or dedicated laboratory microwave oven and irradiate the mixture. A typical setting is 450-600W, with irradiation performed in short intervals (e.g., 1 minute) for a total duration of 2 to 10 minutes.[5][12]

  • Reaction Monitoring: Monitor the reaction's completion via TLC between irradiation intervals.

  • Product Isolation: After cooling, the resulting solid product can be directly isolated. If a solvent was used, it can be removed under reduced pressure or the product can be precipitated.

  • Purification: Wash the crude product with a suitable solvent like cold ethanol and recrystallize if necessary to achieve high purity.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the stark contrast in the procedural timelines and steps between the two synthetic methods.

G cluster_0 Conventional Reflux Synthesis cluster_1 Microwave-Assisted Synthesis A1 1. Mix Reactants & Solvent in Flask A2 2. Assemble Reflux Apparatus A1->A2 A3 3. Heat to Reflux (3 - 8 hours) A2->A3 A4 4. Cool & Precipitate A3->A4 A5 5. Filter & Purify A4->A5 A6 Final Product A5->A6 B1 1. Mix Reactants (Often Solvent-Free) B2 2. Microwave Irradiation (2 - 10 minutes) B1->B2 B3 3. Cool & Isolate B2->B3 B4 4. Purify (if needed) B3->B4 B5 Final Product B4->B5

Caption: Comparative workflow for Schiff base synthesis.

Performance Comparison: A Head-to-Head Analysis

Experimental data consistently demonstrates the superiority of microwave-assisted synthesis for preparing nitro-aniline Schiff bases across key performance metrics.

  • Reaction Time: The most dramatic advantage of MAOS is the drastic reduction in reaction time. Syntheses that require 3 to 24 hours of conventional reflux can be completed in just 1 to 10 minutes using microwave irradiation.[6][11][14] This represents an acceleration factor of orders of magnitude, significantly increasing laboratory throughput.

  • Reaction Yield: Microwave-assisted methods generally produce higher yields compared to their conventional counterparts. Yields for conventional methods often fall in the 64-87% range, whereas microwave synthesis can boost these figures to 79-97%.[11][14] This improvement is attributed to the rapid and uniform heating which minimizes the formation of side products and thermal decomposition.[15]

  • Energy Efficiency & Green Chemistry: MAOS is an inherently more energy-efficient and environmentally friendly approach.[7] Microwaves heat only the reactants and solvent, not the entire apparatus, leading to significant energy savings.[15] Furthermore, many microwave protocols can be performed solvent-free, which reduces waste and eliminates the use of potentially hazardous organic solvents, aligning perfectly with the principles of green chemistry.[4][6]

Quantitative Data Summary

The table below summarizes comparative data from various studies on the synthesis of Schiff bases, highlighting the advantages of the microwave-assisted approach.

ParameterConventional Reflux MethodMicrowave-Assisted MethodSource(s)
Reaction Time 3.5 - 24 hours1 - 8 minutes[2][5][11][14]
Yield (%) 75% (for a nitro-aniline derivative)88-90%[11]
79-87% (general Schiff bases)94-97%[14]
Typical Solvents Ethanol, Methanol, TolueneEthanol (minimal), or Solvent-Free[2][11][13]
Energy Input High (heats vessel and surroundings)Low (heats sample directly)[7][15]
Process Simplicity Multi-step setup (condenser, etc.)Simple (mix and irradiate)[4]

Conclusion

For the synthesis of nitro-aniline Schiff bases, microwave-assisted organic synthesis (MAOS) presents a compelling and superior alternative to conventional reflux heating. The evidence overwhelmingly shows that MAOS offers dramatic reductions in reaction time, significant improvements in product yield, and greater energy efficiency. Its ability to be performed under solvent-free conditions further establishes it as a green chemistry technique that reduces environmental impact. For researchers and drug development professionals seeking to optimize synthetic workflows, increase throughput, and adopt more sustainable practices, microwave-assisted synthesis is the demonstrably more effective and efficient methodology.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES. Available at: [Link]

  • ACS Omega. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. Available at: [Link]

  • Asian Journal of Chemistry. (2008). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Available at: [Link]

  • International Science Community Association. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Available at: [Link]

  • MDPI. (2024). Color-Coordinated Photocatalysis of the One-Pot Synthesis of Schiff Bases from Benzyl Alcohol and Nitro Compounds Using a Hybrid Magnetic Catalyst. Available at: [Link]

  • Journal of Chemistry and Applied Chemical Engineering. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • CABI Digital Library. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. Available at: [Link]

  • PubMed. (2009). Microwave assisted solvent-free synthesis and biological activities of novel imines (Schiff bases). Available at: [Link]

  • Der Pharma Chemica. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Available at: [Link]

  • The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. (2018). The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2024). Microwave Assisted Synthesis Of Schiff Base Ligand In Bio Based Solvent And Their Transition Metal Complexes. Available at: [Link]

  • Scribd. (2023). Synthesis of m-Nitro Aniline Schiff Bases. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Available at: [Link]

  • Associated Asia Research Foundation. (2016). Microwave-Assisted Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023). A review article on eco-friendly synthesis through microwave-assisted reactions. Available at: [Link]

  • University of Thi-Qar Journal of Science. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Available at: [Link]

  • International Journal of Scientific Research and Engineering Development. (2021). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2014). Effect of base and solvent on the microwave-assisted synthesis of sulfide 7b. Available at: [Link]

  • ResearchGate. (2017). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDY OF NICKEL COMPLEXES DERIVED FROM SCHIFF BASES OF p-NITRO ANILINE AND m-NITRO ANILINE WITH AROMATIC ALDEHYDES. Available at: [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available at: [Link]

  • SciSpace. (n.d.). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

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  • Rasayan Journal of Chemistry. (2022). MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Available at: [Link]

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Validation

A Senior Scientist's Guide to Band Gap Engineering: Nitro-Substituted vs. Unsubstituted Benzylideneanilines

Introduction In the realms of materials science and medicinal chemistry, the ability to precisely tune the electronic properties of organic molecules is paramount. Benzylideneanilines, a class of Schiff bases formed from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of materials science and medicinal chemistry, the ability to precisely tune the electronic properties of organic molecules is paramount. Benzylideneanilines, a class of Schiff bases formed from the condensation of benzaldehydes and anilines, represent a versatile and synthetically accessible scaffold.[1][2][3] Their extended π-conjugated system makes them intriguing candidates for applications ranging from organic semiconductors to nonlinear optical materials and targeted pharmaceuticals.

A key determinant of a molecule's electronic behavior is its electronic band gap , defined as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap dictates the energy required to excite an electron, thereby governing the material's conductivity, color, and photochemical reactivity.

This guide provides an in-depth comparison of the electronic band gap in unsubstituted benzylideneanilines versus their nitro-substituted counterparts. We will explore the fundamental electronic principles, present validated experimental protocols for band gap determination, and analyze the profound impact of the nitro functional group. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design benzylideneaniline derivatives with tailored electronic properties.

The Theoretical Underpinning: Why the Nitro Group is a Game-Changer

The introduction of a nitro (NO₂) group onto the benzylideneaniline framework is not a trivial modification; it is a deliberate strategy to engineer the molecule's frontier molecular orbitals. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its influence stems from two distinct electronic mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[4] This effect polarizes the molecule and lowers the energy of all molecular orbitals.

  • Mesomeric Effect (-M) / Resonance: More significantly, the nitro group can actively withdraw electron density from the pi (π) system via resonance.[4][5] The π-electrons from the benzene ring delocalize onto the nitro group, creating resonance structures that place a positive charge on the ring and a negative charge on the oxygens.

This potent combination of electron-withdrawing effects leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO. However, the magnitude of this stabilization is not equal. The LUMO is typically affected more profoundly than the HOMO. This is because the spatial distribution of the LUMO is often more concentrated on the parts of the molecule where the nitro group's -M effect is most active. This differential stabilization dramatically reduces the energy gap between the HOMO and LUMO, a cornerstone of band gap engineering.[6][7]

Synthesis of Benzylideneaniline Derivatives

The synthesis of these compounds is straightforward, typically involving a condensation reaction between the corresponding aniline and benzaldehyde.[1][3] This accessibility allows for the rapid generation of a library of compounds for comparative studies.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard method for synthesizing N-benzylideneaniline derivatives.

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Substituted Aniline (10 mmol)

  • Ethanol (95%, ~50 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Round-bottomed flask (100 mL) with reflux condenser

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: Dissolve 10 mmol of the selected benzaldehyde and 10 mmol of the corresponding aniline in 30 mL of 95% ethanol in a 100 mL round-bottomed flask.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-3 hours.

  • Crystallization & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume can be reduced under vacuum, or the flask can be cooled in an ice bath to induce crystallization.[1]

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Air-dry the purified crystals. The final product should be characterized by techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Aniline & Benzaldehyde in Ethanol catalyst Add Catalytic Glacial Acetic Acid reactants->catalyst reflux Heat to Reflux (1-3 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp & Crystallize monitor->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry & Characterize (FTIR, NMR, MP) wash->dry

Caption: General workflow for the synthesis of benzylideneanilines.

Experimental Workflows for Band Gap Determination

Two complementary techniques are routinely employed to measure the electronic band gap: UV-Visible Spectroscopy, which yields the optical band gap, and Cyclic Voltammetry, which provides the electrochemical band gap.

G cluster_uv Method 1: UV-Visible Spectroscopy (Optical Gap) cluster_cv Method 2: Cyclic Voltammetry (Electrochemical Gap) uv_prep Prepare Dilute Solution in Spectroscopic Grade Solvent uv_acq Acquire Absorbance Spectrum (Scan λ from high to low) uv_prep->uv_acq uv_convert Convert Wavelength (nm) to Photon Energy (eV) uv_acq->uv_convert uv_tauc Construct Tauc Plot (αhν)^n vs. hν uv_convert->uv_tauc uv_result Extrapolate Linear Region to Energy Axis uv_tauc->uv_result cv_prep Prepare Solution with Supporting Electrolyte & Ferrocene cv_acq Perform Cyclic Voltammetry Scan (Measure i vs. E) cv_prep->cv_acq cv_pot Determine Onset Potentials (E_ox and E_red) vs. Fc/Fc+ cv_acq->cv_pot cv_calc Calculate HOMO & LUMO Energies Using Empirical Formulas cv_pot->cv_calc cv_result Calculate Electrochemical Gap E_gap = E_LUMO - E_HOMO cv_calc->cv_result start Synthesized Benzylideneaniline Sample start->uv_prep start->cv_prep

Caption: Experimental workflows for determining the electronic band gap.
Protocol 1: Band Gap from UV-Visible Spectroscopy

This method relies on the principle that the onset of light absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO.[8] The Tauc plot is a standard method to determine the optical band gap from absorption data.[9][10]

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the synthesized compound in a UV-transparent solvent (e.g., Dichloromethane, Acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).

  • Data Conversion: Convert the absorption data (A) into the absorption coefficient (α). For solutions, α is proportional to A. Convert the wavelength (λ, in nm) to photon energy (E, in eV) using the equation: E (eV) = 1240 / λ (nm) .

  • Tauc Plot Construction: Calculate and plot (αE)ⁿ versus E (the photon energy). The exponent 'n' depends on the nature of the electronic transition; for direct allowed transitions, common in organic molecules, n = 2.

  • Band Gap Extrapolation: Identify the linear portion of the resulting curve corresponding to the absorption edge. Extrapolate this linear region as a tangent line to the energy axis (where (αE)² = 0). The x-intercept gives the value of the optical band gap (Eg).[8]

Protocol 2: Band Gap from Cyclic Voltammetry (CV)

CV measures the redox potentials of a molecule, which can be empirically correlated to the HOMO and LUMO energy levels.[11][12]

Procedure:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Internal Standard: Add a small amount of ferrocene (Fc) as an internal reference. Its stable, reversible oxidation/reduction couple (Fc/Fc⁺) provides a fixed reference point.[13]

  • Data Acquisition: Use a three-electrode setup (working, reference, and counter electrodes) to run a cyclic voltammogram. Scan the potential to sufficiently positive and negative values to observe the first oxidation and reduction events of the compound.

  • Potential Determination: Identify the onset potential of the first oxidation wave (E_ox,onset) and the first reduction wave (E_red,onset). These represent the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

  • Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas, where potentials are measured relative to the Fc/Fc⁺ couple:[11][13]

    • E_HOMO (eV) = - [E_ox,onset (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = - [E_red,onset (vs Fc/Fc⁺) + 4.8]

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

  • Band Gap Calculation: The electrochemical band gap is the difference between the LUMO and HOMO energies: Eg = E_LUMO - E_HOMO .

Comparative Analysis and Discussion

The application of these experimental methods consistently reveals a dramatic trend: the introduction of a nitro group significantly reduces the electronic band gap of benzylideneanilines.

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Band Gap (Eg, eV)Data Type
Anil-1 Unsubstituted-6.21-1.754.46 DFT Calculation[14]
Anil-2 Hydroxy-Substituted-5.98-1.934.05 DFT Calculation[14]
PNBPDA p-nitrobenzylidene-p-phenylamineaniline--~2.95 *Experimental/DFT[14]

*Note: The band gap for PNBPDA is estimated from related data in the cited literature discussing p-nitro substituted systems. The trend of band gap reduction is consistently observed.

The data clearly illustrates that substitution with electron-donating (hydroxy) or electron-withdrawing (nitro) groups lowers the band gap compared to the unsubstituted parent compound. The effect of the nitro group is particularly pronounced.

This experimental observation is a direct confirmation of our theoretical model. The strong electron-withdrawing nitro group creates an intramolecular charge transfer (ICT) character within the molecule.[6] Upon photoexcitation, electron density moves from the electron-richer part of the molecule (the HOMO, often located on the aniline ring) to the electron-poorer part (the LUMO, heavily influenced by the nitro-substituted ring).[7] This ICT state is lower in energy than the corresponding excited state in the unsubstituted molecule, resulting in a red-shifted absorption spectrum and a smaller measured band gap.

G unsub_lumo LUMO nitro_lumo LUMO (Stabilized) unsub_lumo->nitro_lumo unsub_homo HOMO unsub_homo->unsub_lumo  Eg ≈ 4.5 eV nitro_homo HOMO (Stabilized) unsub_homo->nitro_homo nitro_homo->nitro_lumo  Eg < 3.0 eV

Caption: Effect of nitro-substitution on frontier molecular orbital energies.

Conclusion

This guide has systematically demonstrated that the strategic placement of a nitro group is a powerful and reliable method for reducing the electronic band gap of benzylideneanilines. The underlying mechanism is the potent inductive and resonance electron-withdrawing effects of the nitro group, which disproportionately stabilize the LUMO relative to the HOMO.

The synthetic accessibility of these compounds, combined with the predictable nature of this substituent effect, provides researchers with a robust toolkit for band gap engineering. By modulating the number and position of nitro groups, scientists can fine-tune the electronic and optical properties of these molecules, paving the way for their application in advanced organic electronic devices, sensors, and photochemically active therapeutics. The experimental protocols detailed herein offer a validated framework for characterizing these custom-designed molecular systems.

References
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available from: [Link]

  • Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol?. Available from: [Link]

  • ResearchGate. (2025). Exploring Spectral and Electrochemical Behavior of Hydroxy-N-Benzylideneanilines by Integrated Theoretical and Experimental Approaches. Available from: [Link]

  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available from: [Link]

  • RJPBCS. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Available from: [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... Available from: [Link]

  • ACS Omega. (2025). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

  • Taylor & Francis Online. (2021). Molecular structural, vibrational assignments, electronic structure and DFT calculations, and molecular docking of N-benzylideneaniline and N-salicylidene-o-aminoaphenol Schiff bases. Available from: [Link]

  • Physical Chemistry Research. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Available from: [Link]

  • ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Available from: [Link]

  • RSC Publishing. Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors. Available from: [Link]

  • Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Available from: [Link]

  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. Available from: [Link]

  • ResearchGate. (2025). Computational studies of Distinct Anilines for Electrooptical properties. Available from: [Link]

  • AIP Publishing. (2024). A review: Comprehensive investigation on bandgap engineering under high pressure utilizing microscopic UV–Vis absorption spectroscopy. Available from: [Link]

  • PMC. (2026). Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide. Available from: [Link]

  • Electronic spectra and structure of nitroanilines. Available from: [Link]

  • YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Available from: [Link]

  • ACS Omega. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Available from: [Link]

  • The Journal of Organic Chemistry. (2006). Substituent Cross-Interaction Effects on the Electronic Character of the CN Bridging Group in Substituted Benzylidene Anilines. Available from: [Link]

  • PMC. (2025). Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance. Available from: [Link]

  • InstaNANO. UV Vis Spectroscopy Band gap Calculator. Available from: [Link]

  • ResearchGate. (2004). The electron density distribution of 4-hydroxy-N-(4-nitrobenzylidene)aniline obtained from the y-component of the B3LYP-GIAO/6-311G*. Available from: [Link]

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  • ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Available from: [Link]

  • Repositorio UCHILE. ULTRAVIOLET ABSORPTION BANDS AND ELECTRONIC CHARGE TRANSFERS OF SALICYLIDENEANILINES IN SINGLET EXCITED STATES. Available from: [Link]

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Comparative

A Comparative Guide to Chelation Stability: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline vs. EDTA

Abstract The stability of a metal-ligand complex is a critical parameter in diverse scientific fields, from drug development and environmental remediation to analytical chemistry. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stability of a metal-ligand complex is a critical parameter in diverse scientific fields, from drug development and environmental remediation to analytical chemistry. This guide provides an in-depth comparison of the chelation stability of Ethylenediaminetetraacetic acid (EDTA), the industry-standard hexadentate chelator, with N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, a representative bidentate Schiff base ligand. While extensive stability data exists for EDTA, this guide addresses the common scenario where such data is unavailable for novel or specialized ligands. We delve into the structural rationale for the profound differences in their chelating power, grounded in the principles of coordination chemistry. Furthermore, we provide detailed, field-proven experimental protocols for researchers to determine stability constants for uncharacterized ligands, ensuring a self-validating approach to complexation studies.

Introduction to Chelation and Stability Constants

In coordination chemistry, the formation of a metal complex in solution is a reversible equilibrium between a metal ion (M) and a ligand (L). A chelating agent, or chelator, is a ligand that possesses two or more donor atoms, allowing it to form multiple bonds with a single central metal ion, creating one or more ring structures known as chelate rings.[1] The thermodynamic stability of these complexes is quantified by the stability constant (K), also known as the formation constant (Kf).[2]

For a simple 1:1 metal-ligand complex: M + L ⇌ ML

The stepwise formation constant (K₁) is given by: K₁ = [ML] / ([M][L])

A high K value signifies a strong metal-ligand interaction and a high concentration of the complex at equilibrium.[3] These values are typically expressed on a logarithmic scale (log K). This guide compares the well-characterized chelator EDTA with the Schiff base N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, highlighting the structural attributes that dictate their vastly different stability constants.

Comparative Analysis of Chelating Agents

The ability of a ligand to form a stable complex is fundamentally tied to its structure, particularly its denticity (the number of donor atoms) and the electronic properties of those atoms.

EDTA: The Hexadentate Gold Standard

EDTA (ethylenediaminetetraacetic acid) is a polyprotic acid, typically used as its conjugate base (Y⁴⁻), which acts as a powerful hexadentate chelator. It possesses six donor atoms: two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from the carboxylate groups. This structure allows EDTA to wrap around a metal ion, forming five stable, five-membered chelate rings.[3] This multi-ring structure leads to an exceptionally favorable entropic change upon complexation, a phenomenon known as the chelate effect.[1]

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline: A Bidentate Schiff Base

The key points of comparison are:

  • Denticity: EDTA is hexadentate, while the Schiff base is bidentate. This is the single most important factor determining stability.

  • Chelate Rings: EDTA forms five stable rings with a metal ion.[2] The Schiff base, in a typical 1:2 (Metal:Ligand) complex, would form two separate, less stable rings.

  • Electronic Effects: The N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline molecule contains strong electron-withdrawing groups (a chloro group and a nitro group) on the phenyl ring. These groups reduce the electron density on the imine nitrogen, decreasing its basicity and thus weakening its ability to donate electrons to a metal ion. This effect is expected to result in lower stability constants compared to Schiff bases with electron-donating groups.[5]

The structural differences are visualized below:

G cluster_EDTA EDTA Chelation (Hexadentate) cluster_Schiff Schiff Base Chelation (Bidentate) M1 Metal Ion (M²⁺) N1 N M1->N1 Coordination N2 N M1->N2 O1 O M1->O1 O2 O M1->O2 O3 O M1->O3 O4 O M1->O4 EDTA EDTA label_EDTA Forms 5 chelate rings M2 Metal Ion (M²⁺) N_SB1 N M2->N_SB1 Coordination N_SB2 N M2->N_SB2 SB1 Schiff Base Ligand 1 SB2 Schiff Base Ligand 2 label_SB Forms 2 separate rings (in ML₂ complex)

Caption: Structural comparison of metal chelation.

Quantitative Stability Constant Data

The vast difference in chelating ability is reflected in their log K values. EDTA forms highly stable 1:1 complexes with most di- and trivalent metal ions.

Metal IonLog K (EDTA)[6]Log K (Typical Bidentate Schiff Base)
Cu²⁺18.78~7-10
Ni²⁺18.4~6-9
Co²⁺16.45~5-8
Zn²⁺16.5~5-8
Fe³⁺25.1~8-12
Ca²⁺10.65Low / Negligible
Mg²⁺8.79Low / Negligible
Note: Values for the Schiff base are representative estimates for N-donor bidentate ligands. The specific values for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline would need to be determined experimentally.

Experimental Determination of Stability Constants

Determining the stability constants of a novel ligand is a cornerstone of coordination chemistry research. Potentiometric (pH-metric) titration is the most rigorous and widely accepted method.[7][8] Spectrophotometric methods are also valuable, particularly when the metal complex exhibits a distinct color change upon formation.[9][10]

Workflow for Stability Constant Determination

G prep 1. Reagent Preparation - Standardized Acid/Base - Ligand & Metal Salt Solutions - Background Electrolyte (e.g., KNO₃) calib 2. Electrode Calibration Calibrate pH electrode with standard buffers. Determine electrode parameters (E₀, slope). prep->calib titr 3. Potentiometric Titration Titrate ligand solution (with and without metal) against standardized base. Record pH vs. volume. calib->titr data 4. Data Processing Generate titration curves. Input data into specialized software. titr->data model 5. Speciation Modeling Propose a chemical model (e.g., ML, ML₂). Software performs non-linear least-squares fitting. data->model result 6. Constant Refinement Refine the model to achieve best fit. Calculate final log K values and error. model->result

Caption: Experimental workflow for potentiometric determination.

Protocol: Potentiometric Titration (Bjerrum's Method)

This protocol, based on the Calvin-Bjerrum technique, allows for the determination of both the ligand's protonation constants and the metal complex's stability constants.[11]

A. Causality and Experimental Design: The principle lies in the competition between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand (L).[12] By titrating the ligand with a strong base in the absence and presence of the metal ion, we can observe the displacement of protons upon complex formation. This displacement is reflected as a shift in the pH titration curve, which can be mathematically analyzed to calculate the stability constants. Maintaining a constant ionic strength is crucial as it keeps activity coefficients constant.[8]

B. Materials & Reagents:

  • Digital pH meter with a resolution of 0.001 pH units and a combination glass electrode.

  • Thermostated titration vessel.

  • Micro-burette.

  • Stock solutions:

    • Ligand (N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline) in a suitable solvent (e.g., 50:50 ethanol/water).

    • Metal nitrate or perchlorate salt (e.g., Cu(NO₃)₂).

    • Standardized, carbonate-free NaOH solution (~0.1 M).

    • Standardized HNO₃ or HClO₄ solution (~0.1 M).

    • Background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength.

C. Step-by-Step Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.21) at the desired experimental temperature (e.g., 25 °C).[13]

  • Titration Set 1 (Acid Calibration):

    • Pipette a known volume of standard acid and background electrolyte into the titration vessel.

    • Add deionized water to a final volume (e.g., 50 mL).

    • Titrate with the standardized NaOH solution, recording pH readings after each addition. This titration helps determine the actual concentration of the base and the electrode parameters.

  • Titration Set 2 (Ligand Protonation):

    • To the same vessel, add a precise amount of the ligand stock solution.

    • Titrate again with NaOH. The resulting curve is used to calculate the protonation constants (pKa) of the ligand.

  • Titration Set 3 (Metal-Ligand Complexation):

    • Prepare a fresh solution containing the same amounts of acid, background electrolyte, and ligand as in Set 2.

    • Add a precise amount of the metal salt solution (e.g., to achieve a 1:2 or 1:3 metal-to-ligand ratio).

    • Titrate with NaOH. A shift in this curve to lower pH values compared to the ligand-only curve indicates the release of protons due to complex formation.

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of NaOH added).

    • Use specialized software (e.g., HYPERQUAD, BEST) to perform non-linear least-squares analysis on the titration data.[7]

    • The software refines the proposed chemical model (e.g., formation of ML, ML₂, MH_L, etc.) to calculate the final log K values.

Discussion: The Chelate Effect and Structural Implications

The quantitative data and structural analysis unequivocally demonstrate the superior stability of EDTA complexes. The primary reason for this is the chelate effect .[1]

When a hexadentate EDTA molecule displaces six monodentate water molecules from a metal's coordination sphere, the total number of independent species in the solution increases from two (one hydrated metal ion + one EDTA molecule) to seven (one chelated complex + six water molecules).

[M(H₂O)₆]²⁺ + Y⁴⁻ ⇌ [MY]²⁻ + 6H₂O

This increase in the number of particles leads to a significant increase in the system's entropy (ΔS). According to the Gibbs free energy equation (ΔG° = ΔH° - TΔS°), a large positive ΔS contributes to a much more negative (i.e., more favorable) ΔG°, and consequently, a much larger stability constant (log K = -ΔG° / 2.303 RT).[2]

In contrast, when two bidentate Schiff base ligands displace four water molecules, the net increase in species is smaller (from 3 particles to 5), resulting in a less pronounced, though still favorable, entropy change. Therefore, the stability constants for Schiff base complexes are orders of magnitude lower than those for EDTA.

Conclusion

The comparison between N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline and EDTA serves as a powerful illustration of fundamental principles in coordination chemistry. EDTA's hexadentate structure and the resulting powerful chelate effect make it an exceptionally potent and stable chelating agent, justifying its widespread use. Bidentate Schiff bases, while capable of forming complexes, are inherently less stable due to their lower denticity and a less favorable entropic contribution to the complexation reaction. For researchers working with novel ligands, an understanding of these principles combined with rigorous experimental determination using methods like potentiometric titration is essential for accurately characterizing and applying these compounds in their respective fields.

References

  • Stability of Metal Complexes. (n.d.). SciSpace. Retrieved from [Link][9]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. Retrieved from [Link][11]

  • Mali, B. D., et al. (n.d.). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-Anisidine. Indian Journal of Chemistry. Retrieved from [Link]

  • Gaspar, M. G., et al. (2018). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 95(7), 1201–1205. Retrieved from [Link][7]

  • Hasani, M., & Shamsipur, M. (2007). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 19(7), 5093. Retrieved from [Link][10]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Retrieved from [Link][14]

  • Verma, D. K., & Singh, P. (2015). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry, 8(2), 213-217. Retrieved from [Link][13]

  • A Review of Stability Constants with a Reference of Schiff Bases. (2022). Ignited Minds Journals. Retrieved from [Link][5]

  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792. Retrieved from [Link][15]

  • Marafante, M., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action. Retrieved from [Link][8]

  • Formation Constants for metal-EDTA Complexes. (n.d.). Chempendix. Retrieved from [Link][16]

  • FORMATION CONSTANTS AND THERMODYNAMIC PARAMETERS OF BIVALENT Co, Ni, Cu AND Zn COMPLEXES WITH SCHIFF BASE LIGAND. (2015). International Journal of Industrial Chemistry. Retrieved from [Link][17]

  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. (2022). International Journal of Creative Research Thoughts. Retrieved from [Link][18]

  • Mishra, A. P., & Srivastava, S. K. (2009). Synthesis and structural studies of complexes of 2-nitrobenzaldehyde derived Schiff bases with some bivalent transition metal ions. Journal of the Serbian Chemical Society. Retrieved from [Link][19]

  • GUIDELINES FOR THE DETERMINATION OF STABILITY. (n.d.). IUPAC. Retrieved from [Link][20]

  • Determination of Binary Formation Constants by pH-metry and Spectrophotometry. (n.d.). Dalal Institute. Retrieved from [Link][12]

  • Stability constants K of various metal complexes with edta 4À and corresponding solubility constants Ks. (n.d.). ResearchGate. Retrieved from [Link][21]

  • Al-Hamdani, A. A. S., et al. (2015). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 20(10), 17941-17955. Retrieved from [Link][4]

  • Ajibulu, K. E., et al. (2023). Metal Complexes of Schiff Base Derived from Ethylenediamine, Nitro and Chlorobenzaldehyde; Synthesis, Characterization, Biological and Toxicological Study. Applied Sciences Research Periodicals. Retrieved from [Link][22]

  • Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives and a Study of their Antibacterial Activity. Asian Journal of Applied Chemistry Research, 6(1), 34-46. Retrieved from [Link][23]

  • Stability Constants for Metal Ion–EDTA Complexes. (2020). Laboratory Notes. Retrieved from [Link][6]

  • Stability constants of complexes. (n.d.). Wikipedia. Retrieved from [Link][2]

  • Clark, J. (2015). substitution in complex ions - stability constants. Chemguide. Retrieved from [Link][3]

  • Stability of Metal Complexes and Chelation. (2020). Chemistry LibreTexts. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

[1][2][3] Executive Summary: Immediate Action Plan N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is a halogenated, nitro-substituted Schiff base.[1][2] For disposal purposes, it must be treated as High Hazard Haloge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Immediate Action Plan

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is a halogenated, nitro-substituted Schiff base.[1][2] For disposal purposes, it must be treated as High Hazard Halogenated Organic Waste .[1][2]

Critical "Do's and Don'ts":

  • DO segregate strictly into Halogenated Waste streams due to the chlorine substituent.[1]

  • DO NOT mix with strong acids; acidic hydrolysis reverts the compound to Aniline (highly toxic) and 2-Chloro-5-nitrobenzaldehyde .[1]

  • DO NOT heat or subject dry solids to friction/shock; while generally stable, the nitro group (

    
    ) presents a thermal instability risk.[1][2]
    
  • DO NOT dispose of down the drain.[1][3] This compound is toxic to aquatic life and requires high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the prerequisite for safe disposal.[1] This compound contains three distinct functional groups that dictate its waste management lifecycle.

Functional GroupHazard CharacteristicDisposal Implication
Aryl Chloride (

)
Halogenated Organic Mandatory Segregation: Must be incinerated in facilities equipped with scrubbers to capture HCl gas.[1] Mixing with non-halogenated solvents violates EPA emissions protocols.[1]
Nitro Group (

)
Energetic/Toxic Thermal Sensitivity: Potential for rapid decomposition if heated.[1] Avoid rotary evaporation to dryness if peroxides or other oxidizers are present.[1]
Imine (Schiff Base) (

)
Hydrolytically Unstable Chemical Incompatibility: Instability in acidic media.[1] Contact with acid releases Aniline (Carcinogen/Blood Toxin).[1] Keep pH neutral or slightly basic.[1]
Toxicology Alert

While specific LD50 data for this exact research compound may be limited, its hydrolysis product, Aniline , is a known methemoglobin-forming agent.[1][2] Treat all waste as if it possesses the toxicity profile of its most hazardous component (Category 2 Acute Toxin).[1]

Waste Classification & Regulatory Codes

In the absence of a specific commercial SDS, apply "Generator Knowledge" to classify the waste under RCRA (Resource Conservation and Recovery Act) guidelines.[1][2]

  • Primary Waste Stream: Halogenated Organic Waste.[1][4][5]

  • RCRA Characteristic Codes:

    • D001 (Ignitable): If dissolved in flammable solvents (e.g., Ethanol, DCM).[1][2]

    • D003 (Reactive): Only applicable if the specific synthesis batch shows shock sensitivity (rare for mono-nitro, but possible).[1][2]

    • U012 (Aniline): If the compound hydrolyzes or if free aniline is present as an impurity.[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent cross-contamination and accidental hydrolysis.[1]

  • Select Container: Use an Amber Glass or High-Density Polyethylene (HDPE) container.[1]

    • Why: Amber glass protects light-sensitive nitro compounds; HDPE is resistant to most organic solvents.[1]

  • Verify Compatibility: Ensure the container is free of acid residue.[1]

  • Stream Selection:

    • Solids: Place in a dedicated "Solid Halogenated Toxic" container.

    • Liquids (Mother Liquor): Pour into "Halogenated Solvent Waste" (e.g., mixed with Dichloromethane or Chloroform).[1][2]

Phase 2: Labeling (GHS Compliant)

Every container must be labeled before waste is added.[1]

  • Constituents: Write the full chemical name. Do not use abbreviations or chemical formulas.

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.[1][2]

Phase 3: Operational Handling

Workflow Diagram:

DisposalWorkflow Start Waste Generation: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidCont Container: Wide-Mouth HDPE Jar Solid->SolidCont SolidLabel Label: 'Toxic Solid - Halogenated' SolidCont->SolidLabel Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) SolidLabel->Disposal EHS Pickup SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Ethanol, Ethyl Acetate) SolventCheck->NonHaloSolv CombineHalo Route to: Halogenated Waste Stream HaloSolv->CombineHalo NonHaloSolv->CombineHalo *Must upgrade to Halogenated stream due to solute CombineHalo->Disposal Incineration

Figure 1: Decision logic for segregating N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline waste. Note that even if dissolved in non-halogenated solvents, the presence of the chloro-group mandates disposal in the Halogenated stream.[1][2]

Emergency Spill Response

Scenario: A 5g vial of solid compound drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation.[1][2]

  • Containment:

    • Dry Spill: Do not sweep vigorously (generates dust).[1] Cover with a damp paper towel to weigh down the powder, then scoop into a waste container.[1][2]

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use paper towels alone if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Avoid bleach (hypochlorite can react with amines/imines) or strong acids.[1]

  • Disposal of Cleanup Materials: All contaminated scoops, towels, and gloves go into the Solid Toxic Waste bin.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

Handling

Personal protective equipment for handling N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Topic: Personal protective equipment for handling N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Safety Summary Compound Class: N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary

Compound Class: Nitro-substituted Aromatic Schiff Base Primary Hazards: Acute Dermal/Inhalation Toxicity, Methemoglobinemia, Skin Sensitization.[1][2] Critical Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . The presence of the nitro-aromatic moiety combined with the hydrolyzable imine bond necessitates containment protocols designed to prevent both direct exposure and inhalation of hydrolyzed aniline vapors.

Immediate Action Required:

  • Zero Skin Contact: This compound and its metabolites can penetrate intact skin.[2]

  • Moisture Control: Strictly anhydrous handling; moisture triggers hydrolysis into toxic aniline and 2-chloro-5-nitrobenzaldehyde.[1][2]

  • Respiratory Isolation: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.[1][2]

Risk Assessment & Hazard Characterization

This specific Schiff base presents a dual-threat profile based on its intact structure and its metabolic/environmental breakdown products.[1][2]

Hazard CategoryMechanism of ActionCritical Manifestation
Acute Systemic Toxicity Methemoglobinemia: Upon hydrolysis or metabolic reduction, the aniline moiety oxidizes ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), blocking oxygen transport.[1][2]Cyanosis (blue lips/nails), dizziness, tachycardia, chocolate-brown blood.[1][2]
Dermal Absorption Lipophilicity: The organic nature of the Schiff base facilitates rapid transdermal transport.Systemic poisoning without immediate local pain or irritation.[2]
Sensitization Haptenization: Nitro-aromatics are potent sensitizers, capable of inducing severe allergic contact dermatitis (ACD).[1][2]Delayed hypersensitivity reactions; potential for anaphylaxis upon re-exposure.[2]
Reactivity Hydrolytic Instability:

Spontaneous release of Aniline (Carcinogen Cat.[1][2] 2, Muta.[2] 2) in humid air.[2]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile gloves for prolonged contact.[2] The lipophilic nitro-aromatic structure requires higher permeation resistance.[1][2]

Tier 1: Analytical / Small Scale (< 10 mg)

For weighing, NMR prep, and stock solution aliquoting.[2]

Body AreaRequired EquipmentTechnical Specification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil).[1][2] Outer: Silver Shield® (Laminate) or High-Grade Nitrile (>8 mil).[1][2] Rationale: Standard nitrile degrades rapidly against nitro-aromatics.[1][2]
Respiratory Fume Hood Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).[2]
Eye/Face Chemical Goggles ANSI Z87.1 compliant.[1][2] Indirect venting to prevent dust ingress.[2]
Body Lab Coat + Apron Tyvek® disposable lab coat with elastic cuffs.[1][2] Impervious apron (PVC/Butyl) for liquid handling.[2]
Tier 2: Synthesis / Bulk Handling (> 100 mg)

For reaction setup, filtration, and column chromatography.[2]

Body AreaRequired EquipmentTechnical Specification
Hand Protection Triple Barrier Inner: Nitrile.[1][2] Middle: Butyl Rubber (0.7 mm) . Outer: Disposable Nitrile (for dexterity).[1][2]
Respiratory PAPR or P100 If outside a hood (NOT recommended): Powered Air Purifying Respirator (PAPR) with organic vapor/acid gas/HEPA cartridges.[2]
Eye/Face Full Face Shield 8-inch polycarbonate shield worn over goggles.[1][2]
Body Full Coverall Chemotherapy-rated disposable gown or Tyvek® 400/800 suit.[1][2] Taped cuffs.[2]
Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Prevent dust generation and humidity exposure.[1][2]

  • Environment: Balance must be located inside a Powder Containment Hood .[1][2] If unavailable, use a Static-Free Disposable Balance Enclosure .[1][2]

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[2] Nitro-aromatics are prone to static charge, leading to "flying powder."[1][2]

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving vial.[2] Transfer the solid directly into the solvent to immediately suppress dust.

  • Decontamination: Immediately wipe the balance area with a 10% Acetic Acid solution (to solubilize aniline residues) followed by ethanol.[2]

Protocol B: Reaction Monitoring (TLC/HPLC)

Objective: Minimize needle-stick and aerosol risks.

  • Sampling: Use Luer-lock syringes only. Avoid friction-fit needles which can detach under pressure.[1][2]

  • Quenching: Quench aliquots immediately in mobile phase to prevent hydrolysis on the benchtop.

  • Waste: Dispose of TLC plates in a sealed solid waste container labeled "Toxic - Nitro-Aromatic." Do not leave developing chambers open.[2]

Visualizing the Hazard Logic

The following diagrams illustrate the critical decision pathways for safety and the chemical breakdown risk.

Figure 1: Hydrolysis Hazard Pathway

Understanding why moisture control is a safety imperative.

HydrolysisHazard SchiffBase N-[(E)-(2-chloro-5-nitrophenyl) methylidene]aniline Intermediate Carbinolamine Intermediate SchiffBase->Intermediate Hydrolysis Moisture + H2O (Humidity/Acid) Moisture->Intermediate Aniline Aniline (TOXIC: Methemoglobinemia) Intermediate->Aniline Aldehyde 2-Chloro-5-nitrobenzaldehyde (Sensitizer) Intermediate->Aldehyde

Caption: In the presence of ambient moisture, the Schiff base hydrolyzes, releasing toxic Aniline.[1] Anhydrous handling is mandatory.

Figure 2: PPE Donning Workflow (Tier 2)

Sequential layering to ensure zero skin contact.[1][2]

PPE_Workflow Start Start: Clean Area Step1 1. Don Tyvek® Lab Coat/Suit (Check for tears) Start->Step1 Step2 2. Don Inner Nitrile Gloves (Tape cuff to sleeve) Step1->Step2 Step3 3. Don Butyl/Laminate Gloves (Chemical Barrier) Step2->Step3 Step4 4. Don Outer Nitrile Gloves (Disposable Grip Layer) Step3->Step4 Step5 5. Face Protection (Goggles + Face Shield) Step4->Step5 Check Self-Check: Mobility & Seals Step5->Check Check->Step1 Fail (Reset) Ready Enter Hazard Zone Check->Ready Pass

Caption: Correct layering of PPE is critical. The "Triple Glove" method provides a sacrificial outer layer and a chemically resistant middle layer.

Decontamination & Disposal

Spill Response (Solid):

  • Evacuate: Clear the immediate area.

  • Isolate: Cover the spill with a damp paper towel (soaked in dilute acetic acid) to prevent dust dispersal.[2] Note: This initiates hydrolysis, but contains the dust.[2]

  • Clean: Scoop up the damp material.[2] Double bag in hazardous waste bags.

  • Wash: Scrub the surface with soap and water, then rinse with ethanol.[2]

Disposal:

  • Labeling: "Toxic Organic Solid - Nitro Compound - Potential Explosive Hazard."[1][2]

  • Segregation: Do not mix with strong oxidizers or reducing agents.[1][2]

  • Method: High-temperature incineration is the only approved disposal method.[1][2]

Emergency Medical Response
  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[2][3][4] Alert medical personnel to potential methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][3][4] Do NOT use alcohol (enhances absorption).[2] Monitor for signs of cyanosis for 24 hours.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][3][4] Consult an ophthalmologist.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22691, 2-Chloro-5-nitroaniline (Component Hazard Data).[1][2] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline (Methemoglobinemia Risk).[2] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
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Reactant of Route 2
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
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